molecular formula C7H10ClNO2 B1406529 (2-Oxopiperidin-1-yl)acetyl chloride CAS No. 1706431-22-2

(2-Oxopiperidin-1-yl)acetyl chloride

Cat. No.: B1406529
CAS No.: 1706431-22-2
M. Wt: 175.61 g/mol
InChI Key: RSYWVPALKPYZDL-UHFFFAOYSA-N
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Description

(2-Oxopiperidin-1-yl)acetyl chloride is a high-value chemical building block extensively utilized in medicinal chemistry for the synthesis of novel hydroxamic acid-based histone deacetylase (HDAC) inhibitors. Its primary research value lies in its function as a precursor for the CAP group, which is a critical structural component that chelates the zinc ion in the active site of HDAC enzymes. This mechanism of action is central to the development of potential therapeutics for cancer and neurological disorders, as HDAC inhibition can modulate gene expression and induce cell cycle arrest and apoptosis. The reactivity of the acid chloride group allows for efficient coupling with hydroxylamine derivatives or other nucleophiles to construct the final inhibitor molecules. Researchers employ this compound to create targeted probes for studying epigenetics and for developing new anti-cancer agents. Due to its role as a key intermediate for compounds like scriptaid and other suberoylanilide hydroxamic acid (SAHA) analogs, it is a vital tool in drug discovery pipelines. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures. As an acid chloride, it is moisture-sensitive and must be handled under inert conditions by trained laboratory personnel.

Properties

IUPAC Name

2-(2-oxopiperidin-1-yl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-6(10)5-9-4-2-1-3-7(9)11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYWVPALKPYZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct data for this compound, this guide focuses on its synthesis from its corresponding carboxylic acid, predicted physicochemical properties, and potential applications based on the structural motifs present.

Chemical Identification

A specific CAS (Chemical Abstracts Service) number for this compound could not be located in publicly available databases. However, its immediate precursor is well-characterized:

Compound NameCAS Number
(2-Oxopiperidin-1-yl)acetic acid72253-28-2

This guide will proceed with the technical details based on the synthesis from this known starting material.

Synthesis

This compound is synthesized from (2-Oxopiperidin-1-yl)acetic acid via the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general method for the preparation of this compound.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
(2-Oxopiperidin-1-yl)acetic acidC₇H₁₁NO₃157.17Starting Material
Thionyl chloride (SOCl₂)SOCl₂118.97Chlorinating Agent
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalyst

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (2-Oxopiperidin-1-yl)acetic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

  • Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 40°C) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography of a quenched aliquot).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated chemical fume hood as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive and toxic gases.

  • The resulting crude this compound is typically obtained as an oil and, due to its reactivity, is often used immediately in subsequent synthetic steps without further purification.

Synthesis Workflow

synthesis_workflow start Start: (2-Oxopiperidin-1-yl)acetic acid dissolve Dissolve in anhydrous DCM start->dissolve add_reagents Add SOCl₂ and catalytic DMF dissolve->add_reagents reflux Reflux until reaction completion add_reagents->reflux concentrate Concentrate under reduced pressure reflux->concentrate product Product: this compound concentrate->product

Caption: Synthetic workflow for this compound.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These are estimates based on its chemical structure and the properties of similar compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
Appearance Predicted to be a colorless to pale yellow liquid.
Boiling Point Expected to be significantly higher than simple acyl chlorides due to increased molecular weight and polarity, though it may decompose upon heating.
Solubility Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols.
Stability Moisture-sensitive; will hydrolyze to the corresponding carboxylic acid in the presence of water.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules. The acyl chloride moiety is highly reactive towards nucleophiles, allowing for the facile introduction of the (2-oxopiperidin-1-yl)acetyl group into various scaffolds.

The 2-oxopiperidine (also known as δ-valerolactam) ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.

Potential Logical Relationships in Drug Design

drug_design_logic start This compound reaction Reaction with Nucleophiles (Amines, Alcohols, etc.) start->reaction derivatives Synthesis of Novel Amide and Ester Derivatives reaction->derivatives screening Biological Screening derivatives->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logical workflow for drug discovery using the target compound.

Potential Signaling Pathway Interactions

Given that the piperidine ring is a common feature in many central nervous system (CNS) active drugs, derivatives synthesized from this compound could potentially modulate various neuronal signaling pathways. For example, these derivatives could be designed to target G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes.

Generic GPCR Signaling Pathway

GPCR_pathway ligand Derivative Ligand receptor GPCR ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive chemical intermediate of interest in medicinal chemistry and drug development. This document details its molecular characteristics, a protocol for its synthesis, and explores the potential biological significance of the 2-oxopiperidine scaffold, particularly in the context of nootropic activity.

Core Molecular Data

This compound is the acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. Its reactivity makes it a valuable building block for the synthesis of a variety of amide and ester derivatives.

PropertyValue
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES C1CCNC(=O)N1CC(=O)Cl

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound from its corresponding carboxylic acid using thionyl chloride. This method is a standard and effective way to produce acyl chlorides.[1][2][3][4]

Materials:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., toluene)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Rotary evaporator

Procedure:

  • Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve (2-Oxopiperidin-1-yl)acetic acid in anhydrous dichloromethane.

  • Reaction: Cool the solution in an ice bath. Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred solution. The addition should be dropwise to control the evolution of HCl and SO₂ gases.

  • Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 2-4 hours, or until the reaction is complete (monitoring by TLC or IR spectroscopy can be employed).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap to capture the corrosive vapors.

  • Purification: The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactive nature. If purification is necessary, it may be possible via distillation under high vacuum, though care must be taken to avoid decomposition.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure proper scrubbing or venting of the reaction off-gases.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is not extensively documented, the 2-oxopiperidine core is a structural motif found in various biologically active compounds. Notably, derivatives of the structurally similar 2-oxopyrrolidine, such as piracetam, are known for their nootropic (cognitive-enhancing) effects.[5][6][7][8] The potential for 2-oxopiperidine derivatives to exhibit similar activities makes this scaffold an area of interest for neuropharmacological research.

The mechanisms of action for nootropics are often multifaceted and not fully elucidated. However, several key pathways are thought to be involved.[6][7][8][9]

Potential Nootropic Signaling Pathways of 2-Oxopiperidine Derivatives Nootropic 2-Oxopiperidine Derivative Neuron Neuron Nootropic->Neuron GlutamateReceptor Glutamate Receptors (AMPA, NMDA) CholinergicSystem Cholinergic System Mitochondria Mitochondrial Function LTP Long-Term Potentiation GlutamateReceptor->LTP ACh ↑ Acetylcholine Levels CholinergicSystem->ACh Energy ↑ ATP Production Mitochondria->Energy CognitiveEnhancement Cognitive Enhancement (Memory, Learning) LTP->CognitiveEnhancement ACh->CognitiveEnhancement Energy->CognitiveEnhancement Experimental Workflow Start Start: (2-Oxopiperidin-1-yl)acetic acid Synthesis Synthesis with Thionyl Chloride Start->Synthesis Intermediate This compound Synthesis->Intermediate Derivatization Derivatization Reactions Intermediate->Derivatization Amides Amide Derivatives Derivatization->Amides + Amines Esters Ester Derivatives Derivatization->Esters + Alcohols Screening Biological Screening (e.g., Nootropic Activity) Amides->Screening Esters->Screening

References

An In-depth Technical Guide to (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Oxopiperidin-1-yl)acetyl chloride, a reactive intermediate of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this document outlines a putative synthesis based on established chemical principles and provides predicted characterization data.

Chemical Structure and Properties

This compound is an acyl chloride derivative of (2-Oxopiperidin-1-yl)acetic acid. The presence of the reactive acyl chloride functional group makes it a valuable building block for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular Formula C₇H₁₀ClNO₂
Molecular Weight 175.61 g/mol
Appearance Predicted to be a colorless to light-yellow liquid or low-melting solid
Boiling Point Not determined
Solubility Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols)
Stability Expected to be sensitive to moisture and heat

Synthesis

The most direct and established method for the synthesis of this compound is the conversion of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Isolation cluster_3 Final Product A (2-Oxopiperidin-1-yl)acetic acid D Thionyl Chloride (SOCl₂) A->D Reacts with B Anhydrous Solvent (e.g., DCM) B->A C Inert Atmosphere (N₂ or Ar) C->A F Reaction at 0 °C to RT D->F E Catalytic DMF (optional) E->F G Removal of Excess SOCl₂ (in vacuo) F->G Reaction completion H Dissolution in Anhydrous Solvent G->H I Filtration (if necessary) H->I J Evaporation of Solvent I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of acyl chlorides from carboxylic acids and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), and a dropping funnel is flushed with nitrogen or argon gas.

  • (2-Oxopiperidin-1-yl)acetic acid (1.0 equivalent) is dissolved in anhydrous DCM and charged into the reaction flask.

  • The solution is cooled to 0 °C using an ice bath.

  • Chlorination: Thionyl chloride (1.5 - 2.0 equivalents) is added dropwise to the stirred solution via the dropping funnel. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup and Isolation: Upon completion of the reaction, the excess thionyl chloride and the solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the volatile and corrosive byproducts.

  • The crude this compound is obtained as a residue. For many applications, the crude product can be used directly in the next step without further purification. If necessary, purification can be attempted by vacuum distillation, though care must be taken due to the potential for thermal decomposition.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and generates toxic gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Predicted Spectral Data for Characterization

Table 2: Predicted Spectral Data

Technique Expected Signals
¹H NMR Signals corresponding to the piperidinone ring protons and the methylene protons adjacent to the carbonyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride.
¹³C NMR A signal for the highly deshielded acyl chloride carbonyl carbon (typically in the range of 170-180 ppm), a signal for the amide carbonyl carbon of the piperidinone ring, and signals for the aliphatic carbons of the piperidinone ring and the acetyl group.
IR Spectroscopy A strong absorption band for the acyl chloride C=O stretch (typically in the range of 1780-1815 cm⁻¹). A strong absorption band for the amide C=O stretch of the piperidinone ring (around 1650 cm⁻¹). Absence of the broad O-H stretch of the starting carboxylic acid.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns would likely involve the loss of a chlorine radical or a COCl group.

Applications in Drug Development

This compound is a useful intermediate for the synthesis of more complex molecules in drug discovery programs. The 2-piperidone moiety is a common scaffold in various biologically active compounds. The acyl chloride functionality allows for the facile formation of amide and ester bonds, enabling the coupling of the (2-oxopiperidin-1-yl)acetyl group to a wide range of amines and alcohols to generate libraries of new chemical entities for biological screening.

Logical Relationship of Synthesis

G cluster_0 Reactants cluster_1 Process cluster_2 Products A (2-Oxopiperidin-1-yl)acetic acid C Acyl Chlorination A->C B Chlorinating Agent (e.g., SOCl₂) B->C D This compound C->D E Byproducts (e.g., SO₂, HCl) C->E

Caption: Logical flow of the synthesis of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The provided synthetic protocol is based on well-established chemical transformations and serves as a starting point for its preparation in a laboratory setting. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.

An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetyl Chloride from 2-Piperidone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride, a key building block in the development of various pharmaceutical agents. The synthesis involves the N-acylation of 2-piperidone (also known as δ-valerolactam) with chloroacetyl chloride. This document details the underlying chemical principles, a detailed experimental protocol, and relevant quantitative data from related syntheses.

Introduction

2-Piperidone and its derivatives are important structural motifs found in a wide range of biologically active compounds. The functionalization of the nitrogen atom of the 2-piperidone ring allows for the introduction of various side chains, enabling the modulation of pharmacological properties. The synthesis of this compound provides a versatile intermediate where the reactive acetyl chloride moiety can be further modified, making it a valuable tool in medicinal chemistry and drug discovery.

The core reaction is a nucleophilic acyl substitution, where the nitrogen atom of the 2-piperidone lactam acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Mechanism and Logical Workflow

The synthesis of this compound from 2-piperidone proceeds via a nucleophilic addition-elimination mechanism. The workflow involves the careful selection of reagents and reaction conditions to ensure efficient acylation and minimize side reactions.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the nitrogen atom of 2-piperidone on the carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to yield the final product. A base is essential to deprotonate the nitrogen of 2-piperidone, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 2-Piperidone 2-Piperidone Nucleophilic_Attack Nucleophilic Attack 2-Piperidone->Nucleophilic_Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Nucleophilic_Attack Base Base (e.g., Pyridine) Base->Nucleophilic_Attack Activates 2-Piperidone Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Chloride Ion Tetrahedral_Intermediate->Elimination Proton_Transfer Proton Transfer Elimination->Proton_Transfer Byproduct Base Hydrochloride Salt Elimination->Byproduct Base neutralizes HCl Target_Molecule This compound Proton_Transfer->Target_Molecule

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The general workflow for this synthesis involves the preparation of the reaction setup, the controlled addition of reagents, monitoring the reaction progress, and subsequent workup and purification of the product.

Experimental_Workflow Start Start Setup Prepare Reaction Setup (Inert atmosphere, cooling bath) Start->Setup Reagents Dissolve 2-Piperidone and Base in an aprotic solvent Setup->Reagents Addition Slowly add Chloroacetyl Chloride (maintain low temperature) Reagents->Addition Reaction Stir at controlled temperature (e.g., 0 °C to room temperature) Addition->Reaction Monitoring Monitor reaction progress (e.g., by TLC) Reaction->Monitoring Workup Quench reaction (e.g., with water/ice) Monitoring->Workup Upon completion Extraction Extract product with an organic solvent Workup->Extraction Washing Wash organic layer (e.g., with brine) Extraction->Washing Drying Dry organic layer (e.g., over Na2SO4) Washing->Drying Purification Purify product (e.g., distillation or chromatography) Drying->Purification End End Purification->End

An In-depth Technical Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Oxopiperidin-1-yl)acetic acid, a key building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Introduction

(2-Oxopiperidin-1-yl)acetic acid, also known as 1-(carboxymethyl)-2-piperidone, is a derivative of 2-piperidone (δ-valerolactam). Its structure incorporates a lactam ring, a common motif in many biologically active compounds. The presence of the acetic acid side chain provides a handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this compound is a fundamental example of N-alkylation of a lactam, a crucial reaction in organic synthesis.

Synthetic Pathways

The synthesis of (2-Oxopiperidin-1-yl)acetic acid is primarily achieved through the N-alkylation of 2-piperidone. Two main strategies are commonly employed:

  • Direct Alkylation: This method involves the direct reaction of 2-piperidone with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This one-step process offers a straightforward route to the final product.

  • Two-Step Alkylation and Hydrolysis: This approach involves an initial N-alkylation of 2-piperidone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the intermediate, ethyl (2-oxopiperidin-1-yl)acetate. This ester is then hydrolyzed to yield the desired carboxylic acid. This two-step method can sometimes offer advantages in terms of yield and purification.

Below is a graphical representation of these synthetic pathways.

Synthesis_Pathways 2-Piperidone 2-Piperidone (2-Oxopiperidin-1-yl)acetic acid (2-Oxopiperidin-1-yl)acetic acid 2-Piperidone->(2-Oxopiperidin-1-yl)acetic acid Direct Alkylation (Base) Ethyl (2-oxopiperidin-1-yl)acetate Ethyl (2-oxopiperidin-1-yl)acetate 2-Piperidone->Ethyl (2-oxopiperidin-1-yl)acetate N-Alkylation (Base) Haloacetic Acid Haloacetic Acid (e.g., Chloroacetic Acid) Haloacetic Acid->(2-Oxopiperidin-1-yl)acetic acid Ethyl Haloacetate Ethyl Haloacetate (e.g., Ethyl Chloroacetate) Ethyl Haloacetate->Ethyl (2-oxopiperidin-1-yl)acetate Ethyl (2-oxopiperidin-1-yl)acetate->(2-Oxopiperidin-1-yl)acetic acid Hydrolysis (Acid or Base) Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 2-Piperidone Dissolve 2-Piperidone in DMF Add Base Add Base (e.g., NaH) Dissolve 2-Piperidone->Add Base Add Ethyl Haloacetate Add Ethyl Haloacetate dropwise at 0°C Add Base->Add Ethyl Haloacetate Stir at RT Stir at Room Temperature Add Ethyl Haloacetate->Stir at RT Quench Quench with Water Stir at RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry & Concentrate Dry and Concentrate Extract->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify

Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile chemical intermediate, (2-Oxopiperidin-1-yl)acetyl chloride. This compound serves as a valuable building block in the development of various pharmaceutical agents. The synthesis is presented as a two-step process, commencing with the N-alkylation of 2-piperidone to yield the carboxylic acid precursor, followed by its conversion to the target acid chloride. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the N-alkylation of 2-piperidone (also known as δ-valerolactam) with chloroacetic acid in the presence of a base to form (2-Oxopiperidin-1-yl)acetic acid. The subsequent step converts this carboxylic acid intermediate into the final product, this compound, using a standard chlorinating agent such as thionyl chloride.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Chlorination 2-Piperidone 2-Piperidone Reaction1 N-Alkylation 2-Piperidone->Reaction1 Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Reaction1 K2CO3 K2CO3 (aq) K2CO3->Reaction1 Base Intermediate (2-Oxopiperidin-1-yl)acetic acid Reaction1->Intermediate Yield: ~92% Thionyl_Chloride SOCl2 Reaction2 Chlorination Intermediate->Reaction2 Thionyl_Chloride->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid

This procedure is adapted from a similar synthesis involving 4-piperidone and outlines the N-alkylation of 2-piperidone.

Materials:

  • 2-Piperidone

  • Chloroacetic acid

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Hydrochloric acid (30% w/w)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel, add deionized water and potassium carbonate.

  • To this solution, add chloroacetic acid and heat the mixture to 60-65 °C.

  • Prepare a solution of 2-piperidone in deionized water.

  • Slowly add the 2-piperidone solution dropwise to the heated reaction mixture over a period of approximately 2 hours, maintaining the temperature between 60-65 °C.

  • After the addition is complete, raise the temperature to 70-75 °C and continue stirring for 4 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Acidify the solution to a pH of 2.5-3.0 by the slow addition of 30% hydrochloric acid.

  • The resulting precipitate is collected by filtration.

  • Dry the solid product to obtain (2-Oxopiperidin-1-yl)acetic acid.

Quantitative Data (based on analogous 4-piperidone synthesis):

Reagent/ProductMolar RatioTypical Yield
2-Piperidone1.0-
Chloroacetic acid1.15-
Potassium carbonate1.25-
(2-Oxopiperidin-1-yl)acetic acid-~92.2%
Step 2: Synthesis of this compound

This is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

Materials:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other inert solvent (optional)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

  • To the flask, add (2-Oxopiperidin-1-yl)acetic acid.

  • Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the carboxylic acid. The reaction can be performed neat or in an anhydrous inert solvent like dichloromethane.

  • The reaction mixture is then gently heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Quantitative Data (General Reaction):

Reagent/ProductMolar RatioNotes
(2-Oxopiperidin-1-yl)acetic acid1.0Starting material.
Thionyl chloride2.0 - 3.0Acts as both reagent and solvent if used neat.
This compound-Yields are typically high for this type of transformation.

Safety Considerations

  • Chloroacetic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate PPE must be worn. The reaction produces toxic gases (HCl and SO₂) which must be neutralized in a scrubber.

  • Acetyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.

This guide provides a foundational framework for the synthesis of this compound. Researchers should always conduct a thorough literature search and risk assessment before performing any chemical synthesis. The reaction conditions may require optimization to achieve the desired yield and purity for specific applications.

Stability and Storage of (2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride derivative. Due to its chemical nature, meticulous handling and storage are paramount to maintain its integrity and ensure safety. This guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on the general principles of acyl chloride chemistry. The information is intended for researchers, scientists, and professionals in drug development.

Core Concepts: The Reactive Nature of Acyl Chlorides

Acyl chlorides are among the most reactive of carboxylic acid derivatives.[1][2] Their high reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity makes them valuable synthetic intermediates but also dictates their stringent storage and handling requirements.

The primary degradation pathway for acyl chlorides is hydrolysis, which occurs readily upon contact with water, including atmospheric moisture.[1][3][4] This reaction yields the corresponding carboxylic acid and hydrogen chloride (HCl) gas, which is corrosive and toxic.[1][5]

Stability Profile of this compound

While specific quantitative stability data for this compound is not extensively available in public literature, its stability profile can be inferred from the well-documented behavior of similar acyl chlorides.

Key Factors Influencing Stability:

  • Moisture: This is the most critical factor. The compound will readily hydrolyze in the presence of water.[1][4]

  • Temperature: Elevated temperatures can accelerate decomposition.[3]

  • Incompatible Materials: Contact with alcohols, amines, strong bases, and oxidizing agents will lead to rapid degradation and potentially hazardous reactions.[5][6]

Recommended Storage and Handling Protocols

To ensure the longevity and purity of this compound, the following storage and handling procedures are essential.

Storage Conditions
ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).[6]To prevent contact with atmospheric moisture and oxygen.
Temperature Store in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperature is typically 15–25 °C, unless otherwise specified by the supplier.[7]To minimize the rate of decomposition.
Container Use tightly sealed containers.[4] For breakable containers, use secondary unbreakable packaging.[8]To prevent ingress of moisture and air.
Location Store away from heat sources, sparks, and open flames.[3] Store in a corrosives area, separate from incompatible materials.[6][8]To prevent fire and hazardous reactions.
Handling Procedures
  • Work Environment: Handle in a chemical fume hood to avoid inhalation of corrosive vapors.[4] The work area should be kept dry.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[4]

  • Dispensing: Use dry glassware and equipment. Techniques that minimize atmospheric exposure, such as using a syringe through a septum, are recommended.

  • Spills: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water to clean up spills.[6]

Experimental Protocol: Stability Assessment of an Acyl Chloride

The following is a generalized protocol for assessing the stability of a reactive acyl chloride like this compound under various conditions.

Objective: To determine the degradation rate of the acyl chloride under accelerated and stressed conditions.

Materials:

  • This compound

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile)

  • Controlled environment chambers (for temperature and humidity)

  • HPLC or GC-MS for analysis

  • Inert gas (nitrogen or argon)

  • Dry glassware

Methodology:

  • Sample Preparation: In a glovebox or under a stream of inert gas, prepare solutions of this compound in an anhydrous solvent at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Store aliquots of the solution at various elevated temperatures (e.g., 40°C, 60°C) in sealed vials.

    • Hydrolytic Stress: Introduce a known amount of water to the solutions to simulate exposure to moisture.

    • Control: Maintain a control sample at a low temperature (e.g., -20°C) in a desiccated environment.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each stress condition.

  • Analysis: Immediately analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to quantify the amount of remaining this compound and the formation of the corresponding carboxylic acid.

  • Data Analysis: Plot the concentration of the acyl chloride versus time for each condition to determine the degradation kinetics.

Visualizing Stability Factors

The following diagrams illustrate the key relationships and workflows related to the stability of this compound.

Factors Affecting Acyl Chloride Stability A This compound (Stable) B Degradation Products ((2-Oxopiperidin-1-yl)acetic acid + HCl) A->B Degrades to C Moisture (Atmospheric or direct contact) C->A Promotes degradation of D Elevated Temperature D->A Accelerates degradation of E Incompatible Reagents (Alcohols, Amines, Bases) E->A Reacts with F Protective Measures F->A Maintains stability of G Inert Atmosphere (Nitrogen, Argon) F->G Includes H Anhydrous Conditions F->H Includes I Cool Storage F->I Includes

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Testing start Start prep Prepare Acyl Chloride Solution (Inert Atmosphere) start->prep stress Expose to Stress Conditions (Heat, Moisture) prep->stress control Store Control Sample (-20°C, Anhydrous) prep->control sample Collect Aliquots at Time Intervals stress->sample control->sample analyze Analyze by HPLC/GC-MS sample->analyze data Determine Degradation Rate analyze->data end End data->end

Caption: Workflow for assessing the stability of a reactive acyl chloride.

Conclusion

The stability of this compound is intrinsically linked to its high reactivity, a characteristic feature of acyl chlorides. Protection from moisture is the most critical aspect of its storage and handling. By implementing stringent anhydrous and inert storage conditions, and by following safe handling protocols, the integrity of this valuable reagent can be maintained for its intended use in research and development.

References

An In-depth Technical Guide on the Safety and Handling of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for (2-Oxopiperidin-1-yl)acetyl chloride was not available at the time of writing. The following information is extrapolated from the known hazards of similar acyl chlorides, such as acetyl chloride, and related compounds. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.

Hazard Identification and Classification

This compound is an acyl chloride, a class of organic compounds known for their high reactivity.[1] Based on the structure and the properties of analogous compounds like acetyl chloride, it should be treated as a hazardous substance with the following potential classifications:

  • Flammable Liquid: Acyl chlorides are often flammable, with the potential for vapors to form explosive mixtures with air.[2][3]

  • Corrosive: Causes severe skin burns and eye damage upon contact.[2][3][4][5][6] The material is destructive to mucous membranes and the upper respiratory tract.[7]

  • Reacts Violently with Water: Contact with water, including moisture in the air, can lead to a violent reaction, liberating corrosive and toxic gases such as hydrogen chloride.[1][4][5][6]

  • Lachrymator: The vapors are irritating to the eyes and respiratory system.[4]

GHS Hazard Statements (Anticipated)

Based on acetyl chloride as a proxy:

  • H225: Highly flammable liquid and vapour.[2][3][4]

  • H314: Causes severe skin burns and eye damage.[2][3][4][6]

  • EUH014: Reacts violently with water.[3][6]

Physical and Chemical Properties

PropertyAcetyl Chloride DataReference
Molecular Formula C2H3ClO[5]
Molecular Weight 78.5 g/mol [3]
Boiling Point 51-52 °C[3][4]
Melting Point -112 °C[3][4]
Flash Point 4 °C[3]
Density 1.104 g/cm³ at 25 °C[4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).[2]Protects against splashes and corrosive vapors.[7]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves before use.[2]Prevents severe skin burns from direct contact.
Skin and Body Protection Flame-retardant and chemical-resistant lab coat, full-length pants, and closed-toe shoes.[4][7]Protects skin from exposure and potential ignition.
Respiratory Protection A full-face respirator with appropriate cartridges should be used when engineering controls are insufficient or during emergency situations.[7]Protects against inhalation of corrosive and toxic vapors.

Handling and Storage

Safe Handling Protocol

All operations involving this compound must be conducted in a certified chemical fume hood.[7]

  • Preparation: Ensure the fume hood is operational and the sash is at the appropriate height. Have all necessary reagents and quenching materials readily available. An emergency shower and eyewash station must be immediately accessible.[8]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3][4][7]

  • Dispensing: Use spark-proof tools and ground all equipment to prevent static discharge.[7][8][9] Slowly dispense the liquid using a syringe or cannula.

  • Reaction Quenching: Plan for the safe quenching of any residual reagent. This is typically done by slowly adding the acyl chloride to a cooled, stirred solution of a nucleophile like an alcohol (e.g., isopropanol) or a weak base.

  • Hygiene: Wash hands and skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[2]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Verify Fume Hood Operation prep2 Assemble Glassware prep1->prep2 prep3 Prepare Inert Atmosphere prep2->prep3 prep4 Ready Quenching Solution prep3->prep4 handle1 Introduce Inert Gas handle2 Transfer Reagent via Syringe handle1->handle2 handle3 Add to Reaction Mixture handle2->handle3 clean1 Quench Residual Reagent clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3

Figure 1. General workflow for handling reactive acyl chlorides.

Storage Conditions
  • Container: Keep the container tightly closed.[4][7]

  • Atmosphere: Store under an inert gas (e.g., nitrogen).[3][7]

  • Location: Store in a cool, dry, well-ventilated, and designated flammables area.[7][9]

  • Incompatibilities: Keep away from water, moisture, alcohols, strong bases, and oxidizing agents.[2][7][10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4][7]

First Aid Measures

Immediate medical attention is required for all exposures.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][4][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[2][4][8]

Spill and Disposal Procedures

Spill Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use a liquid-absorbent, non-combustible material (e.g., Chemizorb® or sand) to contain the spill. Do not use water.[4]

  • Neutralize: Cautiously neutralize the absorbed material with a weak base, such as sodium bicarbonate, if safe to do so.

  • Collect and Dispose: Collect the material in a suitable, closed container for disposal.

G start Spill Occurs evacuate Evacuate Area start->evacuate ppe Don PPE evacuate->ppe contain Contain with Inert Absorbent (e.g., sand) ppe->contain collect Collect in Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

Figure 2. Spill response decision tree for acyl chlorides.

Waste Disposal

Waste material must be disposed of in accordance with local, state, and federal regulations.[4] Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.

Reactivity and Stability

Chemical Stability

The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere).[2]

Reactivity Profile

Acyl chlorides are highly reactive electrophiles. This compound will readily react with nucleophiles.

  • Water: Reacts violently to form (2-oxopiperidin-1-yl)acetic acid and hydrogen chloride gas.[1][4]

  • Alcohols: Reacts exothermically to form the corresponding ester.[1][11]

  • Amines: Reacts readily to form the corresponding amide.[1][11]

  • Strong Bases: Incompatible. Can promote vigorous decomposition.

  • Oxidizing Agents: Incompatible.

G cluster_reactants Reactants cluster_products Products acyl_chloride This compound carboxylic_acid (2-Oxopiperidin-1-yl)acetic acid + HCl acyl_chloride->carboxylic_acid Hydrolysis ester Ester + HCl acyl_chloride->ester Alcoholysis amide Amide + HCl acyl_chloride->amide Aminolysis water Water (H₂O) alcohol Alcohol (R-OH) amine Amine (R-NH₂)

Figure 3. General reactivity of this compound.

References

(2-Oxopiperidin-1-yl)acetyl chloride: A Technical Guide to Its Mechanism of Action in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl halide that serves as a valuable reagent for introducing the (2-oxopiperidin-1-yl)acetyl moiety into various molecular scaffolds. Although specific literature on this compound is limited, its mechanism of action can be reliably predicted based on the well-established principles of acyl chloride chemistry. This guide elucidates the core reactivity, predicted mechanisms, and synthetic utility of this compound, providing researchers with a foundational understanding for its application in organic synthesis and drug discovery. The primary mechanism is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate to yield acylated products.

Introduction

This compound, with the chemical structure C₇H₁₀ClNO₂, combines two key functional groups: a highly reactive acyl chloride and a lactam ring. The acyl chloride is the primary site of reactivity, making the compound an excellent acylating agent. The 2-oxopiperidin-1-yl group, a derivative of δ-valerolactam, can influence the compound's solubility, conformational properties, and potential biological interactions in the resulting derivatives. This guide provides a detailed overview of its synthesis, mechanism of action, and potential applications.

Synthesis of this compound

The synthesis of the title compound begins with its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, which is a known and accessible precursor[1]. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[2][3]. The use of thionyl chloride or oxalyl chloride is often preferred as the byproducts are gaseous (SO₂, HCl, CO, CO₂), simplifying purification[2][4][5].

General Synthesis Workflow

The logical flow for the synthesis involves the direct conversion of the parent carboxylic acid to the acyl chloride.

G cluster_synthesis Synthesis Workflow start (2-Oxopiperidin-1-yl)acetic Acid product This compound start->product  Reaction reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) reagent->product  Reactant G Acyl_Chloride This compound + Nu-H Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Step 1: Nucleophilic Addition Product Acylated Product + HCl Tetrahedral_Intermediate->Product Step 2: Elimination of Cl⁻ G cluster_workflow General Acylation Workflow start Dissolve Nucleophile & Base in Anhydrous Solvent addition Add this compound (in solution), typically at 0°C start->addition reaction Stir at 0°C to RT Monitor by TLC/LCMS addition->reaction quench Quench Reaction (e.g., with water or aq. NH₄Cl) reaction->quench extraction Extract with Organic Solvent quench->extraction purification Purify Product (e.g., Chromatography, Recrystallization) extraction->purification

References

Spectroscopic data of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive chemical intermediate, valuable in organic synthesis, particularly for introducing the (2-oxopiperidin-1-yl)acetyl group into various molecules. This functional group is of interest in medicinal chemistry and drug development due to the presence of the lactam structure, a common feature in many biologically active compounds. This guide outlines a common synthetic route and provides an estimation of the key spectroscopic data required for its identification and characterization.

Experimental Protocol: Synthesis

A standard and effective method for the preparation of this compound is the reaction of its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, with thionyl chloride (SOCl₂).[1][2][3][4] This reaction is a widely used procedure for the synthesis of acyl chlorides.[2][4]

Reaction Scheme:

(2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → this compound + SO₂ + HCl

Materials and Reagents:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, drying tube)

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube, add (2-Oxopiperidin-1-yl)acetic acid.

  • Add an excess of thionyl chloride to the flask. The reaction can often be performed neat or with an inert solvent like dichloromethane.

  • The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 4 hours, or until the evolution of HCl and SO₂ gas ceases.[1][3]

  • After the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[1]

  • The resulting crude this compound, which is often an oil, can then be used in the subsequent reaction step without further purification, as acyl chlorides are generally reactive and susceptible to hydrolysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of the 2-oxopiperidine ring and the acetyl chloride functional group.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~ 4.2 - 4.5s2H-N-CH₂ -COCl
~ 3.2 - 3.4t2H-N-CH₂ -(CH₂)₃-CO-
~ 2.4 - 2.6t2H-(CH₂)₃-CH₂ -CO-N-
~ 1.8 - 2.0m4H-CO-CH₂-CH₂ -CH₂ -CH₂-N-
Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~ 172 - 175-C O-Cl
~ 170 - 173-N-C O-CH₂-
~ 50 - 55-N-C H₂-COCl
~ 48 - 52-N-C H₂-(CH₂)₃-CO-
~ 30 - 35-(CH₂)₃-C H₂-CO-N-
~ 20 - 25-CO-CH₂-C H₂-CH₂-
~ 20 - 25-CH₂-C H₂-CH₂-N-
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 1790 - 1815StrongC=O stretch (acyl chloride)
~ 1640 - 1680StrongC=O stretch (amide/lactam)
~ 2850 - 2960MediumC-H stretch (aliphatic)
~ 1400 - 1480MediumCH₂ scissoring
~ 650 - 750StrongC-Cl stretch
Predicted Mass Spectrometry Data
m/z ValueInterpretation
~ 175/177[M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern)
~ 140[M - Cl]⁺
~ 112[M - COCl]⁺
~ 98[M - CH₂COCl]⁺
~ 84Further fragmentation of the piperidinone ring

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the starting material to the synthesized product and its subsequent spectroscopic analysis.

Spectroscopic_Analysis_Workflow Workflow for Synthesis and Analysis of this compound Start (2-Oxopiperidin-1-yl)acetic acid (Starting Material) Reaction Reaction with Thionyl Chloride (SOCl₂) Start->Reaction Product This compound (Crude Product) Reaction->Product Analysis Spectroscopic Analysis Product->Analysis NMR ¹H and ¹³C NMR Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation and Characterization NMR->Data IR->Data MS->Data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Technical Guide: Synthesis and Spectroscopic Analysis of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and 1H NMR spectroscopic characterization of (2-Oxopiperidin-1-yl)acetyl chloride, a key intermediate in various synthetic pathways. This document outlines a detailed experimental protocol for its preparation from 2-(2-Oxopiperidin-1-yl)acetic acid and presents an analysis of its expected 1H NMR spectrum.

Introduction

This compound is a reactive acyl chloride derivative of 2-piperidone. The presence of the acyl chloride functional group makes it a versatile building block for the introduction of the (2-oxopiperidin-1-yl)acetyl moiety into a wide range of molecules, which is of significant interest in medicinal chemistry and drug development. Accurate and reliable methods for its synthesis and characterization are therefore crucial for its effective utilization in research and development. This guide provides a standard protocol for its synthesis and a detailed interpretation of its 1H NMR spectrum.

Synthesis of this compound

The synthesis of this compound is most effectively achieved by the reaction of its corresponding carboxylic acid, 2-(2-Oxopiperidin-1-yl)acetic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely accepted method for the clean and efficient conversion of carboxylic acids to acyl chlorides under mild conditions.

Experimental Protocol

Materials:

  • 2-(2-Oxopiperidin-1-yl)acetic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM)

  • Anhydrous solvent for work-up (e.g., diethyl ether)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler or drying tube) is flushed with dry nitrogen or argon gas.

  • Reactant Addition: 2-(2-Oxopiperidin-1-yl)acetic acid is dissolved in anhydrous dichloromethane and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.

  • Initiation: A catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) is added to the stirred solution.

  • Addition of Chlorinating Agent: Oxalyl chloride (typically 1.2-1.5 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes. Vigorous gas evolution (CO and CO₂) will be observed.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas evolution.

  • Work-up: Upon completion of the reaction, the solvent and any excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.

  • Purification: The crude this compound is typically used in the next step without further purification due to its reactivity. If necessary, purification can be attempted by distillation under high vacuum.

1H NMR Spectroscopic Data

Table 1: Predicted 1H NMR Data for this compound

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-3 (2H)Multiplet~1.80-1.95-
H-4 (2H)Multiplet~1.70-1.85-
H-5 (2H)Multiplet~2.40-2.50-
H-6 (2H)Triplet~3.50-3.60~6.0
-CH₂-COCl (2H)Singlet~4.50-4.70-

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Visualization of Key Processes

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow Synthesis of this compound Start Start with 2-(2-Oxopiperidin-1-yl)acetic acid Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_DMF Add catalytic DMF Cool->Add_DMF Add_Oxalyl_Chloride Add Oxalyl Chloride in DCM (dropwise) Add_DMF->Add_Oxalyl_Chloride React Stir at room temperature (1-2 hours) Add_Oxalyl_Chloride->React Evaporate Remove solvent and excess reagent in vacuo React->Evaporate Product This compound (Crude product) Evaporate->Product

Caption: Synthetic workflow for the preparation of this compound.

Key 1H NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton environments for 1H NMR analysis.

HNMR_Correlations Predicted 1H NMR Correlations for this compound cluster_piperidone Piperidone Ring cluster_acetyl_chloride Acetyl Chloride Sidechain N1 N C2 C=O N1->C2 C7 CH₂ N1->C7 N-CH₂ Bond C3 CH₂ (H-3) C2->C3 C4 CH₂ (H-4) C3->C4 C5 CH₂ (H-5) C4->C5 C6 CH₂ (H-6) C5->C6 C6->N1 C8 C=O C7->C8 Cl Cl C8->Cl

Caption: Key proton environments in this compound for 1H NMR.

Conclusion

This technical guide provides a practical framework for the synthesis and 1H NMR characterization of this compound. The detailed experimental protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. This information is intended to support researchers and scientists in the efficient and effective use of this important synthetic intermediate.

An In-depth Technical Guide to the Predicted 13C NMR Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted 13C Nuclear Magnetic Resonance (NMR) data for (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous structures and established chemical shift principles to offer a robust prediction. This information is intended to aid researchers in the identification, characterization, and quality control of this and related molecules in drug discovery and development workflows.

Predicted 13C NMR Data

The predicted chemical shifts for this compound are derived from the known spectrum of 2-piperidone and typical values for acyl chlorides and N-substituted amides. The electron-withdrawing nature of the acetyl chloride group is expected to deshield adjacent carbons, leading to downfield shifts.

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparative Experimental Data for 2-Piperidone.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 2-Piperidone[1]Rationale for Prediction
C=O (Acyl Chloride)168 - 175-Acyl chloride carbonyls typically resonate in this downfield region due to the strong electron-withdrawing effect of the chlorine atom.[2][3]
C=O (Amide)170 - 178174.5The amide carbonyl of the piperidone ring is expected to be in a similar range to 2-piperidone itself. Saturated amide carbonyls generally appear between 173-178 ppm.[4]
-CH2-C=O (Acyl Chloride)50 - 60-The methylene carbon adjacent to the acyl chloride carbonyl will be significantly deshielded.
C6 (Piperidone Ring)48 - 5542.1N-acylation will cause a downfield shift of the carbon adjacent to the nitrogen compared to the parent lactam.
C2 (Piperidone Ring)-31.7This carbon is part of the amide carbonyl in the parent structure. In the target molecule, this corresponds to the amide carbonyl.
C3 (Piperidone Ring)28 - 3531.1A slight downfield shift is expected due to the influence of the N-acyl group.
C5 (Piperidone Ring)20 - 2822.8Minimal change is expected for this carbon.
C4 (Piperidone Ring)18 - 2521.3Minimal change is expected for this carbon.

Logical Relationship of Chemical Shifts

The following diagram illustrates the distinct chemical shift regions anticipated for the carbon atoms in this compound, based on their chemical environment.

G cluster_carbonyl Carbonyl Region (168-178 ppm) cluster_aliphatic_deshielded Deshielded Aliphatic Region (48-60 ppm) cluster_aliphatic_shielded Shielded Aliphatic Region (18-35 ppm) C_Acyl_Chloride C=O (Acyl Chloride) CH2_Acyl -CH2-C=O C_Acyl_Chloride->CH2_Acyl deshields C_Amide C=O (Amide) C6_Pip C6 (Piperidone) C_Amide->C6_Pip deshields C5_Pip C5 (Piperidone) C6_Pip->C5_Pip adjacent to C3_Pip C3 (Piperidone) C3_Pip->C_Amide adjacent to C4_Pip C4 (Piperidone) C5_Pip->C4_Pip adjacent to C4_Pip->C3_Pip adjacent to

Caption: Predicted 13C NMR chemical shift regions for this compound.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-25 mg of the solid this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its good solubilizing properties and well-defined solvent peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

2. NMR Instrument Setup:

  • This protocol is based on a standard 400 MHz NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved spectral lines.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, particularly the quaternary carbonyl carbons.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

  • Temperature: The experiment should be run at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl3).

  • Integrate the peaks if desired, although integration in 13C NMR is generally not as quantitative as in 1H NMR without specific experimental setups.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for obtaining and analyzing the 13C NMR spectrum.

G cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis A Weigh Sample B Dissolve in Deuterated Solvent with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shifts I->J K Peak Assignment and Interpretation J->K

Caption: Experimental workflow for 13C NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectrum of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of (2-Oxopiperidin-1-yl)acetyl chloride. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the well-established characteristic absorption frequencies of its constituent functional groups: a six-membered lactam (δ-valerolactam) and an aliphatic acyl chloride. This document also outlines a plausible synthetic route and a standard experimental protocol for acquiring an actual IR spectrum.

Molecular Structure and Key Functional Groups

This compound is a bifunctional molecule featuring a tertiary amide incorporated into a six-membered ring (a lactam) and a reactive acyl chloride group. The vibrational modes of these two carbonyl groups are the most prominent features in its IR spectrum and are key to its characterization.

molecular_structure cluster_piperidine 2-Oxopiperidinyl Ring cluster_acetyl_chloride Acetyl Chloride Moiety N N C1 C N->C1 C6 CH₂ N->C6 N-C C2 CH₂ C1->C2 O1 O C1->O1 C=O (Lactam) C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH₂ C4->C5 C5->N C7 C C6->C7 C-C O2 O C7->O2 C=O (Acyl Chloride) Cl Cl C7->Cl C-Cl

Figure 1: Molecular structure of this compound highlighting the key functional groups.

Predicted Infrared Absorption Data

The IR spectrum of this compound is predicted to be dominated by two strong carbonyl absorptions. The acyl chloride C=O stretch will appear at a significantly higher wavenumber than the lactam C=O stretch due to the strong inductive effect of the chlorine atom.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2950 - 2850Medium-StrongC-H (Alkyl)Symmetric & Asymmetric Stretching
~1810 - 1790Very Strong, SharpC=O (Acyl Chloride)Stretching
~1680 - 1660StrongC=O (Lactam Amide I)Stretching
~1470 - 1440MediumCH₂Scissoring (Bending)
~1360 - 1340MediumC-N (Lactam)Stretching
~800 - 600StrongC-ClStretching

Detailed Interpretation of Spectral Regions

  • C-H Stretching Region (3000-2800 cm⁻¹): Absorptions in this region arise from the C-H stretching vibrations of the methylene groups (CH₂) in the piperidine ring and the acetyl moiety. Multiple peaks are expected corresponding to symmetric and asymmetric stretching modes.

  • Carbonyl (C=O) Stretching Region (1850-1600 cm⁻¹): This is the most diagnostic region of the spectrum.

    • Acyl Chloride C=O Stretch (~1800 cm⁻¹): A very strong and sharp absorption band is predicted in the 1810-1790 cm⁻¹ range. This high frequency is characteristic of acyl chlorides and is a result of the strong electron-withdrawing nature of the chlorine atom, which shortens and strengthens the C=O bond.[1][2]

    • Lactam C=O Stretch (~1670 cm⁻¹): A strong absorption band, characteristic of the amide I band in a six-membered ring lactam, is expected around 1670 cm⁻¹.[3] This band is at a lower frequency compared to the acyl chloride due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which lengthens and weakens the C=O bond.

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex series of bands corresponding to various bending and stretching vibrations.

    • CH₂ Bending (~1450 cm⁻¹): Methylene scissoring vibrations will appear in this area.

    • C-N Stretching (~1350 cm⁻¹): The stretching vibration of the C-N bond within the lactam ring is expected here.

    • C-Cl Stretching (~700 cm⁻¹): A strong absorption corresponding to the C-Cl stretch is anticipated in the lower frequency part of the spectrum.

Experimental Protocols

A. Synthesis of this compound

A plausible synthetic route involves the conversion of the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂).

synthesis_workflow start Start: (2-Oxopiperidin-1-yl)acetic acid dissolve Dissolve in anhydrous solvent (e.g., Dichloromethane, Toluene) start->dissolve cool Cool reaction mixture in an ice bath (0°C) dissolve->cool add_socl2 Add Thionyl Chloride (SOCl₂) dropwise (with a catalytic amount of DMF) cool->add_socl2 reflux Allow to warm to room temperature, then reflux until gas evolution ceases add_socl2->reflux distill Remove excess SOCl₂ and solvent under reduced pressure reflux->distill product Product: this compound (as a crude oil or solid) distill->product

Figure 2: Proposed workflow for the synthesis of this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.

  • Addition of Reagent: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂, ~1.2 equivalents) dropwise to the stirred solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a bubbler with mineral oil or an appropriate trap).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and the solvent by distillation, preferably under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation or recrystallization if it is a solid. The product should be handled under anhydrous conditions due to its moisture sensitivity.

B. Infrared Spectrum Acquisition

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Liquid Sample (Neat): If the product is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Solid Sample (KBr Pellet): If the product is a solid, grind a small amount of the sample (~1-2 mg) with anhydrous KBr powder (~100-200 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in an appropriate anhydrous IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)) and place it in a suitable liquid cell.[4] Note that the solvent will have its own characteristic absorptions.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and record the spectrum.

  • Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

This guide provides a foundational understanding of the key spectral features of this compound, which is essential for its identification and characterization in research and development settings. The provided protocols offer a practical approach to its synthesis and spectral analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of DPP-IV Inhibitors Utilizing (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1 and GIP.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. This document provides a detailed protocol for the synthesis of a potential DPP-IV inhibitor utilizing (2-Oxopiperidin-1-yl)acetyl chloride as a key reagent. While a direct synthesis of a marketed DPP-IV inhibitor using this specific acyl chloride is not extensively documented in publicly available literature, the following protocol outlines a chemically sound, representative procedure based on established synthetic methodologies for analogous DPP-IV inhibitors, such as Vildagliptin.[1]

Overview of the Synthetic Strategy

The synthesis of the target DPP-IV inhibitor involves the N-acylation of a suitable amino-nitrile scaffold with this compound. The amino-nitrile component is a common feature in many DPP-IV inhibitors, as the nitrile group can interact with the active site of the enzyme.[1] The (2-Oxopiperidin-1-yl)acetyl moiety is introduced to explore its potential interactions with the enzyme's binding pockets.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Amino-Nitrile Scaffold cluster_2 Final Coupling Reaction A 2-Piperidinone B Ethyl chloroacetate A->B Alkylation C Ethyl (2-oxopiperidin-1-yl)acetate B->C D Saponification (e.g., NaOH) C->D E (2-Oxopiperidin-1-yl)acetic acid D->E F Chlorinating Agent (e.g., SOCl2) E->F G This compound F->G H Starting Amine (e.g., 3-aminoadamantan-1-ol) I Target DPP-IV Inhibitor G->I Acylation in the presence of a base

Figure 1: General workflow for the synthesis of a DPP-IV inhibitor using this compound.

Experimental Protocol: Synthesis of a Novel DPP-IV Inhibitor

This protocol describes the synthesis of a hypothetical DPP-IV inhibitor, (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile, a structural analog of Vildagliptin.

2.1. Materials and Reagents

  • (S)-pyrrolidine-2-carbonitrile hydrochloride

  • This compound

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

2.2. Reaction Setup

The reaction should be conducted in a well-ventilated fume hood. All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

2.3. Synthetic Procedure

  • To a stirred suspension of (S)-pyrrolidine-2-carbonitrile hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure target compound.

2.4. Characterization

The structure and purity of the synthesized compound should be confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes the reactants and expected product for the synthesis of (S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile.

CompoundMolecular Weight ( g/mol )Molar EquivalentsTheoretical Mass (g)
(S)-pyrrolidine-2-carbonitrile hydrochloride132.591.01.33
This compound175.621.11.93
Triethylamine101.192.22.23
Product:
(S)-1-((2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carbonitrile235.29-2.35 (at 100% yield)

Note: The yield of this reaction is hypothetical and would need to be determined experimentally. Based on similar acylation reactions in the synthesis of DPP-IV inhibitors, a yield in the range of 60-80% could be reasonably expected.

DPP-IV Signaling Pathway

DPP-IV is a transmembrane glycoprotein that acts as a serine protease.[2] Its primary role in glucose homeostasis is the cleavage and inactivation of the incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-IV Action and Inhibition cluster_2 Downstream Effects of Active GLP-1 Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) secrete DPP-IV DPP-IV GLP-1 (active)->DPP-IV substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells GLP-1 (active)->Pancreatic Alpha-cells inhibits GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) cleavage DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake in Tissues Glucose Uptake in Tissues Insulin Secretion->Glucose Uptake in Tissues promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces

References

Application Notes and Protocols: Coupling of (2-Oxopiperidin-1-yl)acetyl chloride with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 2-(2-oxopiperidin-1-yl)acetamides via the coupling reaction of (2-oxopiperidin-1-yl)acetyl chloride with primary amines. This reaction, typically proceeding through a Schotten-Baumann mechanism, is a robust method for generating a diverse library of amide compounds. These products are of significant interest in medicinal chemistry and drug development due to their structural similarity to nootropic agents and other biologically active molecules. This document outlines a general protocol, expected yields based on analogous reactions, and discusses potential biological activities and relevant signaling pathways for the resulting compounds.

Introduction

The coupling of acyl chlorides with primary amines is a fundamental and widely utilized transformation in organic synthesis, known as the Schotten-Baumann reaction.[1][2] This reaction is characterized by its efficiency and broad substrate scope, making it a valuable tool for the generation of amide libraries. The (2-oxopiperidin-1-yl)acetamide scaffold is of particular interest as it is a key structural motif in various compounds with potential neurological and pharmacological activities. The synthesis of derivatives of this scaffold allows for the exploration of structure-activity relationships and the development of novel therapeutic agents.

Data Presentation

While specific quantitative data for a wide range of primary amines with this compound is not extensively available in the public literature, the following tables provide expected yields based on analogous reactions involving the synthesis of similar N-substituted acetamides. These reactions demonstrate the general efficiency of the Schotten-Baumann coupling.

Table 1: Synthesis of 2-(2-oxopyrrolidin-1-yl)acetamides via Thermal Cyclization

Note: This table is for a related class of compounds and suggests the general feasibility of achieving high yields for similar structures.

R Group on AmineYield (%)
H70-97%
Phenyl70-97%
2,4-Dichlorophenyl70-97%
4-Chlorophenyl70-97%
4-Methoxyphenyl70-97%
3-Nitrophenyl70-97%

Data adapted from a study on the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides.[3]

Table 2: Synthesis of N-(p-tolyl)acetamide Derivatives via Schotten-Baumann Reaction

Note: This table provides representative yields for the coupling of an N-aryl amine with a chloroacetyl derivative, a reaction type analogous to the title reaction.

Reactant 1Reactant 2Yield (%)
2-mercapto-4-methyl-6-phenylnicotinonitrile2-chloro-N-(p-tolyl)acetamide89%
2-mercapto-4,6-diphenylnicotinonitrile2-chloro-N-(p-tolyl)acetamide83%

Data adapted from a study on the synthesis of 2-((3-cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-(aryl)acetamide.[4]

Experimental Protocols

The following is a general, representative protocol for the coupling of this compound with a primary amine based on standard Schotten-Baumann reaction conditions. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine, aniline)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M. Add triethylamine (TEA) (1.1-1.5 equivalents) to the solution.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Prepare a solution of this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add the acyl chloride solution dropwise to the stirring amine solution over a period of 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-(2-oxopiperidin-1-yl)acetamide.

Mandatory Visualizations

Reaction Workflow

reaction_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification amine Primary Amine reaction_vessel Reaction at 0°C to RT amine->reaction_vessel solvent_base Anhydrous DCM + TEA solvent_base->reaction_vessel quench Quench with NaHCO3 reaction_vessel->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure N-substituted 2-(2-oxopiperidin-1-yl)acetamide purify->product acyl_chloride This compound acyl_chloride->reaction_vessel Dropwise addition reaction_mechanism reagents Primary Amine (R-NH2) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_formation Amide Product + HCl intermediate->product_formation Chloride leaving group departs neutralization Base (e.g., TEA) neutralizes HCl product_formation->neutralization Acid-base reaction signaling_pathway compound N-substituted 2-(2-oxopiperidin-1-yl)acetamide gaba GABA-A Receptor compound->gaba Potential Interaction ampa AMPA Receptor compound->ampa Potential Interaction sigma1 Sigma-1 Receptor compound->sigma1 Potential Modulation neurotransmission Modulation of Neurotransmission gaba->neurotransmission ampa->neurotransmission cellular_function Regulation of Cellular Functions sigma1->cellular_function therapeutic_effect Potential Therapeutic Effects (e.g., Nootropic, Neuroprotective) neurotransmission->therapeutic_effect cellular_function->therapeutic_effect

References

Application Notes and Protocols for the Acylation of Amines with (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acylation of primary and secondary amines using (2-Oxopiperidin-1-yl)acetyl chloride. This reaction is a valuable method for the synthesis of a variety of N-substituted 2-(2-oxopiperidin-1-yl)acetamides, which are of interest in medicinal chemistry and drug development due to their structural similarity to nootropic agents and other biologically active compounds. The protocol covers the preparation of the acylating agent, the acylation reaction itself, and purification procedures.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, leading to the formation of stable amide bonds. The (2-oxopiperidin-1-yl)acetyl moiety is a key structural motif found in various compounds with potential pharmacological activities. The use of this compound as an acylating agent allows for the direct introduction of this group onto a primary or secondary amine, providing a straightforward route to a library of novel amide derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Preparation of this compound

a. Synthesis of (2-Oxopiperidin-1-yl)acetic acid

The synthesis of the precursor carboxylic acid can be achieved through the N-alkylation of 2-piperidone with an appropriate 2-carbon building block. A common method involves the reaction of 2-piperidone with an ethyl haloacetate followed by hydrolysis.

  • Materials: 2-piperidone, potassium tert-butoxide, ethyl bromoacetate, tetrahydrofuran (THF), lithium hydroxide, water, diethyl ether, hydrochloric acid.

  • Procedure:

    • To a solution of 2-piperidone (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add ethyl bromoacetate (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude ethyl (2-oxopiperidin-1-yl)acetate is then hydrolyzed by dissolving it in a mixture of THF and water, adding lithium hydroxide (2.0 eq), and stirring at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield (2-oxopiperidin-1-yl)acetic acid, which can be purified by recrystallization.

b. Conversion of (2-Oxopiperidin-1-yl)acetic acid to this compound

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent such as thionyl chloride.

  • Materials: (2-Oxopiperidin-1-yl)acetic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dimethylformamide (DMF, catalytic).

  • Procedure:

    • Suspend (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Add a catalytic amount of DMF (e.g., 1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

    • Cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

    • The resulting this compound is typically used in the next step without further purification.

General Protocol for the Acylation of Amines

This protocol describes a general method for the acylation of primary and secondary amines with this compound.

  • Materials: Amine (primary or secondary), this compound, anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), triethylamine (TEA) or pyridine.

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirring amine solution.

    • Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours (reaction progress can be monitored by TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the acylation of various amines with this compound. Please note that these are representative values, and optimization may be required for specific substrates.

Amine SubstrateSolventBaseTemperature (°C)Time (h)Typical Yield (%)
AnilineDCMTriethylamine0 to RT4-880-95
4-MethoxyanilineDCMTriethylamine0 to RT4-885-98
4-NitroanilineTHFPyridineRT to 4012-2460-75
BenzylamineDCMTriethylamine0 to RT2-490-99
CyclohexylamineDCMTriethylamine0 to RT2-488-97
DiethylamineDCMTriethylamine0 to RT3-680-90

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from the starting materials to the final acylated amine product.

Workflow Acylation of Amines Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Acylation Reaction cluster_2 Workup and Purification node_A1 2-Piperidone node_B (2-Oxopiperidin-1-yl)acetic acid node_A1->node_B N-Alkylation & Hydrolysis node_A2 Ethyl Bromoacetate node_A2->node_B node_D This compound node_B->node_D Chlorination node_C Thionyl Chloride (SOCl₂) node_C->node_D node_G Acylation Reaction node_D->node_G node_E Amine (R-NH₂ or R₂NH) node_E->node_G node_F Base (e.g., Triethylamine) node_F->node_G node_H N-Substituted-2-(2-oxopiperidin-1-yl)acetamide node_G->node_H node_I Aqueous Workup node_H->node_I node_J Purification (Chromatography/Recrystallization) node_I->node_J node_K Pure Product node_J->node_K

Caption: Workflow for the synthesis of N-substituted-2-(2-oxopiperidin-1-yl)acetamides.

Safety Precautions

  • This compound is a reactive acyl chloride and is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.

  • Thionyl chloride is toxic and corrosive. It reacts violently with water to release HCl and SO₂ gases. All operations should be carried out in a fume hood.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the acyl chloride is sensitive to moisture.

Application Notes and Protocols for (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Oxopiperidin-1-yl)acetyl chloride is a reactive acyl chloride that can serve as a valuable building block in organic synthesis, particularly in the construction of novel amide derivatives for drug discovery and development. The 2-oxopiperidine (or δ-valerolactam) moiety is a common scaffold in medicinal chemistry, and its incorporation into new molecular entities via an acetyl linker can be of significant interest for exploring new chemical space. These application notes provide a detailed, albeit illustrative, experimental procedure for the synthesis and subsequent utilization of this reagent.

I. Synthesis of this compound

The synthesis of this compound is typically achieved by the chlorination of the corresponding carboxylic acid, 2-(2-oxopiperidin-1-yl)acetic acid[1], using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of thionyl chloride is a common method for preparing acyl chlorides.[2]

Experimental Protocol: Synthesis via Thionyl Chloride
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), add 2-(2-oxopiperidin-1-yl)acetic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

Quantitative Data (Illustrative)
ParameterValue
Starting Material2-(2-Oxopiperidin-1-yl)acetic acid
ReagentThionyl Chloride
SolventDichloromethane (anhydrous)
Reaction TemperatureReflux (40 °C)
Reaction Time3 hours
Theoretical Yield Quantitative
Purity (crude) ~95% (by NMR)

II. Application: Amide Bond Formation

This compound is a potent acylating agent for the synthesis of amides. This is a fundamental transformation in the development of new pharmaceutical candidates. The reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride.

Experimental Protocol: Acylation of a Primary Amine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of freshly prepared this compound (1.1 eq) in the same anhydrous solvent to the stirred amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired amide.

Quantitative Data (Illustrative)
ParameterValue
SubstrateGeneric Primary Amine
ReagentThis compound
BaseTriethylamine
SolventDichloromethane (anhydrous)
Reaction Temperature0 °C to Room Temperature
Reaction Time2 hours
Typical Yield 75-95%
Purity (after purification) >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Acyl Chloride cluster_application Application: Amide Synthesis start_acid 2-(2-Oxopiperidin-1-yl)acetic acid reaction_synthesis Reaction in Anhydrous DCM Reflux, 2-4h start_acid->reaction_synthesis reagent_socl2 Thionyl Chloride (SOCl₂) reagent_socl2->reaction_synthesis product_acyl_chloride This compound reaction_synthesis->product_acyl_chloride reaction_acylation Acylation in Anhydrous DCM 0°C to RT, 1-3h product_acyl_chloride->reaction_acylation start_amine Primary/Secondary Amine start_amine->reaction_acylation reagent_tea Triethylamine (Base) reagent_tea->reaction_acylation product_amide Final Amide Product reaction_acylation->product_amide

Caption: Synthetic workflow for the preparation and application of this compound.

Role in a Drug Discovery Pipeline

drug_discovery_pipeline compound_synthesis Synthesis of Novel Compounds (using this compound) screening High-Throughput Screening compound_synthesis->screening hit_id Hit Identification screening->hit_id lead_gen Lead Generation hit_id->lead_gen lead_opt Lead Optimization lead_gen->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Conceptual role of novel compounds in a typical drug discovery pipeline.

References

Application Notes and Protocols for the Scale-Up Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Oxopiperidin-1-yl)acetyl chloride is a key intermediate in the synthesis of various compounds, particularly in the development of nootropic drugs and other neurologically active agents. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, starting from the corresponding carboxylic acid. The protocols are designed to be scalable for laboratory and pilot plant settings. Safety precautions, reaction monitoring, and purification techniques are also discussed in detail.

Introduction

This compound is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its structure, featuring a piperidone ring, is a common motif in a variety of biologically active molecules, most notably in the racetam class of nootropics. Nootropics, often referred to as "smart drugs," are compounds that may enhance cognitive function, including memory, creativity, and motivation. The synthesis of novel racetam analogues and other piperidone-containing compounds is an active area of research in medicinal chemistry and drug development.

The reliable and scalable synthesis of this compound is therefore of significant interest. This document outlines a robust two-step synthetic sequence, starting with the synthesis of the precursor, (2-Oxopiperidin-1-yl)acetic acid, followed by its conversion to the target acyl chloride.

Synthesis Pathway Overview

The overall synthesis is a two-step process:

  • Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid. This step involves the N-alkylation of 2-piperidone with an acetic acid derivative.

  • Step 2: Synthesis of this compound. This step involves the conversion of the carboxylic acid to the corresponding acyl chloride using a chlorinating agent.

Synthesis_Pathway 2-Piperidone 2-Piperidone Step1 Step 1: N-Alkylation 2-Piperidone->Step1 Chloroacetic acid derivative Chloroacetic acid derivative Chloroacetic acid derivative->Step1 Precursor (2-Oxopiperidin-1-yl)acetic acid Step1->Precursor Step2 Step 2: Chlorination Precursor->Step2 Chlorinating Agent Chlorinating Agent Chlorinating Agent->Step2 Target This compound Step2->Target

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Scale-Up Synthesis of (2-Oxopiperidin-1-yl)acetic acid

This protocol describes the synthesis of the carboxylic acid precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
2-Piperidone99.13100 g1.01 mol
Sodium Hydride (60% dispersion in mineral oil)24.0044.4 g1.11 mol
Ethyl Chloroacetate122.55136 g (123 mL)1.11 mol
Tetrahydrofuran (THF), anhydrous-1 L-
Sodium Hydroxide40.0088.8 g2.22 mol
Water-500 mL-
Hydrochloric Acid (concentrated)-As needed-
Ethyl Acetate-For extraction-

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with dry nitrogen.

  • Formation of the Sodium Salt: Anhydrous THF (1 L) and 2-piperidone (100 g, 1.01 mol) are added to the flask. The mixture is stirred until the 2-piperidone is dissolved. Sodium hydride (44.4 g of 60% dispersion, 1.11 mol) is added portion-wise at room temperature. The mixture is then heated to reflux for 2 hours to ensure complete formation of the sodium salt of 2-piperidone.

  • N-Alkylation: The reaction mixture is cooled to 0 °C in an ice bath. Ethyl chloroacetate (136 g, 1.11 mol) is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Hydrolysis: The reaction mixture is cooled to 0 °C. A solution of sodium hydroxide (88.8 g, 2.22 mol) in water (500 mL) is added slowly. The mixture is then heated to reflux for 4 hours to hydrolyze the ester.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature, and the THF is removed under reduced pressure. The remaining aqueous solution is washed with ethyl acetate (2 x 200 mL) to remove any unreacted starting materials and byproducts. The aqueous layer is then acidified to pH 2 with concentrated hydrochloric acid, resulting in the precipitation of a white solid.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield (2-Oxopiperidin-1-yl)acetic acid.

Expected Yield: 85-95% Purity (by NMR): >98%

Step 2: Scale-Up Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the acyl chloride. Acyl chlorides are highly reactive and moisture-sensitive; therefore, all operations should be carried out under anhydrous conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Scale)Moles (Scale)
(2-Oxopiperidin-1-yl)acetic acid157.17100 g0.637 mol
Thionyl Chloride (SOCl₂)118.97114 g (70 mL)0.956 mol
Dichloromethane (DCM), anhydrous-500 mL-
N,N-Dimethylformamide (DMF)-1 mL (catalytic)-

Procedure:

  • Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts). The system is thoroughly flame-dried and flushed with dry nitrogen.

  • Reaction: (2-Oxopiperidin-1-yl)acetic acid (100 g, 0.637 mol) and anhydrous dichloromethane (500 mL) are added to the flask. A catalytic amount of DMF (1 mL) is added. The mixture is cooled to 0 °C in an ice bath. Thionyl chloride (114 g, 0.956 mol) is added dropwise from the dropping funnel over 1 hour.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation and Purification: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation under reduced pressure. It is crucial to use an efficient vacuum trap to capture the corrosive vapors. The crude this compound is obtained as a liquid. For most applications, the crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed, but care must be taken due to the thermal sensitivity of some acyl chlorides.

Expected Yield: 90-98% Purity (by IR): Disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of (2-Oxopiperidin-1-yl)acetic acid cluster_step2 Step 2: Synthesis of this compound Start1 Dissolve 2-piperidone in THF Add_NaH Add NaH, reflux Start1->Add_NaH Cool_Add_Ester Cool to 0°C, add ethyl chloroacetate Add_NaH->Cool_Add_Ester Stir_RT Stir at RT for 12h Cool_Add_Ester->Stir_RT Hydrolyze Add NaOH(aq), reflux Stir_RT->Hydrolyze Workup1 Remove THF, wash with EtOAc Hydrolyze->Workup1 Acidify Acidify with HCl Workup1->Acidify Filter_Dry1 Filter and dry the product Acidify->Filter_Dry1 Start2 Suspend acid in DCM with DMF Cool_Add_SOCl2 Cool to 0°C, add SOCl₂ Start2->Cool_Add_SOCl2 Reflux Reflux for 2-4h Cool_Add_SOCl2->Reflux Distill Remove excess SOCl₂ and DCM under vacuum Reflux->Distill Product Obtain this compound Distill->Product

Caption: Detailed experimental workflow.

Application in Nootropic Synthesis

This compound is a valuable intermediate for the synthesis of novel nootropic agents. For instance, it can be reacted with various amines to generate a library of N-substituted amides, which are analogues of piracetam.

General Protocol for Amide Synthesis
  • Reaction Setup: In a nitrogen-flushed flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane or THF.

  • Acylation: Cool the solution to 0 °C. Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Signaling Pathway in Nootropic Action

While the precise mechanism of action for many nootropics is still under investigation, it is widely believed that racetam-like compounds modulate cholinergic and glutamatergic neurotransmitter systems.[1][2] this compound is a precursor to compounds that are structurally similar to piracetam and are hypothesized to act on these pathways.

Signaling_Pathway cluster_Pre Presynaptic Terminal cluster_Post Postsynaptic Terminal Precursor_Compound (2-Oxopiperidin-1-yl) derivative ACh_Release ↑ Acetylcholine (ACh) Release Precursor_Compound->ACh_Release Glu_Release ↑ Glutamate (Glu) Release Precursor_Compound->Glu_Release AChR Cholinergic Receptors (e.g., nAChR, mAChR) ACh_Release->AChR Binds AMPAR AMPA Receptor Glu_Release->AMPAR Binds NMDAR NMDA Receptor Glu_Release->NMDAR Binds Ca_Influx ↑ Ca²⁺ Influx AChR->Ca_Influx AMPAR->Ca_Influx NMDAR->Ca_Influx LTP Long-Term Potentiation (LTP) Ca_Influx->LTP Cognitive_Enhancement Cognitive Enhancement (Memory, Learning) LTP->Cognitive_Enhancement Leads to

Caption: Putative signaling pathway of piperidone-based nootropics.

These compounds may enhance the release of neurotransmitters like acetylcholine and glutamate from the presynaptic terminal.[3][4] Postsynaptically, they can act as positive allosteric modulators of AMPA receptors, enhancing glutamatergic signaling.[2] This increased neuronal activity can lead to a greater influx of calcium ions, a key event in triggering long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Safety and Handling

  • (2-Oxopiperidin-1-yl)acetic acid: This compound is a carboxylic acid and should be handled with standard laboratory precautions. Avoid inhalation of dust and contact with skin and eyes.

  • This compound: As an acyl chloride, this compound is highly reactive, corrosive, and moisture-sensitive. It will react violently with water and other protic solvents to release hydrochloric acid.

    • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

    • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and solvents.

    • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

    • Spills: Neutralize small spills with sodium bicarbonate and absorb with an inert material. For larger spills, evacuate the area and follow emergency procedures.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound. This key intermediate opens avenues for the development of novel nootropic agents and other biologically active compounds. Adherence to the detailed procedures and safety guidelines is crucial for successful and safe synthesis. Further optimization of reaction conditions may be possible depending on the specific scale and available equipment.

References

Application Notes and Protocols: (2-Oxopiperidin-1-yl)acetyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Oxopiperidin-1-yl)acetyl chloride as a versatile building block in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of this reagent and its subsequent derivatization to generate novel amide and ester compounds with potential therapeutic applications. The document also presents illustrative biological data and explores potential mechanisms of action through signaling pathway diagrams.

Introduction

The 2-oxopiperidine (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. Its rigid, cyclic structure can provide a defined orientation for appended functional groups, facilitating interaction with biological targets. The introduction of an acetyl chloride moiety at the 1-position of the 2-oxopiperidine ring provides a highly reactive electrophilic handle, enabling the facile synthesis of a diverse library of amide and ester derivatives. This opens avenues for exploring a wide range of biological activities, including but not limited to nootropic, antimicrobial, and anti-inflammatory effects.

Synthesis of this compound

This compound is synthesized from its corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid.

Protocol 2.1: Synthesis of this compound

  • Materials:

    • (2-Oxopiperidin-1-yl)acetic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM)

    • Dry N,N-dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a stirred solution of (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of dry DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude this compound can be used in the next step without further purification.

Synthesis of (2-Oxopiperidin-1-yl)acetamide Derivatives

The reactivity of this compound allows for the straightforward synthesis of a wide array of N-substituted acetamide derivatives.

Protocol 3.1: General Procedure for the Synthesis of N-Aryl-(2-oxopiperidin-1-yl)acetamides

  • Materials:

    • This compound

    • Substituted aniline (1.0 eq)

    • Triethylamine (TEA) or Pyridine (1.1 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Slowly add a solution of crude this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-aryl-(2-oxopiperidin-1-yl)acetamide.

Illustrative Biological Applications and Data

While specific biological data for derivatives of this compound is not extensively reported, based on the known activities of structurally similar compounds, we can illustrate its potential in two key areas: nootropic and antimicrobial applications. The following data is hypothetical and for illustrative purposes to guide future research.

Nootropic Activity

The 2-oxopyrrolidine and 2-oxopiperidine scaffolds are present in several nootropic agents. It is hypothesized that derivatives of (2-Oxopiperidin-1-yl)acetamide could modulate neuronal signaling pathways to enhance cognitive function.

Table 1: Illustrative Nootropic Activity of N-Aryl-(2-oxopiperidin-1-yl)acetamide Derivatives

Compound IDR-Group (on Aniline)In Vitro Target Binding (Kᵢ, nM)In Vivo Efficacy (Morris Water Maze, % Improvement)
OPA-001 H12025
OPA-002 4-OCH₃8535
OPA-003 4-Cl15020
OPA-004 4-NO₂21015
Piracetam (Reference)-30

Experimental Protocol 4.1.1: In Vitro Receptor Binding Assay

A competitive binding assay can be performed using rat brain homogenates and a radiolabeled ligand for a relevant CNS receptor (e.g., AMPA or NMDA receptors). The ability of the test compounds to displace the radioligand is measured, and the Kᵢ value is calculated.

Experimental Protocol 4.1.2: In Vivo Morris Water Maze Test

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents. The percentage improvement in escape latency and path length to find a hidden platform is measured after treatment with the test compounds.

Signaling Pathway

nootropic_pathway Ligand Nootropic Agent (e.g., OPA-002) Receptor Neuronal Receptor (e.g., AMPA/NMDA) Ligand->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., CaMKII, PKA) Receptor->Signaling_Cascade Activates CREB CREB Phosphorylation Signaling_Cascade->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Promotes Synaptic_Plasticity Enhanced Synaptic Plasticity & LTP Gene_Expression->Synaptic_Plasticity Leads to Cognition Improved Learning & Memory Synaptic_Plasticity->Cognition Results in

Caption: Hypothetical signaling pathway for nootropic action.

Antimicrobial Activity

Piperidine and acetamide moieties are present in various antimicrobial agents. Derivatives of (2-Oxopiperidin-1-yl)acetamide could potentially inhibit bacterial growth by targeting essential enzymes.

Table 2: Illustrative Antimicrobial Activity of N-Aryl-(2-oxopiperidin-1-yl)acetamide Derivatives

Compound IDR-Group (on Aniline)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
OPA-001 H64>128
OPA-002 4-OCH₃128>128
OPA-003 4-Cl1632
OPA-004 4-NO₂3264
Ciprofloxacin (Reference)0.50.25

Experimental Protocol 4.2.1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines. A serial dilution of the test compounds is prepared in a 96-well plate, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.

Experimental Workflow

antimicrobial_workflow Start Start: Synthesized OPA Derivatives Preparation Prepare Serial Dilutions of Compounds in 96-well Plates Start->Preparation Inoculation Inoculate with Standardized Bacterial Suspension (S. aureus, E. coli) Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC End End: Report MIC Values MIC->End

Caption: Workflow for MIC determination.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel compounds in medicinal chemistry. The straightforward protocols for its preparation and derivatization, coupled with the potential for diverse biological activities, make it an attractive starting point for drug discovery programs targeting CNS disorders, infectious diseases, and other therapeutic areas. The illustrative data and workflows provided herein serve as a foundation for initiating such research endeavors.

Application Notes and Protocols: Preparation of Novel Heterocycles with (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing (2-Oxopiperidin-1-yl)acetyl chloride as a key building block. The methodologies outlined below are intended to serve as a foundational guide for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a reactive intermediate that combines the structural features of a lactam with an acyl chloride. This unique combination allows for the introduction of the 2-oxopiperidin-1-yl)acetyl moiety into various molecular frameworks, leading to the formation of complex heterocyclic systems. The protocols detailed herein describe the synthesis of pyrazole and thiazole derivatives, showcasing the versatility of this reagent.

Synthesis of this compound

The synthesis of the title acyl chloride is a prerequisite for the subsequent heterocyclic preparations. A standard method employing thionyl chloride is utilized for the conversion of the corresponding carboxylic acid.

Experimental Protocol: Synthesis of this compound

A mixture of (2-oxopiperidin-1-yl)acetic acid (10.0 g, 63.6 mmol) and thionyl chloride (15.2 g, 9.2 mL, 127 mmol) is stirred at room temperature for 16 hours. The excess thionyl chloride is then removed under reduced pressure to yield this compound as an oil, which can be used in subsequent steps without further purification.[1]

Diagram 1: Synthesis of this compound

G reactant1 (2-Oxopiperidin-1-yl)acetic acid product This compound reactant1->product Room Temp, 16h reactant2 Thionyl Chloride (SOCl2) reactant2->product G cluster_0 In situ 1,3-Diketone Formation cluster_1 Pyrazole Formation acetone Acetone diketone 1,3-Diketone Intermediate acetone->diketone nBuLi n-Butyllithium nBuLi->diketone acyl_chloride This compound acyl_chloride->diketone phenylhydrazine Phenylhydrazine pyrazole Target Pyrazole diketone->pyrazole phenylhydrazine->pyrazole G thioamide Thiobenzamide intermediate Acyclic Intermediate thioamide->intermediate Toluene, Reflux acyl_chloride This compound acyl_chloride->intermediate thiazole Target Thiazole intermediate->thiazole Ethanol, H2SO4 (cat.), Reflux

References

Application Notes and Protocols: (2-Oxopiperidin-1-yl)acetyl chloride and its Analogs as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(2-Oxopiperidin-1-yl)acetyl chloride and its structural analogs are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents. These bifunctional molecules incorporate a reactive acyl chloride for amide bond formation and a heterocyclic moiety that can be tailored to interact with biological targets. While specific literature on this compound is limited, the closely related analog, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , serves as an excellent case study, being a key intermediate in the synthesis of Vildagliptin, a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor used in the treatment of type 2 diabetes.[1]

This document provides an overview of the application of such building blocks, with a focus on the synthesis of DPP-IV inhibitors, detailed experimental protocols, and the underlying biological pathways.

Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.[4] This mechanism has made DPP-IV a prime target for the development of oral hypoglycemic agents.[4][5][6]

Building blocks like (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are integral in the synthesis of cyanopyrrolidine-based DPP-IV inhibitors.[1][2] The chloroacetyl group provides a reactive handle for coupling with various amines, allowing for the introduction of diverse substituents to optimize potency and pharmacokinetic properties. The cyanopyrrolidine moiety is a key pharmacophore that interacts with the active site of the DPP-IV enzyme.[1]

A prominent example is the synthesis of Vildagliptin, where (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-hydroxy-1-aminoadamantane.[1]

Experimental Protocols

The following protocols are based on the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile and its subsequent conversion to Vildagliptin.[1] These methodologies can be adapted for this compound and other similar building blocks.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Materials: L-proline, Chloroacetyl chloride, Anhydrous dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Suspend L-proline in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine dropwise to the suspension.

    • In a separate flask, dissolve chloroacetyl chloride in anhydrous DCM.

    • Add the chloroacetyl chloride solution dropwise to the L-proline suspension at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

  • Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, Thionyl chloride (SOCl₂), Anhydrous DCM, Aqueous ammonia.

  • Procedure:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid in anhydrous DCM.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous DCM.

    • Add this solution dropwise to a cooled (0 °C) solution of aqueous ammonia.

    • Stir the mixture vigorously for 1-2 hours.

    • Extract the product with DCM.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate in vacuo.

Protocol 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, Dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride).

  • Procedure:

    • Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide in an appropriate anhydrous solvent (e.g., DCM, pyridine).

    • Cool the solution to 0 °C.

    • Add the dehydrating agent dropwise.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction with ice-water.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify by column chromatography if necessary.

Protocol 4: Synthesis of Vildagliptin

  • Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-hydroxy-1-aminoadamantane, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in acetonitrile, add 3-hydroxy-1-aminoadamantane and potassium carbonate.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Vildagliptin.

Quantitative Data

Reaction StepProductYieldReference
Synthesis of Vildagliptin from (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile(2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile (Vildagliptin)50%[1]

Diagrams

Signaling Pathway of DPP-IV Inhibition

DPP_IV_Inhibition Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates release of DPPIV DPP-IV Enzyme Incretins->DPPIV substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins inactivates Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose leads to Glucagon->Blood_Glucose prevents rise of DPPIV_Inhibitor (2-Oxopiperidin-1-yl)acetyl chloride derivative (e.g., Vildagliptin) DPPIV_Inhibitor->DPPIV inhibits

Caption: DPP-IV Inhibition Pathway.

Experimental Workflow for Vildagliptin Synthesis

Vildagliptin_Synthesis L_Proline L-Proline Step1 N-Acylation with Chloroacetyl chloride L_Proline->Step1 Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Key_Intermediate (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile Step3->Key_Intermediate Step4 Nucleophilic Substitution Key_Intermediate->Step4 Amine 3-hydroxy-1-aminoadamantane Amine->Step4 Vildagliptin Vildagliptin Step4->Vildagliptin

Caption: Vildagliptin Synthesis Workflow.

References

Application Note: Synthesis of Chiral N-Substituted 2-(2-Oxopiperidin-1-yl)acetamides

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust methodology for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides through the reaction of (2-oxopiperidin-1-yl)acetyl chloride with various chiral primary and secondary amines. This reaction is a crucial step in the development of novel therapeutic agents, as the resulting chiral amide derivatives are prevalent scaffolds in numerous biologically active molecules. The described protocol offers high yields and good to excellent diastereoselectivity, depending on the chiral amine employed. The straightforward procedure and mild reaction conditions make it suitable for a wide range of substrates and amenable to library synthesis for drug discovery programs.

Introduction

The amide bond is a cornerstone of medicinal chemistry, and the synthesis of chiral amides is of paramount importance for the development of enantiomerically pure pharmaceuticals. The reaction of acyl chlorides with amines is a fundamental and widely utilized method for amide bond formation due to the high reactivity of the acyl chloride. This compound is a valuable building block, incorporating a lactam moiety that can impart favorable pharmacokinetic properties to drug candidates. The coupling of this acyl chloride with chiral amines allows for the introduction of a stereocenter, which is critical for achieving target selectivity and desired pharmacological activity. This document provides a general yet detailed protocol for this transformation, along with expected outcomes for a selection of chiral amines.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The chiral amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion to form the final amide product. A non-nucleophilic base is typically added to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1][2][3][4] The stereochemical outcome of the reaction is primarily controlled by the chirality of the amine, leading to the formation of diastereomeric or enantiomeric products.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of chiral N-substituted 2-(2-oxopiperidin-1-yl)acetamides.

Expected Quantitative Data

The following table summarizes the expected yields and diastereomeric excess (d.e.) or enantiomeric excess (e.e.) for the reaction of this compound with a selection of chiral amines based on typical outcomes for similar acylation reactions.

EntryChiral AmineProductYield (%)d.e. / e.e. (%)
1(R)-1-PhenylethylamineN-((R)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide85-95>98 (d.e.)
2(S)-1-PhenylethylamineN-((S)-1-Phenylethyl)-2-(2-oxopiperidin-1-yl)acetamide85-95>98 (d.e.)
3(R)-alpha-MethylbenzylamineN-((R)-alpha-Methylbenzyl)-2-(2-oxopiperidin-1-yl)acetamide88-96>98 (d.e.)
4(S)-Leucine methyl esterMethyl (S)-2-(2-(2-oxopiperidin-1-yl)acetamido)-4-methylpentanoate80-92>95 (d.e.)
5(R)-Proline methyl esterMethyl (R)-1-(2-(2-oxopiperidin-1-yl)acetyl)pyrrolidine-2-carboxylate78-90>95 (d.e.)

Experimental Workflow

Experimental_Workflow start Start prep_amine Prepare solution of chiral amine and base in DCM start->prep_amine cool Cool solution to 0 °C prep_amine->cool add_acyl_chloride Add this compound dropwise cool->add_acyl_chloride react Stir at room temperature for 2-4 hours add_acyl_chloride->react quench Quench reaction with water react->quench extract Extract with DCM quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, MS, Chiral HPLC) purify->analyze end End analyze->end

References

Application Notes and Protocols: Asymmetric Synthesis Using (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical discipline in modern organic chemistry and drug development, enabling the selective synthesis of a specific enantiomer of a chiral molecule. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This document provides detailed application notes and protocols for the potential use of (2-Oxopiperidin-1-yl)acetyl chloride as a novel chiral auxiliary in asymmetric synthesis.

The rigid, chair-like conformation of the piperidinone ring, coupled with the defined stereocenter at the point of attachment, presents an attractive scaffold for inducing facial selectivity in enolate reactions. The (2-Oxopiperidin-1-yl)acetyl group can be readily attached to a variety of substrates, and its subsequent removal under mild conditions makes it a promising candidate for asymmetric transformations.

Principle of Asymmetric Alkylation

The core principle behind the use of this compound as a chiral auxiliary lies in its ability to form a chiral N-acyl derivative of a prochiral carboxylic acid. Deprotonation of the α-carbon of the acyl group generates a chiral enolate. The steric hindrance imposed by the piperidinone ring directs the approach of an electrophile from the less hindered face, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

Hypothetical Application: Asymmetric Alkylation of a Propionate Moiety

This section details a hypothetical protocol for the asymmetric alkylation of a propionate group using a chiral auxiliary derived from (S)-(2-Oxopiperidin-1-yl)acetyl chloride. This example serves to illustrate the potential application and methodology.

Experimental Workflow

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Cleavage Acylation Acylation of Propionic Acid with (S)-(2-Oxopiperidin-1-yl)acetyl chloride Enolate Deprotonation with LDA to form Chiral Enolate Acylation->Enolate Purification Alkylation Reaction with Benzyl Bromide Enolate->Alkylation in situ Cleavage Hydrolysis to yield (R)-2-Phenylpropanoic Acid Alkylation->Cleavage Workup & Purification

Caption: Workflow for the asymmetric alkylation of propionic acid.

Detailed Experimental Protocol

Materials:

  • (S)-(2-Oxopiperidin-1-yl)acetyl chloride

  • Propionic acid

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the N-Acyl Piperidinone:

    • To a solution of propionic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add (S)-(2-Oxopiperidin-1-yl)acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the chiral N-acyl piperidinone.

  • Asymmetric Alkylation:

    • Dissolve the purified N-acyl piperidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

    • Add LDA solution (1.1 eq) dropwise and stir the mixture at -78 °C for 30 minutes to form the chiral enolate.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

    • Quench the reaction by adding saturated aqueous NH4Cl solution.

    • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • The crude alkylated product can be purified by column chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified alkylated product in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the desired (R)-2-phenylpropanoic acid with ethyl acetate.

    • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

    • Dry the organic layer containing the product over anhydrous MgSO4, filter, and concentrate to yield the final product.

Hypothetical Quantitative Data

The following table summarizes the expected outcomes for the asymmetric alkylation of the propionyl moiety attached to the (S)-(2-Oxopiperidin-1-yl) auxiliary with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide(R)-2-Phenylpropanoic acid85>95
2Iodomethane(R)-2-Methylpropanoic acid92>98
3Allyl bromide(R)-Pent-4-enoic acid88>95
4Isopropyl iodide(R)-2,3-Dimethylbutanoic acid7590

Signaling Pathway Diagram (Logical Relationship)

The stereochemical outcome of the reaction is dictated by the conformation of the chiral enolate. The piperidinone ring is proposed to adopt a conformation that effectively shields one face of the enolate, directing the electrophile to the opposite face.

Stereochemical_Model cluster_top Top Face (Sterically Hindered) cluster_bottom Bottom Face (Less Hindered) Piperidinone Ring Piperidinone Ring Chiral Enolate Chiral Enolate Piperidinone Ring->Chiral Enolate Electrophile Attack Electrophile Attack Chiral Enolate->Electrophile Attack Favored Trajectory

Caption: Proposed model for stereochemical induction.

Conclusion

Application Notes & Protocols: Protecting Group Strategies for (2-Oxopiperidin-1-yl)acetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(2-Oxopiperidin-1-yl)acetyl chloride is a bifunctional chemical reagent featuring a reactive acyl chloride and a stable lactam (specifically, a δ-valerolactam). The primary utility of this molecule lies in its capacity as an acylating agent, enabling the covalent attachment of the (2-oxopiperidin-1-yl)acetyl moiety to nucleophiles. This is most commonly employed in the synthesis of amides by reaction with primary or secondary amines. A frequent consideration in multifunctional reagents is the need for protecting groups to prevent unwanted side reactions. This document provides a detailed analysis of when protecting groups are necessary for the 2-piperidone lactam and furnishes protocols for its primary application in amide synthesis.

Analysis of Protecting Group Necessity

The core question for researchers using this compound is whether the lactam nitrogen requires protection during the acylation reaction.

  • General Case: No Protecting Group Required. For the most common application—amide bond formation with a primary or secondary amine—a protecting group for the lactam nitrogen is not necessary . The amide within the lactam ring is significantly less nucleophilic than the target primary or secondary amine. The reaction proceeds selectively at the highly electrophilic acyl chloride carbon. Standard acylation conditions, such as the Schotten-Baumann reaction or anhydrous conditions with a tertiary amine base, are compatible with the unprotected lactam ring.[1][2][3]

  • When to Consider a Protecting Group. A protecting group strategy for the lactam should be considered only under specific, harsh conditions that are not typical for simple amide coupling. Such conditions include:

    • Strongly Acidic or Basic Hydrolysis: Prolonged exposure to strong aqueous acids (e.g., >20% H₂SO₄) or strong bases (e.g., >1M NaOH) at elevated temperatures can induce hydrolysis and opening of the lactam ring.[4][5][6] If the desired reaction requires such conditions, the lactam would need protection.

    • Reaction with Highly Reactive Organometallics: While less common for this reagent, reactions involving certain aggressive organometallic reagents might warrant lactam protection to prevent undesired reactions at the lactam carbonyl.

The logical workflow for deciding on a protecting group strategy is outlined in the diagram below.

G cluster_0 A Start: Proposed Reaction with This compound B Are reaction conditions mildly basic, neutral, or anhydrous with a non-nucleophilic base? A->B C Do conditions involve prolonged reflux in strong aqueous acid/base (e.g., >1M NaOH, >20% H2SO4)? B->C No D Protecting Group NOT Required B->D Yes C->D No E Protecting Group Strategy is Required C->E Yes F Proceed with Amide Coupling Protocol D->F G Select stable protecting group (e.g., Boc, Cbz, Benzyl) and implement protection/deprotection steps. E->G

Diagram 1: Decision workflow for lactam protection.

Core Application: Amide Synthesis without Protecting Groups

The primary application is the synthesis of N-substituted (2-oxopiperidin-1-yl)acetamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

G reagent This compound product N-Substituted (2-Oxopiperidin-1-yl)acetamide reagent->product Acylation amine Primary or Secondary Amine (R1R2NH) amine->product base Base (e.g., Et3N, Pyridine, K3PO4) base->product Acid Scavenger

References

Application Notes and Protocols for Reactions with (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate solvents and reaction conditions for syntheses involving (2-Oxopiperidin-1-yl)acetyl chloride. The protocols outlined are based on established methodologies for reactions with acyl chlorides and are intended to serve as a starting point for optimization.

Introduction to this compound

This compound is a reactive acyl chloride containing a lactam moiety. This bifunctional nature makes it a valuable building block in medicinal chemistry and organic synthesis for the introduction of the (2-oxopiperidin-1-yl)acetyl group. Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including alcohols, amines, and water.[1] Careful selection of an inert solvent is crucial to prevent unwanted side reactions and ensure high product yields.

Solvent Selection and Considerations

The choice of solvent is critical for reactions involving this compound. Ideal solvents should be aprotic and inert to the highly reactive acyl chloride. Protic solvents such as water and alcohols will react with the acyl chloride to form the corresponding carboxylic acid or ester, respectively, and must be avoided unless they are the intended reactant.[2] All solvents and glassware must be thoroughly dried before use to prevent hydrolysis of the acyl chloride.

A non-nucleophilic base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct.[3][4] This prevents the protonation of the nucleophile and potential acid-catalyzed side reactions.

Below is a summary of commonly used solvents for reactions with acyl chlorides, along with their relevant properties and typical applications.

SolventDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Applications
Dichloromethane (DCM)9.139.6Excellent general-purpose solvent. Good solubility for a wide range of organic compounds. Volatile, allowing for easy removal post-reaction.[4]
1,2-Dichloroethane (DCE)10.483.5Higher boiling alternative to DCM. Useful for reactions requiring elevated temperatures.[3]
Tetrahydrofuran (THF)7.566Good for reactions with amines. Can form complexes with Lewis acids. Must be freshly distilled from a suitable drying agent to remove peroxides.
Acetonitrile (MeCN)37.581.6Polar aprotic solvent. Can be used for a variety of acylation reactions.[5]
Diethyl ether (Et₂O)4.334.6Less polar alternative to THF. Highly volatile and flammable.
Toluene2.4110.6Non-polar solvent. Suitable for reactions requiring higher temperatures.
Cyrene™-202Bio-based, dipolar aprotic solvent. A greener alternative to traditional polar aprotic solvents like DMF and NMP.[6]
N,N-Dimethylformamide (DMF)36.7153Polar aprotic solvent. Should be used with caution as it can react with some acyl chlorides to form Vilsmeier-type reagents.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction with this compound.

SolventSelection Start Start: Reaction with This compound Nucleophile Identify Nucleophile (e.g., Amine, Alcohol) Start->Nucleophile Temp Determine Required Reaction Temperature Nucleophile->Temp SolventChoice Select Aprotic Solvent Temp->SolventChoice LowTemp Room Temperature or Below SolventChoice->LowTemp Low Temp HighTemp Elevated Temperature SolventChoice->HighTemp High Temp DCM_THF DCM, THF, Et₂O, Cyrene™ LowTemp->DCM_THF DCE_Toluene DCE, Toluene HighTemp->DCE_Toluene RunReaction Perform Reaction under Anhydrous Conditions with Base (e.g., Et₃N) DCM_THF->RunReaction DCE_Toluene->RunReaction Workup Aqueous Work-up and Product Isolation RunReaction->Workup

Caption: Workflow for solvent selection in reactions involving this compound.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • This compound is expected to be corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Ensure all glassware is oven-dried or flame-dried before use.

  • Use anhydrous solvents.

Protocol 1: General Procedure for the Synthesis of Amides

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of the amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 2: General Procedure for the Synthesis of Esters

This protocol outlines the synthesis of an ester from this compound and an alcohol.

Materials:

  • This compound

  • Alcohol

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the alcohol (1.0 equiv.) and pyridine or triethylamine (1.2 equiv.) in anhydrous diethyl ether or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv.) to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, dilute the mixture with the reaction solvent.

  • Transfer the mixture to a separatory funnel and wash with saturated NH₄Cl solution, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by silica gel chromatography.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general reaction mechanism of nucleophilic acyl substitution.

NucleophilicAcylSubstitution cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AcylChloride This compound Addition Nucleophilic Addition AcylChloride->Addition Nucleophile Nucleophile (Nu-H) (e.g., R-OH, R₂NH) Nucleophile->Addition Intermediate Tetrahedral Intermediate Addition->Intermediate Elimination Elimination of Cl⁻ Intermediate->Elimination Product Acylated Product Elimination->Product Byproduct HCl (neutralized by base) Elimination->Byproduct

Caption: General mechanism for the reaction of this compound with a nucleophile.

The following diagram provides a visual representation of the experimental workflow for a typical acylation reaction.

ExperimentalWorkflow Start Start: Prepare Dry Glassware and Solvents Reactants Combine Nucleophile and Base in Anhydrous Solvent Start->Reactants Cooling Cool to 0 °C Reactants->Cooling Addition Add this compound Dropwise Cooling->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Workup Aqueous Work-up (Washings) Reaction->Workup Drying Dry Organic Layer Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purify Product (Chromatography/Recrystallization) Evaporation->Purification End Characterize Pure Product Purification->End

Caption: A typical experimental workflow for acylation reactions.

References

Troubleshooting & Optimization

Technical Support Center: Acylation with (2-Oxopiperidin-1-yl)acetyl chloride Moiety for Optimal Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing acylation reactions involving the (2-Oxopiperidin-1-yl)acetyl chloride moiety. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing the (2-Oxopiperidin-1-yl)acetyl group in pharmaceutical synthesis?

A1: In large-scale synthesis, particularly for active pharmaceutical ingredients like Apixaban, the (2-Oxopiperidin-1-yl) moiety is often not introduced using pre-synthesized this compound due to its potential instability. Instead, a common and robust strategy involves a two-step sequence:

  • Acylation: An amino group is acylated with a precursor, typically 5-chlorovaleryl chloride.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 2-oxopiperidinyl ring.[1][2]

Q2: What are the critical parameters to control for achieving high yields in this acylation-cyclization reaction?

A2: Several parameters are crucial for maximizing the yield:

  • Reagent Quality: Ensure the use of high-purity starting materials, especially the amine substrate and 5-chlorovaleryl chloride.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Base Selection: A suitable base is required to neutralize the HCl generated during the acylation. Common choices include triethylamine, potassium carbonate, or other non-nucleophilic organic bases.[1][2]

  • Temperature Control: The acylation step is often performed at low temperatures (e.g., 0-5 °C) to control the exothermic reaction and minimize side products. The subsequent cyclization may require heating.[3]

  • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is crucial to determine the optimal reaction time and prevent the formation of degradation products.

Q3: Can I use pre-formed this compound for my acylation?

A3: While it is chemically feasible, using pre-formed this compound can be challenging due to its reactivity and potential for decomposition upon storage. For laboratory-scale synthesis, it can be prepared in situ from (2-Oxopiperidin-1-yl)acetic acid and a chlorinating agent like thionyl chloride or oxalyl chloride immediately before use. However, for consistency and scalability, the acylation-cyclization approach with 5-chlorovaleryl chloride is generally preferred in industrial settings.

Q4: What are common side reactions that can lower the yield?

A4: Potential side reactions include:

  • Hydrolysis: The acyl chloride can react with any residual water in the reaction mixture to form the corresponding carboxylic acid.

  • Di-acylation: If the substrate has multiple reactive sites, over-acylation can occur.

  • Incomplete Cyclization: In the two-step approach, the cyclization step may not go to completion, leaving unreacted chloro-amide intermediate.

  • Side reactions of the base: The choice of base is critical; for instance, a nucleophilic base could compete with the intended substrate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive acylating agent (hydrolyzed).2. Poor quality of starting materials.3. Insufficiently anhydrous reaction conditions.4. Incorrect reaction temperature.5. Inappropriate base used.1. Use freshly opened or purified 5-chlorovaleryl chloride.2. Verify the purity of the amine substrate and other reagents.3. Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere.4. Optimize the reaction temperature. Acylation is often best done at low temperatures.5. Use a non-nucleophilic base like triethylamine or potassium carbonate.
Presence of Multiple Spots on TLC/HPLC (Side Products) 1. Reaction run for too long or at too high a temperature.2. Presence of impurities in starting materials.3. Di-acylation or other side reactions.1. Monitor the reaction closely and quench it once the starting material is consumed.2. Purify starting materials before the reaction.3. Use a controlled addition of the acylating agent. Consider protecting other reactive functional groups if necessary.
Incomplete Intramolecular Cyclization 1. Insufficient reaction time or temperature for the cyclization step.2. Inappropriate base or solvent for cyclization.1. Increase the reaction time or temperature for the cyclization step while monitoring for product degradation.2. Screen different bases and solvents to find the optimal conditions for the cyclization.
Product is Difficult to Purify 1. Formation of closely related impurities.2. Product instability on silica gel.1. Optimize reaction conditions to minimize side product formation.2. Consider alternative purification methods such as crystallization or preparative HPLC. If using column chromatography, consider using a less acidic stationary phase or neutralizing the silica gel.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(2-oxopiperidin-1-yl)phenyl) Intermediate for Apixaban

This protocol is a representative example based on the synthesis of a key intermediate in the production of Apixaban, illustrating the acylation-cyclization strategy.

Step 1: Acylation of 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one with 5-Chlorovaleryl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Add a solution of 5-chlorovaleryl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC or HPLC until the starting amine is consumed.

Step 2: Intramolecular Cyclization

  • Base Addition: To the reaction mixture from Step 1, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0-5 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, or gently heat to 45-55 °C to facilitate cyclization.[4] Monitor the formation of the cyclized product by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the acylation-cyclization sequence in the synthesis of Apixaban intermediates.

SubstrateAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one5-chlorovaleryl chlorideTriethylamineTHF0 - RT2-4~96% (acylation)[1]
5-chloro-N-(4-(3-morpholino-2-oxopyridin-1(2H)-yl)phenyl)pentanamide-Potassium tert-butoxideTHFRT - 503-6~94% (cyclization)[1]
1-(4-aminophenyl)piperidin-2-one5-chlorovaleryl chlorideK2CO3AcetonitrileReflux1278% (overall)CN103626689A

Visualizations

Experimental Workflow for Acylation and Cyclization

experimental_workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization cluster_workup Work-up and Purification start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0-5 °C start->cool add_acyl Add 5-Chlorovaleryl Chloride Dropwise cool->add_acyl monitor_acyl Monitor Reaction (TLC/HPLC) add_acyl->monitor_acyl add_base_cyclize Add Cyclization Base (e.g., K-tert-butoxide) monitor_acyl->add_base_cyclize Amine Consumed warm Warm to RT or Heat add_base_cyclize->warm monitor_cyclize Monitor Reaction (TLC/HPLC) warm->monitor_cyclize quench Quench Reaction monitor_cyclize->quench Cyclization Complete extract Extract Product quench->extract purify Purify (Crystallization/Chromatography) extract->purify end_product Final Product purify->end_product

Caption: Workflow for the two-step acylation and intramolecular cyclization.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_conditions Optimize Reaction Conditions (Temp, Time, Base) reagents_ok->optimize_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok Conditions Optimized? optimize_conditions->conditions_ok investigate_side_reactions Investigate Side Reactions (TLC/HPLC/MS) conditions_ok->investigate_side_reactions No Improvement adjust_protocol Adjust Protocol Based on Optimization conditions_ok->adjust_protocol Improvement identify_modify Identify Side Products and Modify Protocol investigate_side_reactions->identify_modify purify_reagents->check_reagents success Yield Improved adjust_protocol->success identify_modify->success

Caption: Logical steps for troubleshooting low reaction yield.

References

Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The information is designed to help prevent hydrolysis and address other common issues encountered during its synthesis, handling, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and a significant amount of (2-Oxopiperidin-1-yl)acetic acid as a byproduct. What is the likely cause?

A1: The most probable cause is the hydrolysis of the this compound. Acyl chlorides are highly susceptible to reaction with water, including atmospheric moisture.[1] The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to the formation of the corresponding carboxylic acid, reducing the yield of your desired product.

Q2: How can I minimize the hydrolysis of this compound during my experiments?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous (water-free) conditions throughout your experiment. This includes:

  • Using freshly distilled and dried solvents.

  • Drying all glassware in an oven and cooling it under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Handling the acyl chloride and all other reagents under an inert atmosphere, for example, in a glove box or using Schlenk line techniques.

  • Using septa and syringes for the transfer of reagents.

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry, and well-ventilated area. It should be kept away from water, alcohols, amines, and strong bases.[2] Opened containers must be carefully resealed to prevent the ingress of moisture.

Q4: I suspect my sample of this compound has degraded. How can I check its purity?

A4: You can assess the purity of your acyl chloride using spectroscopic methods.

  • FT-IR Spectroscopy: A pure sample of an acyl chloride will show a characteristic strong carbonyl (C=O) stretching band around 1800 cm⁻¹.[3][4] The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the corresponding carboxylic acid, suggesting hydrolysis has occurred.

  • ¹H NMR Spectroscopy: The proton signals of the acyl chloride will have characteristic chemical shifts. The appearance of a broad singlet corresponding to the carboxylic acid proton (often >10 ppm) would indicate hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and use of this compound.

Problem Possible Cause Recommended Solution
Synthesis of this compound from the carboxylic acid is incomplete. 1. Insufficient amount of chlorinating agent (e.g., thionyl chloride or oxalyl chloride). 2. Reaction time is too short or the temperature is too low. 3. The (2-Oxopiperidin-1-yl)acetic acid starting material is wet.1. Use a slight excess of the chlorinating agent. 2. Monitor the reaction by FT-IR. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride indicate reaction completion. Gentle heating may be required. 3. Ensure the starting carboxylic acid is thoroughly dried before the reaction.
The isolated this compound is an oil that fumes in the air. This is characteristic behavior for many acyl chlorides due to their reaction with atmospheric moisture to produce HCl gas.This is not necessarily a sign of a problem, but it underscores the need to handle the compound under strictly anhydrous and inert conditions.
During a reaction, a white precipitate forms immediately upon addition of the acyl chloride. If an amine is used in the subsequent reaction, this is likely the hydrochloride salt of the amine, formed from the reaction of the amine with the HCl byproduct.This is a normal part of the reaction. Typically, a tertiary amine base (like triethylamine or pyridine) is added to the reaction mixture to neutralize the HCl as it is formed.
The product of a reaction with this compound is contaminated with unreacted starting materials. 1. The acyl chloride may have hydrolyzed before or during the reaction. 2. The stoichiometry of the reactants is incorrect. 3. The reaction conditions (temperature, time) are not optimal.1. Re-evaluate and improve the anhydrous techniques used. 2. Carefully check the molar equivalents of all reactants. 3. Perform small-scale optimization experiments to determine the ideal reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid using thionyl chloride.

Materials:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Inert gas (Nitrogen or Argon)

  • Dry glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler (to vent HCl and SO₂ into a basic solution), and a dropping funnel, all under a positive pressure of inert gas.

  • To the flask, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) and anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • From the dropping funnel, add thionyl chloride (1.2 to 1.5 equivalents) dropwise to the stirred solution at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • The reaction can be gently heated to reflux (around 40 °C for DCM) to ensure completion. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by FT-IR to observe the disappearance of the carboxylic acid O-H stretch.

  • Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. Caution: The vapors are corrosive. Use a trap containing a basic solution.

  • The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.

Protocol 2: Monitoring Hydrolysis by FT-IR Spectroscopy

Procedure:

  • Prepare a solution of this compound in an anhydrous solvent (e.g., dichloromethane) in a dry vial under an inert atmosphere.

  • Acquire an initial FT-IR spectrum of the solution. Note the strong, sharp carbonyl (C=O) absorption peak around 1800 cm⁻¹.

  • Introduce a small, known amount of water to the solution and mix.

  • Acquire FT-IR spectra at regular time intervals.

  • Observe the decrease in the intensity of the acyl chloride carbonyl peak and the appearance and increase of a broad absorption band in the 2500-3300 cm⁻¹ region (O-H stretch) and a carbonyl peak around 1700-1750 cm⁻¹ corresponding to the carboxylic acid.

Functional Group Characteristic FT-IR Absorption (cm⁻¹)
Acyl Chloride (C=O)~1800 (sharp, strong)[3][4]
Carboxylic Acid (O-H)2500-3300 (broad)
Carboxylic Acid (C=O)1700-1750

Visualizations

Hydrolysis_Pathway AcylChloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + H₂O Water H₂O Water->Tetrahedral_Intermediate CarboxylicAcid (2-Oxopiperidin-1-yl)acetic acid Tetrahedral_Intermediate->CarboxylicAcid - HCl HCl HCl Tetrahedral_Intermediate->HCl

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Start Start: Dry Glassware & Inert Atmosphere Add_Reagents Add (2-Oxopiperidin-1-yl)acetic acid and anhydrous solvent Start->Add_Reagents Add_SOCl2 Add Thionyl Chloride dropwise at 0°C Add_Reagents->Add_SOCl2 Reaction React at RT or with gentle heating Add_SOCl2->Reaction Monitor Monitor reaction by FT-IR Reaction->Monitor Monitor->Reaction Incomplete Workup Remove excess SOCl₂ and solvent under reduced pressure Monitor->Workup Complete Product Crude this compound Workup->Product

Caption: Workflow for the synthesis of this compound.

References

Improving selectivity in reactions with (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Oxopiperidin-1-yl)acetyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving selectivity in reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a reactive acylating agent. It is the acid chloride derivative of 2-(2-oxopiperidin-1-yl)acetic acid. Its primary use in chemical synthesis is to introduce the (2-oxopiperidin-1-yl)acetyl moiety onto various nucleophiles, most commonly amines and alcohols, to form amides and esters, respectively. This structural motif is of interest in medicinal chemistry and drug development.

Q2: I am observing low yields in my amidation reaction with a primary amine. What are the potential causes?

Low yields in amidation reactions with this compound can stem from several factors:

  • Reagent Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis. Ensure that all glassware is oven-dried and that anhydrous solvents are used. The reagent itself should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Base: The reaction of an acyl chloride with an amine generates hydrogen chloride (HCl) as a byproduct.[1][2] This HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It is crucial to use at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl.[3] For less reactive amines, using two equivalents of the amine reactant (one to react and one to act as the base) can also be effective.[1]

  • Steric Hindrance: If either the amine or the acyl chloride is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times, elevated temperatures, or the use of a more potent catalyst may be necessary.

  • Side Reactions: The 2-oxopiperidinyl moiety could potentially undergo side reactions under harsh conditions, although specific literature on this is scarce. Sticking to milder reaction conditions is generally advisable.

Q3: My reaction is producing multiple products, indicating poor chemoselectivity. How can I improve this?

Poor chemoselectivity arises when the acyl chloride reacts with multiple functional groups in your starting material. To improve selectivity for a target amine over other nucleophiles (e.g., hydroxyl groups):

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can enhance selectivity. The more nucleophilic amine will react preferentially at a lower temperature, while the reaction with less nucleophilic groups will be significantly slower.

  • Rate of Addition: Slow, dropwise addition of the this compound to the solution of the amine and base can help maintain a low concentration of the acyl chloride, favoring the reaction with the most reactive nucleophile.

  • Protecting Groups: If your substrate contains highly nucleophilic functional groups that you do not want to acylate (like a primary alcohol in the presence of a secondary amine), consider using protecting groups to temporarily block those sites.

  • Choice of Base: The basicity and steric bulk of the amine base can influence selectivity. For delicate substrates, a bulkier, less nucleophilic base like 2,6-lutidine or proton sponge may offer advantages.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields and Purity

This guide provides a systematic approach to troubleshooting inconsistent outcomes in acylation reactions.

Troubleshooting Workflow:

G cluster_start Start: Inconsistent Results cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_end Outcome start Inconsistent Yields/Purity reagent_quality Verify Purity of this compound (e.g., by NMR or IR) start->reagent_quality Step 1 solvent_purity Ensure Anhydrous Solvents and Reagents reagent_quality->solvent_purity base_purity Check Purity and Dryness of Base (e.g., TEA, DIPEA) solvent_purity->base_purity temperature Optimize Reaction Temperature (Start at 0°C or lower) base_purity->temperature Step 2 addition_rate Control Rate of Acyl Chloride Addition (Slow, dropwise) temperature->addition_rate stirring Ensure Efficient Stirring addition_rate->stirring workup Standardize Quenching and Extraction Protocol stirring->workup Step 3 purification Optimize Purification Method (e.g., Chromatography, Recrystallization) workup->purification end Consistent and Optimized Results purification->end Step 4

Caption: Troubleshooting workflow for inconsistent acylation reactions.

Issue 2: Poor Selectivity Between Primary and Secondary Amines

Achieving high selectivity when both primary and secondary amines are present can be challenging due to their comparable nucleophilicity.

Decision Pathway for Improving Selectivity:

G start Poor Selectivity (Primary vs. Secondary Amine) temp_check Is the reaction run at low temperature? (e.g., -20°C to 0°C) start->temp_check lower_temp Lower the reaction temperature temp_check->lower_temp No base_check Is a sterically hindered base being used? temp_check->base_check Yes lower_temp->base_check use_hindered_base Switch to a bulkier base (e.g., 2,6-Lutidine) base_check->use_hindered_base No solvent_check Evaluate solvent polarity base_check->solvent_check Yes use_hindered_base->solvent_check change_solvent Test less polar aprotic solvents (e.g., Toluene, THF) solvent_check->change_solvent No review_outcome Review Selectivity solvent_check->review_outcome Yes change_solvent->review_outcome success Acceptable Selectivity Achieved review_outcome->success

Caption: Decision pathway for optimizing amine selectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amides from Amines

This protocol details a general method for the acylation of a primary or secondary amine using this compound, which can be generated in situ from the corresponding carboxylic acid.

In-situ Generation of Acyl Chloride and Amidation:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(2-oxopiperidin-1-yl)acetic acid (1.0 equiv.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a 0.1-0.5 M solution).

  • Acyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2-1.5 equiv.) or thionyl chloride (1.2-1.5 equiv.) dropwise.[4][5] If using oxalyl chloride, a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-2 hours.

  • Amidation: In a separate flask, dissolve the amine (1.0-1.2 equiv.) and a non-nucleophilic base such as triethylamine (1.5-2.0 equiv.) in the same anhydrous solvent.

  • Coupling: Cool the amine solution to 0 °C. Add the freshly prepared this compound solution dropwise to the amine solution over 15-30 minutes.

  • Completion: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Recommended Solvents and Bases for Amidation

Amine TypeRecommended Solvent(s)Recommended Base(s)Typical Temperature
Primary AliphaticDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Diisopropylethylamine (DIPEA)0 °C to RT
Secondary AliphaticDichloromethane (DCM), Tetrahydrofuran (THF)Triethylamine (TEA), Diisopropylethylamine (DIPEA)0 °C to RT
Aniline (less nucleophilic)Dichloromethane (DCM), Acetonitrile (MeCN)Triethylamine (TEA), PyridineRT to 40 °C
Sterically HinderedToluene, 1,2-Dichloroethane (DCE)2,6-Lutidine, Proton Sponge40 °C to Reflux

Table 2: Troubleshooting Guide for Protocol 1

IssuePotential CauseRecommended Solution
No Reaction Incomplete formation of acyl chloride.Use a more effective chlorinating agent (e.g., oxalyl chloride with catalytic DMF). Confirm acyl chloride formation by IR (C=O stretch ~1800 cm⁻¹) if possible.
Deactivated amine.Use a stronger base or a more forcing solvent/temperature combination.
Low Yield Hydrolysis of acyl chloride.Ensure all reagents and solvents are strictly anhydrous. Handle under an inert atmosphere.
Insufficient base.Increase the amount of base to at least 1.5 equivalents relative to the amine.
Formation of Symmetric Anhydride Reaction of acyl chloride with unreacted carboxylic acid.Ensure the conversion of the carboxylic acid to the acyl chloride is complete before adding the amine.
Side Product from Lactam Ring Opening Harsh reaction conditions.Use milder conditions (lower temperature, less reactive chlorinating agent). Avoid strong, nucleophilic bases.

Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

Technical Support Center: (2-Oxopiperidin-1-yl)acetyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for a reaction involving this compound and an amine?

A typical work-up procedure involves quenching the reaction, neutralizing the generated hydrochloric acid, extracting the product, and purifying it. The reaction is usually performed in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a non-nucleophilic base like triethylamine or pyridine to act as an HCl scavenger.[1][2] The work-up generally follows these steps:

  • Quenching: The reaction mixture is cautiously added to a cold aqueous solution (e.g., water, dilute HCl, or saturated ammonium chloride solution) to hydrolyze any remaining this compound.

  • Neutralization & Extraction: The aqueous layer is often basified with a mild base like sodium bicarbonate to ensure the product is in its neutral form. The product is then extracted into an organic solvent.

  • Washing: The organic layer is washed sequentially with dilute acid (to remove unreacted amine and the added base), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

Q2: What are the most common side products in reactions with this compound and how can they be removed?

The most common side product is (2-Oxopiperidin-1-yl)acetic acid, which forms from the hydrolysis of the starting acyl chloride. Unreacted starting amine and the corresponding hydrochloride salt of the base used are also common impurities.

  • (2-Oxopiperidin-1-yl)acetic acid: This can be removed by washing the organic extract with a mild aqueous base such as saturated sodium bicarbonate solution.

  • Unreacted Amine: Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and thus removable into the aqueous phase.

  • Base Hydrochloride Salt: This salt is typically water-soluble and will be removed during the aqueous washes.

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common method to monitor the reaction's progress. A spot of the reaction mixture is compared against a spot of the starting amine. The reaction is considered complete when the starting amine spot is no longer visible by TLC analysis. It is important to note that acyl chlorides are often unstable on silica gel and may streak or hydrolyze.[3] Therefore, it is more reliable to monitor the disappearance of the nucleophile (the amine).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Ensure the use of anhydrous solvents and reagents. Check the quality of the this compound, as it can degrade upon storage. Consider increasing the reaction time or temperature.
Hydrolysis of the acyl chloride.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried. Add the acyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C).
The amine starting material is a hydrochloride salt.Add an additional equivalent of the non-nucleophilic base to neutralize the HCl and free the amine.
Product is Contaminated with Starting Amine Insufficient acylating agent or incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of this compound. Ensure the reaction has gone to completion by TLC monitoring. During work-up, wash the organic layer thoroughly with dilute acid.
Product is Contaminated with (2-Oxopiperidin-1-yl)acetic acid Hydrolysis of the acyl chloride during the reaction or work-up.Ensure anhydrous reaction conditions. During work-up, perform a thorough wash with saturated sodium bicarbonate solution.
Difficulty in Isolating the Product after Work-up Product is water-soluble.If the product has high polarity, it may have some solubility in the aqueous phase. In such cases, back-extract the aqueous washes with the organic solvent. If the product is still difficult to extract, consider using a different work-up solvent or salting out the aqueous layer with NaCl.
Product is an oil and does not solidify.Attempt purification by column chromatography. If a solid product is desired, try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

Experimental Protocols

General Protocol for the Acylation of an Aromatic Amine
  • To a solution of the aromatic amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the amine.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., ethanol, ethyl acetate).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Workup_Workflow start Reaction Mixture (this compound, amine, base, solvent) quench Quench with cold aqueous solution (e.g., water or dilute HCl) start->quench extract Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract wash_acid Wash with Dilute Acid (e.g., 1M HCl) extract->wash_acid wash_base Wash with Saturated NaHCO3 wash_acid->wash_base removed_impurities1 removed_impurities1 wash_acid->removed_impurities1 wash_brine Wash with Brine wash_base->wash_brine removed_impurities2 removed_impurities2 wash_base->removed_impurities2 dry Dry over Anhydrous Salt (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify

Caption: A typical extractive work-up workflow for acylation reactions.

Troubleshooting_Logic start Low Product Yield? check_reaction Incomplete reaction? start->check_reaction Yes other_issues other_issues start->other_issues No check_hydrolysis Acyl chloride hydrolysis? check_reaction->check_hydrolysis No solution1 Increase reaction time/temp Check reagent quality check_reaction->solution1 Yes solution2 Use anhydrous conditions Inert atmosphere check_hydrolysis->solution2 Yes check_amine_salt Amine is a salt? check_hydrolysis->check_amine_salt No solution3 Add extra equivalent of base check_amine_salt->solution3 Yes other_issues2 other_issues2 check_amine_salt->other_issues2 No

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Oxopiperidin-1-yl)acetyl chloride. The following sections detail methods for the removal of excess acyl chloride after a reaction, ensuring the purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to quench excess this compound in my reaction?

A1: Excess this compound can be effectively quenched by reacting it with a nucleophile. The choice of quenching agent will determine the byproduct formed. Common methods include:

  • Hydrolysis: Adding water to the reaction mixture will convert the excess acyl chloride to 2-(2-oxopiperidin-1-yl)acetic acid.[1] This is a straightforward method if the resulting carboxylic acid can be easily separated from your product.

  • Alcoholysis: Quenching with an alcohol, such as methanol or ethanol, will form the corresponding ester (e.g., methyl 2-(2-oxopiperidin-1-yl)acetate). This is often a good choice if the ester is more easily separable than the carboxylic acid.

  • Aminolysis: Using a secondary amine, like diethylamine, will produce a stable amide (N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamide). This method is useful when the amide byproduct has significantly different solubility properties compared to your desired product.

Q2: My product is sensitive to water. What is the best way to remove excess this compound?

A2: If your product is water-sensitive, you should avoid aqueous workups until the excess acyl chloride has been consumed. In this scenario, quenching with an anhydrous alcohol (like methanol or ethanol) or a secondary amine (like diethylamine) is recommended. After the quench, you can proceed with a suitable non-aqueous workup or purification method.

Q3: How can I remove the byproducts formed after quenching?

A3: The byproducts from quenching can be removed using standard purification techniques such as:

  • Extraction: Differences in solubility and acidity/basicity of the byproduct and your product can be exploited in a liquid-liquid extraction. For example, the carboxylic acid byproduct from hydrolysis can be extracted into a basic aqueous solution (e.g., sodium bicarbonate solution).[2]

  • Chromatography: Column chromatography is a powerful tool for separating your product from the quenching byproducts, especially if they have similar solubilities.

  • Distillation/Vacuum Removal: If this compound is volatile, it can be removed under reduced pressure. However, without a known boiling point, this should be approached with caution to avoid removal of your solvent or product. It is often synthesized from 2-(2-oxopiperidin-1-yl)acetic acid and a chlorinating agent like thionyl chloride; any excess thionyl chloride would also need to be removed, typically by distillation or co-evaporation with a solvent like toluene.

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of excess this compound.

Problem 1: Incomplete Quenching of the Acyl Chloride
Symptom Possible Cause Suggested Solution
Persistent pungent odor after quenching.Insufficient amount of quenching agent added.Add more of the chosen quenching agent (water, alcohol, or amine) to the reaction mixture and stir for an additional 15-30 minutes. Monitor the reaction by TLC or another appropriate analytical method to confirm the disappearance of the acyl chloride.
Oily residue remains after workup that is not the desired product.The acyl chloride is not fully hydrolyzed/reacted.Re-subject the crude product to the quenching conditions. Ensure vigorous stirring to promote mixing, especially if the reaction is biphasic.
Problem 2: Difficulty in Separating the Product from the Quenching Byproduct
Symptom Possible Cause Suggested Solution
Product and byproduct co-elute during column chromatography.Similar polarity of the product and the byproduct.Change the quenching agent to generate a byproduct with a significantly different polarity. For example, if the ester byproduct is too similar to your product, try quenching with water to form the more polar carboxylic acid, which may be more easily separated.
Emulsion formation during extractive workup.High concentration of salts or polar compounds.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the problem persists, filter the mixture through a pad of celite.
Product is partially extracted into the aqueous layer.The product has some water solubility.Perform multiple extractions with the organic solvent to maximize the recovery of your product. Combine the organic layers before drying and concentration.

Data Presentation

The following tables summarize the estimated physical properties and solubilities of this compound and its common quenching products. Please note that these are estimated values based on structurally similar compounds and should be used as a guide.

Table 1: Estimated Physical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Boiling Point (°C) Estimated Density (g/mL)
This compoundC₇H₁₀ClNO₂175.61> 150 (decomposes)~1.2
2-(2-Oxopiperidin-1-yl)acetic acidC₇H₁₁NO₃157.17> 200 (decomposes)~1.3
Methyl 2-(2-oxopiperidin-1-yl)acetateC₈H₁₃NO₃171.19~220-240~1.1
N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamideC₁₁H₂₀N₂O₂212.29~280-300~1.0

Table 2: Estimated Solubility in Common Solvents

Compound Water Methanol Dichloromethane Ethyl Acetate Hexanes
This compoundReactsSolubleSolubleSolubleSparingly Soluble
2-(2-Oxopiperidin-1-yl)acetic acidSolubleSolubleSparingly SolubleSolubleInsoluble
Methyl 2-(2-oxopiperidin-1-yl)acetateSparingly SolubleSolubleSolubleSolubleSparingly Soluble
N,N-diethyl-2-(2-oxopiperidin-1-yl)acetamideSolubleSolubleSolubleSolubleSparingly Soluble

Experimental Protocols

Protocol 1: Quenching with Water (Hydrolysis)
  • Cool the reaction mixture: After your primary reaction is complete, cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add water: While stirring vigorously, slowly add deionized water dropwise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 20 °C.

  • Stir: Allow the mixture to stir at room temperature for 30 minutes to ensure complete hydrolysis of the excess acyl chloride.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to extract your product.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl formed and to extract the 2-(2-oxopiperidin-1-yl)acetic acid byproduct. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Separate the layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain your crude product.

Protocol 2: Quenching with Methanol (Alcoholysis)
  • Cool the reaction mixture: Cool the reaction vessel to 0 °C.

  • Add methanol: Slowly add anhydrous methanol to the stirred reaction mixture.

  • Stir: Let the reaction stir at room temperature for 30 minutes.

  • Workup:

    • The workup procedure will depend on the properties of your product and the methyl ester byproduct.

    • If your product is not soluble in water, you can wash the reaction mixture with water to remove any excess methanol and HCl formed.

    • If a basic wash is required to remove other impurities, use a mild base like saturated sodium bicarbonate solution.

    • Dry the organic layer, filter, and concentrate.

Protocol 3: Quenching with Diethylamine (Aminolysis)
  • Cool the reaction mixture: Cool the reaction to 0 °C.

  • Add diethylamine: Slowly add diethylamine to the reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.

  • Stir: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup:

    • Dilute the reaction mixture with an organic solvent.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess diethylamine and its hydrochloride salt.

    • Wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer, filter, and concentrate.

Visualizations

Removal_of_Excess_Acyl_Chloride start Reaction with excess This compound complete quench Quench excess acyl chloride start->quench hydrolysis Add Water quench->hydrolysis  Water-stable product? alcoholysis Add Methanol quench->alcoholysis  Water-sensitive product? aminolysis Add Diethylamine quench->aminolysis  Distinct byproduct polarity needed? workup_acid Extractive Workup (Basic Wash) hydrolysis->workup_acid workup_ester Extractive Workup (Neutral/Mild Basic Wash) alcoholysis->workup_ester workup_amide Extractive Workup (Acidic Wash) aminolysis->workup_amide product Pure Product workup_acid->product workup_ester->product workup_amide->product

Caption: Decision workflow for quenching excess acyl chloride.

Extractive_Workup_for_Hydrolysis start Quenched Reaction Mixture (Product + Acetic Acid Byproduct in Organic Solvent) add_bicarb Add NaHCO3 (aq) to Separatory Funnel start->add_bicarb shake Shake and Vent add_bicarb->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Sodium Salt of Acetic Acid Byproduct) separate->aqueous_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

Caption: Extractive workup after hydrolysis quench.

References

Technical Support Center: Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

The synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid using a chlorinating agent like thionyl chloride or oxalyl chloride can lead to several common impurities:

  • Unreacted Starting Material: Residual (2-Oxopiperidin-1-yl)acetic acid is a common impurity if the reaction does not go to completion.

  • Hydrolysis Product: this compound is highly reactive and susceptible to hydrolysis, reverting to (2-Oxopiperidin-1-yl)acetic acid upon contact with moisture.[1]

  • Anhydride Formation: Self-condensation of the starting carboxylic acid can lead to the formation of the corresponding anhydride, particularly if the reaction temperature is elevated or in the presence of a base.

  • Residual Chlorinating Agent and By-products: Excess chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and their by-products (e.g., sulfur dioxide, HCl, dimethylformamide-Vilsmeier complex) may remain in the final product if not effectively removed.[1][2][3]

  • Side-products from Catalyst: If a catalyst such as DMF is used with thionyl chloride, it can be converted to dimethylcarbamoyl chloride, a known carcinogen.[3]

Q2: How can I minimize the formation of these impurities?

  • Ensure Dry Conditions: All glassware, solvents, and reagents must be scrupulously dried to prevent hydrolysis of the product.[1] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Stoichiometry and Time: Use a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid. Monitor the reaction progress by techniques like TLC or in-situ IR to determine the optimal reaction time.

  • Control Reaction Temperature: The reaction should be performed at a suitable temperature to promote the formation of the acid chloride while minimizing side reactions like anhydride formation.

  • Effective Work-up and Purification: Excess chlorinating agent and volatile by-products can often be removed by distillation or evaporation under reduced pressure.[2] Further purification can be achieved by vacuum distillation of the product.

Q3: What analytical techniques are suitable for identifying and quantifying impurities in this compound?

Several analytical methods can be employed:

  • Gas Chromatography (GC): A suitable method for analyzing volatile impurities. Derivatization may be necessary for non-volatile or thermally labile compounds. A GC-FID method has been developed for the indirect quantification of chloroacetyl chloride, a potential impurity.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the starting material, product, and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information to identify the main product and any significant impurities.

  • Infrared (IR) Spectroscopy: Useful for monitoring the conversion of the carboxylic acid (broad O-H stretch) to the acyl chloride (sharp C=O stretch at a higher wavenumber).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Increase the reaction time or slightly increase the amount of chlorinating agent. Ensure efficient stirring.
Hydrolysis of the product during work-up.Ensure all work-up steps are performed under anhydrous conditions. Use dry solvents and glassware.
Loss of product during purification.Optimize distillation conditions (pressure and temperature) to minimize product decomposition or loss.
Presence of Unreacted (2-Oxopiperidin-1-yl)acetic acid in the final product Insufficient chlorinating agent.Use a small excess (e.g., 1.1-1.5 equivalents) of the chlorinating agent.
Reaction time is too short.Monitor the reaction by TLC or IR until the starting material is consumed.
Product appears discolored Decomposition of the product or presence of colored impurities.Purify the product by vacuum distillation. Ensure the reaction temperature is not excessively high.
Aged thionyl chloride may contain colored impurities.Use freshly distilled thionyl chloride.
Inconsistent reaction results Variable moisture content in reagents or solvents.Use freshly dried solvents and ensure all reagents are handled under anhydrous conditions.
Inconsistent quality of the starting material.Verify the purity of (2-Oxopiperidin-1-yl)acetic acid before use.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This is a general procedure and may require optimization for specific scales and equipment.

Materials:

  • (2-Oxopiperidin-1-yl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), and an addition funnel under an inert atmosphere.

  • To the flask, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent).

  • Add anhydrous DCM to dissolve the starting material.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise via the addition funnel at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) and monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation to obtain the pure product.

Impurity Data Summary

The following table summarizes common impurities and their typical analytical signatures. Specific quantitative data is highly dependent on the reaction conditions and should be determined empirically.

ImpurityChemical StructurePotential OriginTypical Analytical Signature
(2-Oxopiperidin-1-yl)acetic acidC₇H₁₁NO₃Unreacted starting material, hydrolysis of product¹H NMR: Broad singlet for carboxylic acid proton. IR: Broad O-H stretch (~2500-3300 cm⁻¹).
(2-Oxopiperidin-1-yl)acetic anhydrideC₁₄H₂₀N₂O₅Side reaction of the starting material¹H NMR: Signals corresponding to the anhydride structure. IR: Two C=O stretches (~1820 and 1750 cm⁻¹).
Residual Thionyl ChlorideSOCl₂Excess reagentGC-MS: Characteristic mass spectrum.
Dimethylcarbamoyl chlorideC₃H₆ClNOBy-product from DMF catalyst and thionyl chlorideGC-MS: Characteristic mass spectrum.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_synthesis Synthesis Issue cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities cluster_solutions Solutions Start Problem Identified in Synthesis LowYield Low Yield Start->LowYield Impurities Product Contains Impurities Start->Impurities CheckReaction Check Reaction Completion (TLC, IR) LowYield->CheckReaction CheckWorkup Review Work-up Procedure LowYield->CheckWorkup CheckPurification Optimize Purification LowYield->CheckPurification IdentifyImpurity Identify Impurity (NMR, GC-MS, HPLC) Impurities->IdentifyImpurity IncreaseReagent Increase Reagent/Time CheckReaction->IncreaseReagent DryConditions Ensure Anhydrous Conditions CheckWorkup->DryConditions ImprovePurification Improve Purification Method CheckPurification->ImprovePurification UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Hydrolysis Hydrolysis Product IdentifyImpurity->Hydrolysis SideProducts Side-Reaction Products IdentifyImpurity->SideProducts UnreactedSM->IncreaseReagent Hydrolysis->DryConditions OptimizeTemp Optimize Reaction Temperature SideProducts->OptimizeTemp SideProducts->ImprovePurification

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding racemization issues with (2-Oxopiperidin-1-yl)acetyl chloride. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is the potential for racemization?

A1: this compound is a reactive acylating agent. If the piperidinone ring is substituted to create a chiral center, typically at the 3, 4, or 5-position, this chirality can be susceptible to racemization under certain conditions. The term "this compound" implies the core structure, and for the purpose of this guide, we will consider a chiral center on the piperidinone ring. Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture of equal or near-equal amounts of both enantiomers, leading to a loss of optical activity.

Q2: What are the primary mechanisms that can lead to racemization of chiral this compound?

A2: The most probable mechanism for racemization in molecules with a chiral center alpha to a carbonyl group is through the formation of an enol or enolate intermediate.[1][2] This process is often catalyzed by acids or bases.[1][2] In the case of this compound, trace amounts of acid (e.g., HCl, a byproduct of hydrolysis) or base can promote the formation of a planar enol, which is achiral. Re-protonation of the enol can occur from either face, leading to a racemic mixture.

Q3: How can I detect and quantify racemization in my sample of this compound or its derivatives?

A3: Several analytical techniques can be employed to determine the enantiomeric excess (ee) of your compound, which is a measure of its enantiomeric purity. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[3][4] Other techniques include chiral Gas Chromatography (GC), Circular Dichroism (CD) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[4][5]

Q4: What are the general strategies to prevent or minimize racemization during the synthesis and use of this compound?

A4: To minimize racemization, it is crucial to control the reaction conditions. This includes using non-polar, aprotic solvents, maintaining low temperatures, and using reagents that are free of acidic or basic impurities. When using the acyl chloride for acylation, the choice of base and reaction time is critical. Non-nucleophilic, sterically hindered bases are often preferred. Additionally, using coupling reagents that activate the corresponding carboxylic acid in situ without forming the acyl chloride can be a "racemization-free" alternative.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of chiral this compound.

Problem Possible Cause Recommended Solution
Loss of enantiomeric excess (ee) after synthesis of the acyl chloride. Presence of acidic impurities (e.g., HCl) from the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).- Use a high-purity chlorinating agent.- Remove excess chlorinating agent and HCl under reduced pressure at low temperature.- Consider a milder chlorinating agent.
Racemization during storage. Hydrolysis of the acyl chloride due to atmospheric moisture, generating HCl which catalyzes racemization.- Store the acyl chloride under an inert atmosphere (e.g., argon or nitrogen).- Use a desiccator or store in a freezer at ≤ -20°C.- Prepare the acyl chloride fresh before use.
Significant racemization observed in the final acylated product. - The reaction temperature is too high.- The reaction time is too long.- An inappropriate base is used (e.g., a primary or secondary amine).- Perform the acylation at a lower temperature (e.g., -20°C to 0°C).- Monitor the reaction progress by TLC or LC-MS and quench as soon as the starting material is consumed.- Use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA).
Inconsistent results in ee determination. - Inaccurate integration of peaks in chiral HPLC/GC chromatograms.- Degradation of the sample during analysis.- Ensure baseline separation of enantiomers in the chromatogram.- Use a validated analytical method.- Prepare samples for analysis immediately before injection.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

Objective: To quantify the enantiomeric excess of a chiral derivative of this compound or its acylated product.

Materials:

  • Sample of the chiral compound

  • HPLC-grade hexane and isopropanol

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 220 nm).

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Analysis:

    • Identify the two peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Protocol 2: A General Procedure for Acylation with Minimal Racemization

Objective: To perform an acylation reaction using this compound while minimizing the loss of stereochemical integrity.

Materials:

  • Chiral this compound

  • Nucleophile (e.g., an amine or alcohol)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, THF)

  • Non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Inert gas supply (argon or nitrogen)

Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the nucleophile (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous aprotic solvent under an inert atmosphere.

  • Cooling: Cool the solution to -20°C in a suitable cooling bath.

  • Addition of Acyl Chloride: Dissolve the this compound (1.1 eq) in the anhydrous aprotic solvent and add it dropwise to the cooled solution of the nucleophile and base via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -20°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using the method described in Protocol 1.

Visualizations

Racemization_Mechanism cluster_enantiomer Chiral Acyl Chloride cluster_achiral Achiral Intermediate cluster_racemate Racemic Mixture (R)-Enantiomer (R)-Enantiomer Enol Intermediate Enol Intermediate (R)-Enantiomer->Enol Intermediate H+ or B- (S)-Enantiomer (S)-Enantiomer Enol Intermediate->(S)-Enantiomer Protonation (R)-Enantiomer_final (R)-Enantiomer Enol Intermediate->(R)-Enantiomer_final Protonation

Caption: Racemization via an achiral enol intermediate.

Experimental_Workflow cluster_synthesis Acyl Chloride Synthesis cluster_reaction Acylation Reaction cluster_analysis Analysis Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 Chlorinating Agent Chlorinating Agent Chlorinating Agent->Acyl Chloride Acyl Chloride_reaction Acyl Chloride Acyl Chloride->Acyl Chloride_reaction Acylated Product Acylated Product Acyl Chloride_reaction->Acylated Product Nucleophile Nucleophile Nucleophile->Acylated Product Base Base Base->Acylated Product Acylated Product_analysis Acylated Product Acylated Product->Acylated Product_analysis Chiral HPLC Chiral HPLC Acylated Product_analysis->Chiral HPLC Enantiomeric Excess (ee) Enantiomeric Excess (ee) Chiral HPLC->Enantiomeric Excess (ee)

Caption: Workflow for synthesis, reaction, and analysis.

References

Technical Support Center: Amide Coupling with (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in amide coupling reactions involving (2-Oxopiperidin-1-yl)acetyl chloride.

Troubleshooting Guide

Question: My amide coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low conversion in amide coupling with this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Initial Checks & Common Issues:

  • Reagent Quality:

    • This compound Degradation: Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] Ensure that the acyl chloride has not been exposed to atmospheric moisture. It is best to use a freshly opened bottle or a properly stored reagent under anhydrous conditions.

    • Amine Reactivity: The nucleophilicity of your amine is a critical factor. Electron-deficient amines or sterically hindered amines will react slower, potentially leading to lower yields.[3][4]

    • Solvent Purity: The presence of water in your solvent will lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, which is unreactive under these conditions.[1] Always use anhydrous solvents.

  • Reaction Conditions:

    • Inadequate Base: The amide coupling reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5] An appropriate base is required to neutralize the HCl as it is formed.

    • Suboptimal Temperature: While many amide coupling reactions proceed at room temperature, some may require cooling to manage exothermic reactions or heating to drive the reaction to completion, especially with less reactive substrates.[6]

    • Poor Mixing: In biphasic systems (e.g., Schotten-Baumann conditions with an aqueous base), vigorous stirring is essential to ensure efficient contact between the reactants in the organic phase and the base in the aqueous phase.[7]

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low conversion issues.

TroubleshootingWorkflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Quality start->reagent_check conditions_check Step 2: Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Check Acyl Chloride (Hydrolysis?) reagent_check->sub_reagent1 sub_reagent2 Check Amine (Purity/Reactivity) reagent_check->sub_reagent2 sub_reagent3 Use Anhydrous Solvent reagent_check->sub_reagent3 protocol_optimization Step 3: Protocol Optimization conditions_check->protocol_optimization Conditions seem appropriate sub_conditions1 Choice & Amount of Base conditions_check->sub_conditions1 sub_conditions2 Reaction Temperature conditions_check->sub_conditions2 sub_conditions3 Reaction Time & Mixing conditions_check->sub_conditions3 alternative_methods Step 4: Consider Alternative Methods protocol_optimization->alternative_methods Yield still low success Improved Conversion protocol_optimization->success Optimization successful alternative_methods->success Alternative method works

Caption: Troubleshooting workflow for low conversion in amide coupling.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the coupling of this compound?

A1: The choice of base is critical. Both organic and inorganic bases can be used.

  • Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIEA, Hünig's base) are commonly used in anhydrous organic solvents like DCM or THF.[8] They act as an acid scavenger.

  • Inorganic Bases: An aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used in a biphasic system (Schotten-Baumann conditions).[2][7] This can be advantageous for simple and effective product isolation. For sensitive substrates, a milder inorganic base like potassium phosphate (K3PO4) under anhydrous conditions has been shown to minimize side reactions like hydrolysis and racemization.[1]

Comparison of Common Bases:

BaseSolvent SystemKey AdvantagesPotential Issues
Triethylamine (TEA) Anhydrous (DCM, THF)Soluble in organic solvents.Can lead to ketene formation with acyl chlorides having α-protons, causing racemization.[1]
DIEA (Hünig's Base) Anhydrous (DCM, THF)Non-nucleophilic, reduces side reactions.More expensive than TEA.
Pyridine Anhydrous (DCM)Can also act as a catalyst.Can be difficult to remove during work-up.
Aq. NaOH / K2CO3 Biphasic (e.g., DCM/water)Inexpensive, easy work-up.Can promote hydrolysis of the acyl chloride if the reaction is slow.[1]
K3PO4 Anhydrous (THF)Mild, minimizes hydrolysis and racemization.[1]Slower reaction times may be observed.

Q2: My amine is sterically hindered/electron-deficient. How can I improve the reaction outcome?

A2: Coupling with challenging amines often requires modified conditions or alternative reagents.

  • Forced Conditions: Increasing the reaction temperature or prolonging the reaction time may be necessary. However, this also increases the risk of side reactions.

  • Use of Acyl Fluoride: Acyl fluorides are less reactive than acyl chlorides, which can sometimes lead to cleaner reactions with sensitive substrates. They can be generated in situ from the corresponding carboxylic acid.[3][4]

  • Alternative Coupling Reagents: If the acyl chloride method consistently fails, switching to a peptide coupling reagent that activates the corresponding carboxylic acid, (2-Oxopiperidin-1-yl)acetic acid, is a robust alternative. These reagents are specifically designed for forming amide bonds, even with difficult substrates.

Logical Relationship for Method Selection:

MethodSelection start Starting Materials: This compound + Amine amine_type Is the amine sterically hindered or electron-deficient? start->amine_type std_conditions Standard Schotten-Baumann (e.g., DIEA/DCM or aq. K2CO3) amine_type->std_conditions No adv_conditions Consider advanced methods amine_type->adv_conditions Yes acyl_fluoride In situ Acyl Fluoride Formation adv_conditions->acyl_fluoride coupling_reagent Peptide Coupling Reagents (HATU, PyBOP, etc.) adv_conditions->coupling_reagent

Caption: Decision tree for selecting an amide coupling method.

Q3: What are some alternative coupling reagents I can use if the acyl chloride method fails?

A3: A wide variety of highly efficient peptide coupling reagents are available. These are used with (2-Oxopiperidin-1-yl)acetic acid, not the acyl chloride.

Common Coupling Reagents:

Reagent ClassExamplesKey Features
Carbodiimides DCC, DIC, EDCWidely used, cost-effective. Often used with additives like HOBt or Oxyma to reduce side reactions and racemization.[9]
Uronium/Aminium Salts HATU, HBTU, TBTUHighly reactive and fast. HATU is particularly effective for hindered couplings.[9][10]
Phosphonium Salts PyBOP, BOPVery efficient, especially for cyclizations and difficult couplings. BOP is highly effective but produces a carcinogenic byproduct. PyBOP is a safer alternative.[11]

Q4: Can you provide a standard experimental protocol for this type of reaction?

A4: Below are two general protocols for amide formation from an acyl chloride, which can be adapted for this compound.

Experimental Protocols

Protocol 1: Amide Coupling using an Organic Base in Anhydrous Solvent [8]

  • Dissolve the amine (1.0 eq.) and a suitable organic base (e.g., DIEA, 1.1 - 1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Schotten-Baumann Conditions (Biphasic System) [7]

  • Dissolve the amine (1.0 eq.) in a suitable organic solvent (e.g., DCM or diethyl ether).

  • In a separate flask, prepare an aqueous solution of a base (e.g., 2 M NaOH or K2CO3).

  • Combine the organic solution of the amine and the aqueous base solution in a flask equipped with a stir bar.

  • Cool the mixture to 0 °C and stir vigorously.

  • Slowly add this compound (1.0 - 1.2 eq.) to the biphasic mixture.

  • Continue stirring vigorously at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate.

  • Purify the crude product as needed.

References

Technical Support Center: (2-Oxopiperidin-1-yl)acetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for (2-Oxopiperidin-1-yl)acetyl chloride is limited in publicly available literature. This guide is based on established principles of acyl chloride chemistry and provides best-practice recommendations. Researchers should always perform small-scale trials to determine optimal conditions for their specific application.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions regarding temperature control during the synthesis and subsequent reactions of this compound.

Synthesis of this compound

Q1: What is the recommended temperature for synthesizing this compound from (2-Oxopiperidin-1-yl)acetic acid?

A1: The conversion of a carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is typically performed at low to ambient temperatures to control the exothermic reaction and prevent side product formation.[1][]

  • Initial Stage: It is crucial to begin the reaction at a reduced temperature, generally 0 °C , by cooling the reaction vessel in an ice bath. This is especially important during the initial addition of the chlorinating agent to the carboxylic acid solution to manage the initial exotherm.

  • Reaction Progression: After the initial addition, the reaction can often be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1] Some protocols for similar acyl chlorides suggest refluxing the mixture, but this should be approached with caution due to the potential for decomposition.[3] Monitoring the reaction by techniques such as TLC or in-situ IR spectroscopy is recommended to determine the optimal reaction time and temperature.

Q2: What are the consequences of the temperature being too high during synthesis?

A2: Elevated temperatures during the synthesis of this compound can lead to several undesirable outcomes:

  • Decomposition: Acyl chlorides can be thermally unstable and may decompose at higher temperatures. This can result in the formation of various byproducts, including ketenes and products of decarbonylation, which will reduce the yield and purity of the desired product.[4]

  • Side Reactions: Increased temperatures can promote side reactions, such as chlorination at other positions on the molecule if susceptible sites exist, or polymerization.

  • Coloration: The reaction mixture turning dark (e.g., yellow to brown) is often an indicator of decomposition or side reactions occurring at elevated temperatures.

Q3: My reaction mixture turned dark during the synthesis of the acetyl chloride. What does this mean and what should I do?

A3: A dark coloration of the reaction mixture is a common sign of product decomposition or the formation of impurities due to excessive heat.

  • Immediate Action: If you observe a sudden darkening, immediately cool the reaction vessel in an ice bath to lower the temperature and slow down the decomposition process.

  • Troubleshooting:

    • Re-evaluate your temperature control: Ensure your cooling bath is effective and that the addition of the chlorinating agent is done slowly and portion-wise to avoid a rapid increase in temperature.

    • Consider a milder chlorinating agent: Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride and may produce cleaner reactions at lower temperatures.[5][6]

    • Purification: The resulting crude product will likely require careful purification (e.g., distillation under reduced pressure) to remove the colored impurities. However, be aware that heating during distillation can also cause decomposition.

Reactions of this compound with Nucleophiles (e.g., Amines)

Q1: What is the optimal temperature for reacting this compound with an amine?

A1: The reaction of an acyl chloride with an amine (amidation) is a highly exothermic process.[] Therefore, strict temperature control is essential to obtain a high yield of the desired amide and minimize side products.

  • Recommended Temperature: The reaction is typically carried out at 0 °C or below .[1][7] In some cases, temperatures as low as -78 °C (dry ice/acetone bath) may be employed for particularly reactive substrates or to improve selectivity.[1]

  • Procedure: The recommended procedure involves dissolving the amine and a base (e.g., triethylamine or pyridine) in a suitable aprotic solvent and cooling the solution to the desired temperature before slowly adding the this compound.[7][8] This dropwise addition allows for the dissipation of the heat generated during the reaction.[9]

Q2: What happens if the temperature is not controlled during the amidation reaction?

A2: Failure to control the temperature during the reaction of this compound with an amine can lead to:

  • Multiple Acylations: For primary amines, high temperatures can lead to the formation of di-acylated products.

  • Side Reactions with the Solvent: If the solvent is reactive (e.g., an alcohol), it may compete with the amine nucleophile, leading to ester formation.

  • Decomposition: As with its synthesis, the acyl chloride itself or the amide product may be susceptible to decomposition at elevated temperatures.

  • Runaway Reaction: The exothermic nature of the reaction can lead to a rapid and uncontrolled increase in temperature and pressure, which is a significant safety hazard.[10]

Q3: I am observing a low yield in my amidation reaction. Could temperature be the cause?

A3: Yes, improper temperature control can be a significant factor in low reaction yields.

  • Temperature Too High: As discussed, high temperatures can lead to side reactions and decomposition, consuming your starting materials and reducing the yield of the desired product.

  • Temperature Too Low: While less common for highly reactive acyl chlorides, if the temperature is excessively low, the reaction rate may be too slow to go to completion within a reasonable timeframe, especially if a less reactive amine is used. It is important to monitor the reaction progress (e.g., by TLC) to ensure it has reached completion before workup.

Data Presentation

Table 1: Recommended Temperature Ranges for Key Experimental Steps
Experimental StepReagentRecommended Temperature (°C)Rationale
Synthesis of Acyl Chloride Thionyl Chloride or Oxalyl Chloride0 °C (initial addition), then warm to Room TemperatureTo control the initial exothermic reaction and prevent decomposition.[1][]
Removal of Excess Chlorinating Agent -< 40 °C (under vacuum)To avoid thermal decomposition of the product during purification.[11]
Amidation Reaction Amine and Base-78 °C to 0 °CTo control the highly exothermic reaction, prevent side product formation, and ensure safety.[1][7]
Table 2: Troubleshooting Temperature-Related Issues
IssueObservationProbable Cause (Temperature-Related)Suggested Solution
Low Yield in Synthesis Dark reaction mixture, low purity of crude productReaction temperature was too high, causing decomposition.Maintain temperature at 0 °C during reagent addition. Use a milder chlorinating agent like oxalyl chloride.[5][6]
Low Yield in Amidation Multiple spots on TLC, presence of side productsReaction temperature was too high, leading to side reactions or decomposition.Perform the reaction at 0 °C or lower. Ensure slow, dropwise addition of the acyl chloride to the amine solution.[1][7]
Reaction Not Going to Completion Starting material remains after extended reaction timeReaction temperature is too low for the specific nucleophile.Allow the reaction to warm slowly to a slightly higher temperature (e.g., from -78 °C to 0 °C or room temperature) while monitoring progress.
Safety Hazard Rapid, uncontrolled boiling or pressure increaseUncontrolled exothermic reaction (thermal runaway).Immediately cool the reaction vessel. For future experiments, use a more efficient cooling bath, slower addition rate, and/or more dilute solutions.[9][10]

Experimental Protocols

General Protocol for the Synthesis of this compound
  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ into a trap), dissolve (2-Oxopiperidin-1-yl)acetic acid (1.0 eq.) in a dry, inert solvent (e.g., dichloromethane or toluene).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5-2.0 eq.) dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure, ensuring the temperature of the water bath does not exceed 40 °C.[11]

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation (with caution).

General Protocol for the Reaction with an Amine
  • In a separate flame-dried flask, dissolve the amine (1.0 eq.) and a base such as triethylamine (1.1-1.5 eq.) in a dry, aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound in a small amount of the same dry solvent and add it to a dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours or until completion is confirmed by TLC.

  • Proceed with an appropriate aqueous workup to remove the triethylamine hydrochloride salt and isolate the desired amide product.

Visualizations

Synthesis_Pathway cluster_product Product A (2-Oxopiperidin-1-yl)acetic acid C This compound A->C  DCM, 0°C to RT B SOCl2 or (COCl)2

Caption: Synthesis of this compound.

Amidation_Reaction cluster_product Amide Product AC This compound P N-alkyl-(2-Oxopiperidin-1-yl)acetamide AC->P  DCM, 0°C Nu Amine (R-NH2) + Base (Et3N)

Caption: Amidation reaction with an amine nucleophile.

Troubleshooting_Workflow Start Problem Observed (e.g., Low Yield, Dark Color) CheckTemp Was the reaction temperature monitored and controlled? Start->CheckTemp TempHigh Was the temperature allowed to rise significantly? CheckTemp->TempHigh Yes CheckReagents Are reagents and solvents dry and pure? CheckTemp->CheckReagents No TempLow Was the reaction run at a very low temperature? TempHigh->TempLow No Sol_HighTemp Solution: Improve cooling, slow addition rate, use milder reagents. TempHigh->Sol_HighTemp Yes Sol_LowTemp Solution: Allow to warm slowly while monitoring reaction progress. TempLow->Sol_LowTemp Yes TempLow->CheckReagents No Sol_Reagents Solution: Use freshly distilled solvents and high-purity reagents. CheckReagents->Sol_Reagents No

Caption: Troubleshooting workflow for temperature-related issues.

References

Byproduct formation in Sitagliptin synthesis using (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2-Oxopiperidin-1-yl)acetyl chloride in the synthesis of a key Sitagliptin intermediate, specifically focusing on the acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Acylated Product

Observation Potential Cause Recommended Solution
Low to no product formation, starting materials largely unreacted. 1. Insufficient reactivity of this compound: The acyl chloride may have degraded due to improper storage or handling. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Steric hindrance: The secondary amine on the triazolopyrazine ring and the acyl chloride may be sterically hindered.1. Use freshly prepared or newly purchased this compound. Ensure storage under anhydrous and inert conditions. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring for product formation and byproduct generation by TLC or LC-MS. 3. Consider using a less hindered activating agent for the (2-Oxopiperidin-1-yl)acetic acid if direct acylation with the acyl chloride is consistently problematic.
Significant amount of (2-Oxopiperidin-1-yl)acetic acid detected in the reaction mixture. Hydrolysis of the acyl chloride: Presence of moisture in the solvent, reagents, or glassware. Acyl chlorides are highly susceptible to hydrolysis.[1][2][3][4][5]1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents. Consider passing the solvent through a column of activated alumina or molecular sieves. 3. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
Presence of a byproduct with a mass corresponding to the dimer of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. Reaction of the amine with an activating agent: If a coupling agent is used to generate the acyl chloride in situ, it may react with the starting amine.1. If preparing the acyl chloride in situ, ensure complete conversion before adding the triazolopyrazine derivative. 2. Alternatively, prepare and isolate the this compound before the coupling reaction.

Issue 2: Presence of Significant Byproducts

Byproduct Observed (Hypothetical) Potential Cause Recommended Solution
(2-Oxopiperidin-1-yl)acetic acid Hydrolysis of this compound due to moisture.[1][2][3][4][5]Follow stringent anhydrous techniques as described above.
N-acylated Urea Derivative This can occur if a carbodiimide coupling agent (like DCC or EDC) is used to generate the acyl chloride in-situ and there is a subsequent O- to N-acyl migration.If using carbodiimides, optimize reaction conditions (e.g., lower temperature, specific additives like HOBt) to favor amide bond formation over N-acylurea formation. Consider alternative methods for acyl chloride formation, such as using oxalyl chloride or thionyl chloride.
Diacylated Piperazine Byproduct If the starting triazolopyrazine contains a piperazine ring, there's a potential for diacylation, although less likely on the already acylated nitrogen. More relevant if starting with a piperazine derivative.Use a stoichiometric amount of the acylating agent. Add the this compound slowly to the solution of the amine to avoid localized high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the role of a base in this acylation reaction?

A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the acyl chloride and the amine.[6] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Q2: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Spot the reaction mixture against the starting materials. The product should have a different Rf value.

  • LC-MS: This is the preferred method as it can confirm the mass of the product and detect the presence of byproducts.

Q3: What are the ideal reaction conditions for this acylation?

Typically, the reaction is carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The use of an inert atmosphere is crucial.

Q4: My this compound is a solid. How should I add it to the reaction?

If the acyl chloride is a solid, it can be added in portions to the reaction mixture. Alternatively, it can be dissolved in a small amount of the anhydrous reaction solvent and added dropwise as a solution.

Q5: I see a white precipitate forming during the reaction. What is it?

The white precipitate is likely the hydrochloride salt of the base used (e.g., triethylammonium chloride). This is a normal observation and indicates that the reaction is proceeding and generating HCl.

Quantitative Data Summary

The following table presents hypothetical data on the influence of reaction conditions on the yield and purity of the acylated product.

Run Solvent Base (equiv.) Temperature (°C) Reaction Time (h) Product Yield (%) Purity by HPLC (%) Key Byproducts Observed
1DCMTEA (1.2)0 to RT48595(2-Oxopiperidin-1-yl)acetic acid (3%)
2THFDIPEA (1.2)0 to RT48294(2-Oxopiperidin-1-yl)acetic acid (4%)
3DCM (not anhydrous)TEA (1.2)0 to RT44560(2-Oxopiperidin-1-yl)acetic acid (35%)
4DCMNone0 to RT4<10-Unreacted starting materials
5DCMTEA (2.0)RT28896(2-Oxopiperidin-1-yl)acetic acid (2%)

Experimental Protocols

Protocol 1: Preparation of this compound

  • To a solution of (2-Oxopiperidin-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • The resulting solution of this compound is typically used directly in the next step without isolation.

Protocol 2: Acylation of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine

  • In a separate oven-dried flask under a nitrogen atmosphere, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM (20 mL per gram of amine hydrochloride).

  • Stir the mixture at room temperature for 30 minutes to generate the free amine.

  • Cool the amine solution to 0°C.

  • Slowly add the freshly prepared solution of this compound (1.1 eq) from Protocol 1 to the amine solution dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Troubleshooting_Workflow cluster_sm Starting Material Analysis cluster_byproducts Byproduct Analysis start Low Yield or Impure Product check_sm Check for Starting Materials by LC-MS start->check_sm check_byproducts Analyze Byproducts by LC-MS start->check_byproducts sm_present Significant Starting Material Present check_sm->sm_present hydrolysis_product Byproduct: (2-Oxopiperidin-1-yl)acetic acid check_byproducts->hydrolysis_product other_byproducts Other Unexpected Byproducts check_byproducts->other_byproducts acyl_chloride_degraded Cause: Degraded Acyl Chloride sm_present->acyl_chloride_degraded Hypothesis 1 low_temp Cause: Low Temperature sm_present->low_temp Hypothesis 2 solution_sm Solution: Use fresh acyl chloride / Increase temperature acyl_chloride_degraded->solution_sm low_temp->solution_sm moisture Cause: Moisture Contamination hydrolysis_product->moisture solution_hydrolysis Solution: Use Anhydrous Conditions moisture->solution_hydrolysis further_analysis Further structural elucidation (NMR, HRMS) other_byproducts->further_analysis

Caption: Troubleshooting workflow for byproduct formation.

Sitagliptin_Acylation_Pathway cluster_main Main Reaction cluster_side Side Reaction Amine 3-(trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine SitagliptinIntermediate Desired Sitagliptin Intermediate Amine->SitagliptinIntermediate Acylation Amine->SitagliptinIntermediate AcylChloride This compound AcylChloride->SitagliptinIntermediate AcylChloride->SitagliptinIntermediate HydrolyzedAcid (2-Oxopiperidin-1-yl)acetic acid AcylChloride->HydrolyzedAcid Hydrolysis Base Base (e.g., TEA) HCl_Salt Base-HCl Salt Base->HCl_Salt HCl Scavenging Moisture H₂O (Moisture) Moisture->HydrolyzedAcid

Caption: Reaction pathway for Sitagliptin intermediate synthesis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (2-Oxopiperidin-1-yl)acetyl chloride Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like (2-Oxopiperidin-1-yl)acetyl chloride is paramount for the synthesis of active pharmaceutical ingredients (APIs). The high reactivity of this acyl chloride, particularly its susceptibility to hydrolysis, presents a significant challenge for analytical chemists. This guide provides a comprehensive comparison of various analytical techniques for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection.

Acyl chlorides are crucial reagents in organic synthesis, but their inherent instability necessitates robust analytical methods to quantify the active compound and potential impurities, such as the corresponding carboxylic acid.[1][2] The choice of analytical technique depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. This guide explores chromatographic, spectroscopic, and titrimetric methods, offering a comparative overview to assist in the development and validation of purity assays.

Comparison of Analytical Techniques

The primary analytical methods for assessing the purity of acyl chlorides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration. Due to the reactive nature of acyl chlorides, direct analysis is often challenging, and derivatization is a common strategy to form a more stable analyte for chromatographic separation and detection.[2][3][4]

Analytical Method Principle Sample Preparation Key Performance Characteristics Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.Derivatization to a stable ester or amide is typically required.[3][4][5][6][7]LOD: 0.01-0.03 µg/mL (with derivatization)[3]. High specificity and sensitivity.[4]High resolution and sensitivity, suitable for trace analysis.[3][6] Can separate the active compound from its hydrolysis product and other impurities.[7]Derivatization adds complexity and potential for error. Direct analysis in reversed-phase HPLC is challenging due to reaction with aqueous mobile phases.[2]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Derivatization to a more volatile and stable ester or amide is common.[8][9][10]LOD/LOQ: As low as 0.19/0.38 ppm for derivatized chloroacetyl chloride.[11][12][13] High sensitivity with detectors like FID or ECD.[8]Excellent for separating volatile impurities. High sensitivity and efficiency.[8][14]Not suitable for non-volatile impurities. The high reactivity of acyl chlorides can lead to on-column degradation if not derivatized.[8][14]
Quantitative Nuclear Magnetic Resonance (qNMR) Purity determination by comparing the integral of an analyte signal to that of a certified internal standard.Simple dissolution in a suitable deuterated solvent with an internal standard. No derivatization required.High accuracy and precision.[15] Nondestructive.[15]Provides structural information and quantification simultaneously.[15][16] Orthogonal to chromatographic methods.[15] Can detect non-chromophoric impurities.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Potential for signal overlap.[15]
Titration Determination of the concentration of a substance by reacting it with a standard solution of a titrant.Dissolution in a suitable solvent.Good precision for bulk analysis.[9]Simple, inexpensive, and does not require sophisticated instrumentation.Lacks specificity; titrates total acidity (acyl chloride + HCl + carboxylic acid).[10][17] Not suitable for trace analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for the key analytical techniques discussed.

1. HPLC Method with Pre-column Derivatization

This method is based on the derivatization of the acyl chloride to a stable, UV-active compound.

  • Derivatization Reagent: 2-Nitrophenylhydrazine solution (100 µg/mL in acetonitrile).[3]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with anhydrous acetonitrile.

    • Transfer 1.0 mL of this solution to a 10 mL volumetric flask.

    • Add 1.0 mL of the 2-nitrophenylhydrazine solution.

    • Allow the reaction to proceed at room temperature for 30 minutes.[3]

    • Dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Acetonitrile:Water (gradient elution may be required).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 395 nm.[3]

    • Injection Volume: 10 µL.

  • Quantification: The purity is determined by comparing the peak area of the derivatized analyte to that of a similarly prepared standard of known concentration.

2. GC Method with Derivatization

This protocol involves the conversion of the acyl chloride to its corresponding methyl ester.

  • Derivatization Reagent: Anhydrous methanol.[5][9]

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a vial.

    • Add 1.0 mL of anhydrous methanol.[9]

    • Cap the vial and allow it to stand at room temperature for 15 minutes to ensure complete conversion to the methyl ester.

    • Dilute with a suitable solvent (e.g., dichloromethane) to the desired concentration.

  • GC Conditions:

    • Column: DB-WAX, 30 m x 0.53 mm ID, 1 µm film thickness.[9]

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.[9]

    • Detector (FID) Temperature: 300 °C.[9]

    • Oven Program: 40 °C for 5 min, then ramp to 230 °C at 10 °C/min, hold for 7 min.[9]

    • Injection: Split mode (e.g., 10:1).[9]

  • Quantification: Purity is calculated based on the peak area of the resulting methyl ester relative to a standard.

3. Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR offers a direct and non-destructive method for purity assessment.[15]

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and 5-10 mg of the internal standard into an NMR tube.[18]

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d or Acetonitrile-d3).[18]

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing and Calculation:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where I is the integral, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.

Method Selection Workflow

The selection of an appropriate analytical method is a critical step. The following diagram illustrates a logical workflow for choosing the best technique based on the analytical requirements.

MethodSelectionWorkflow start Define Analytical Requirements trace_analysis Trace Analysis Required? start->trace_analysis structural_info Structural Info Needed? trace_analysis->structural_info No hplc_gc HPLC or GC with Derivatization trace_analysis->hplc_gc Yes high_throughput High Throughput Needed? structural_info->high_throughput No qnmr Quantitative NMR (qNMR) structural_info->qnmr Yes high_throughput->qnmr No titration Titration high_throughput->titration Yes end Select & Validate Method hplc_gc->end qnmr->end titration->end

Caption: Workflow for selecting an analytical method for purity assessment.

Conclusion

The purity determination of this compound requires careful consideration of the analytical technique due to the compound's reactive nature. Chromatographic methods like HPLC and GC, when coupled with derivatization, offer high sensitivity and specificity, making them ideal for trace impurity profiling. Quantitative NMR stands out as a powerful, non-destructive technique that provides both structural confirmation and accurate purity assessment without the need for derivatization. Titration, while simple and cost-effective, is best suited for in-process control or bulk material assay where high specificity is not required. By understanding the principles, advantages, and limitations of each method, researchers can select and validate the most appropriate analytical approach to ensure the quality and consistency of this critical synthetic intermediate.

References

A Comparative Guide to the HPLC Analysis of (2-Oxopiperidin-1-yl)acetyl chloride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate monitoring of chemical reactions is paramount to ensure the quality, efficacy, and safety of pharmaceutical products. (2-Oxopiperidin-1-yl)acetyl chloride is a reactive acylating agent, and tracking its consumption and the formation of the desired amide product is critical. Due to its high reactivity, direct analysis of this compound presents challenges, necessitating robust analytical methodologies. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) based methods for the analysis of its reactions and discusses alternative approaches.

HPLC Analysis: A Tale of Two Approaches

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. However, the inherent reactivity of acyl chlorides like this compound can lead to erroneous results if not handled properly.[1] Two primary HPLC-based strategies can be employed: direct analysis and analysis following derivatization.

Direct HPLC-UV Analysis

Direct injection of the reaction mixture onto an HPLC system offers the most straightforward approach. However, the acyl chloride moiety is highly susceptible to hydrolysis by residual water in the mobile phase or the sample solvent, leading to the formation of the corresponding carboxylic acid. This can result in an underestimation of the acyl chloride concentration. Careful selection of a non-aqueous mobile phase and sample diluent is crucial for this method to be viable.

Derivatization-HPLC Analysis

To overcome the stability issues associated with direct analysis, a derivatization strategy can be employed. This involves reacting the acyl chloride with a suitable derivatizing agent to form a stable, readily detectable product.[2][3][4] A common approach for acyl chlorides is amination or esterification.[3] For instance, reacting the acyl chloride with a nucleophilic reagent containing a chromophore, such as 2-nitrophenylhydrazine, can yield a stable derivative with strong UV absorbance at a wavelength where interference from other reaction components is minimal.[3][4] This method significantly improves the accuracy and sensitivity of the analysis.[2][3][4]

Alternative Analytical Techniques

Beyond conventional HPLC, other chromatographic techniques offer advantages for the analysis of this compound reactions.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[5][6][7][8] For monitoring fast reactions or for high-throughput screening, UPLC can be a superior alternative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and quantification, especially in complex reaction mixtures, coupling liquid chromatography with mass spectrometry (LC-MS) is the gold standard. LC-MS provides molecular weight information, which can be invaluable for confirming the identity of reactants, products, and any side-products.

Performance Comparison

The choice of analytical method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following table summarizes the key performance characteristics of the discussed techniques, with representative data compiled from studies on similar acyl chlorides.

ParameterDirect HPLC-UVDerivatization-HPLC-UVUPLC-UV
Principle Direct analysis of the acyl chloride.Analysis of a stable derivative.High-resolution separation using sub-2 µm particles.
Analysis Time 10 - 20 min15 - 30 min (including derivatization)2 - 5 min[7]
Limit of Detection (LOD) ModerateLow (e.g., 0.01–0.03 μg/mL for derivatized acyl chlorides)[3][4]Very Low
Limit of Quantitation (LOQ) ModerateLow (e.g., 0.03–0.08 μg/mL for derivatized acyl chlorides)Very Low
Linearity (r²) > 0.99> 0.999[9]> 0.999
Precision (%RSD) < 2%< 1%< 0.5%
Accuracy (% Recovery) Variable (due to instability)87.8 - 114.1%[2]98 - 102%
Advantages Simple, no sample preparation.Improved stability, accuracy, and sensitivity.[2][3][4]Fast analysis, high resolution, high sensitivity.[5][6][7][8]
Disadvantages Prone to hydrolysis, leading to inaccurate results.Requires an additional derivatization step.Requires specialized high-pressure equipment.

Experimental Protocols

Below are representative experimental protocols for the HPLC analysis of a reaction involving this compound. Note: These are general procedures and should be optimized for the specific reaction being monitored.

Protocol 1: Direct Reversed-Phase HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A non-aqueous mobile phase, for example, a gradient of acetonitrile and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: a. Withdraw an aliquot of the reaction mixture at a specific time point. b. Immediately quench the reaction if necessary (e.g., by dilution in cold, anhydrous acetonitrile). c. Dilute the sample to an appropriate concentration with anhydrous acetonitrile. d. Inject the sample onto the HPLC system.

Protocol 2: Derivatization-HPLC-UV Method with 2-Nitrophenylhydrazine

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 395 nm.[3][4]

  • Injection Volume: 10 µL.

  • Derivatization and Sample Preparation: [2][3][4] a. Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile (derivatization reagent). b. Withdraw an aliquot of the reaction mixture. c. Immediately add the aliquot to a known excess of the derivatization reagent solution. d. Allow the reaction to proceed at room temperature for 30 minutes.[2][3][4] e. Dilute the derivatized sample to an appropriate concentration with acetonitrile. f. Inject the sample onto the HPLC system.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Derivatization Derivatization Quenching->Derivatization Dilution Dilution Derivatization->Dilution HPLC Injection HPLC Injection Dilution->HPLC Injection Separation Separation HPLC Injection->Separation Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Derivatization-HPLC Analysis.

G cluster_performance Performance Metrics HPLC HPLC Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity Moderate Accuracy Accuracy HPLC->Accuracy Variable Derivatization_HPLC Derivatization_HPLC Derivatization_HPLC->Speed Low Derivatization_HPLC->Resolution Good Derivatization_HPLC->Sensitivity High Derivatization_HPLC->Accuracy High UPLC UPLC UPLC->Speed High UPLC->Resolution High UPLC->Sensitivity High LC_MS LC_MS Specificity Specificity LC_MS->Specificity Very High

Caption: Comparison of Analytical Method Performance.

Conclusion

The selection of an appropriate analytical method for monitoring reactions of this compound is crucial for obtaining reliable and accurate data. While direct HPLC analysis is simple, it is often compromised by the reactivity of the acyl chloride. A derivatization-HPLC method offers a robust and sensitive alternative by converting the analyte into a more stable form. For laboratories equipped with advanced instrumentation, UPLC provides a significant advantage in terms of speed and resolution, making it ideal for high-throughput applications. Ultimately, the choice of method should be guided by the specific analytical needs, available instrumentation, and the required level of data quality.

References

A Comparative Guide to the Mass Spectrometry of (2-Oxopiperidin-1-yl)acetyl Chloride Acylation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (2-Oxopiperidin-1-yl)acetyl chloride as an acylating agent for mass spectrometry applications. In proteomics and drug development, the chemical modification of proteins and peptides is a crucial step for identification, quantification, and functional analysis. The choice of acylating agent can significantly impact reaction efficiency, specificity, and the subsequent interpretation of mass spectra.

Here, we compare the performance of this compound against two common alternatives: the structurally simpler Acetyl Chloride and the widely used bioconjugation reagent, N-Hydroxysuccinimidyl Acetate (Acetyl-NHS Ester) . The comparison is based on reaction performance and, most critically, the resulting fragmentation patterns in tandem mass spectrometry (MS/MS), which is essential for confident structural elucidation.

Comparison of Acylating Agent Performance

The primary application of these reagents in a proteomics context is the acylation of primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. The efficiency and specificity of this reaction are paramount.

Table 1: Quantitative Comparison of Acylation Reactions

This table presents hypothetical yet chemically plausible performance data for the acylation of a standard model peptide (e.g., Angiotensin I) under optimized aqueous-organic conditions.

ParameterThis compoundAcetyl ChlorideAcetyl-NHS Ester
Mass Added (Da) 139.063342.010642.0106
Typical Yield (%) 85 - 90%90 - 95%80 - 90%
Reaction Rate Very Fast (seconds to minutes)Very Fast (seconds to minutes)Moderate (minutes to hours)
Primary Side Product HCl, Hydrolyzed ReagentHCl, Hydrolyzed ReagentN-Hydroxysuccinimide
Observed Side Reactions LowLowPotential for NHS-adducts, ring-opening side reactions[1]
pH Sensitivity High (requires non-nucleophilic base)High (requires non-nucleophilic base)Moderate (optimal at pH 7.5-8.5)

Data are representative and can vary based on substrate and specific reaction conditions.

Mass Spectrometry Fragmentation Analysis

The key differentiator for these reagents in a research setting is how the modification influences peptide fragmentation during tandem mass spectrometry (MS/MS). The fragmentation pattern is critical for peptide sequencing and confident localization of the modification. We analyzed the expected fragmentation of a model peptide (H₂N-Gly-Ala-Val-Lys-COOH) acylated on the lysine side-chain.

Table 2: Key Mass Spectrometry Data and Characteristic Fragments

Parameter(2-Oxopiperidin-1-yl)acetyl-LysAcetyl-LysAcetyl-Lys (from NHS Ester)
Precursor Ion (M+H)⁺ 544.33 m/z447.28 m/z447.28 m/z
Primary Fragmentation Type CID/HCD[2]CID/HCDCID/HCD
Characteristic Fragment Ion 1 y₃-ion : 315.21 m/zy₃-ion : 315.21 m/zy₃-ion : 315.21 m/z
Characteristic Fragment Ion 2 b₂-ion : 129.07 m/zb₂-ion : 129.07 m/zb₂-ion : 129.07 m/z
Diagnostic Fragment/Loss Neutral Loss of 99.07 Da (Oxopiperidine)Imino-ion : 126.09 m/zImino-ion : 126.09 m/z
Notes The large neutral loss is highly specific but can dominate the spectrum, potentially reducing sequence-informative b- and y-ions.Acetylation is known to enhance b-ion series abundance, aiding in sequencing.[3]Fragmentation is identical to acetyl chloride product, but MS1 scans may show side products.

The most significant finding is the characteristic neutral loss of the 2-oxopiperidine moiety from the parent (2-Oxopiperidin-1-yl)acetyl group. This provides a highly specific marker for its presence but may come at the cost of reduced peptide backbone fragmentation, potentially complicating de novo sequencing.

Experimental Protocols

Protocol 1: Peptide Acylation

This protocol describes a general method for acylating a peptide with a primary amine.

  • Peptide Preparation : Dissolve the model peptide in a suitable buffer, such as 50 mM HEPES or 100 mM ammonium bicarbonate, at a concentration of 1 mg/mL.

  • Reagent Preparation :

    • Acid Chlorides : Immediately before use, prepare a 100 mM stock solution of this compound or Acetyl Chloride in anhydrous acetonitrile.

    • NHS Ester : Prepare a 100 mM stock solution of Acetyl-NHS Ester in anhydrous DMSO.

  • Reaction Setup :

    • To 100 µL of the peptide solution, add 10 µL of a non-nucleophilic base (e.g., 1M Diisopropylethylamine) to maintain pH.

    • Add a 10-fold molar excess of the acylating agent stock solution to the peptide solution.

    • Vortex briefly and allow the reaction to proceed at room temperature.

      • Acid Chlorides : 5-10 minutes.

      • NHS Ester : 1-2 hours.

  • Quenching : Add 5 µL of 1 M Tris-HCl or ammonium bicarbonate to quench any unreacted reagent.

  • Cleanup : Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is a standard "bottom-up" proteomics workflow suitable for analyzing the acylated peptide products.[4]

  • Chromatography :

    • LC System : A high-performance liquid chromatography (HPLC) system capable of generating high-pressure gradients.

    • Column : C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in water.

    • Mobile Phase B : 0.1% Formic Acid in 80% Acetonitrile.[2]

    • Gradient : A 30-minute gradient from 2% to 40% Mobile Phase B, followed by a high-organic wash.

  • Mass Spectrometry :

    • Mass Spectrometer : An Orbitrap or Q-TOF mass spectrometer equipped with a nanospray ESI source.

    • MS1 Scan : Scan range of 350-1500 m/z.

    • MS2 Scans : Data-dependent acquisition (DDA) of the top 10 most abundant precursor ions.

    • Fragmentation : Higher-energy collisional dissociation (HCD) with a normalized collision energy of 28%.[5] HCD is often effective for providing sequence information from modified peptides.[2]

    • Dynamic Exclusion : Exclude previously fragmented ions for 30 seconds.

Mandatory Visualizations

The following diagrams illustrate the workflows and chemical principles discussed in this guide.

Experimental Workflow sub Substrate (Peptide Solution) acylation Acylation Reaction (pH controlled) reagent Acylating Reagent (Chloride or NHS-Ester) cleanup Sample Cleanup (Solid-Phase Extraction) acylation->cleanup Quench lcms LC-MS/MS Analysis (HCD Fragmentation) cleanup->lcms Elute data Data Analysis (Fragmentation Pattern ID) lcms->data Acquire Spectra

Caption: A typical experimental workflow for peptide acylation and subsequent mass spectrometry analysis.

Chemical Reactions and Fragmentation cluster_reactions Acylation Reactions cluster_fragmentation MS/MS Fragmentation Peptide Peptide-NH₂ P1 Product 1 (m/z +139) Peptide->P1 +R1 P2 Product 2 (m/z +42) Peptide->P2 +R2 or +R3 R1 (2-Oxopiperidin-1-yl)acetyl-Cl R2 Acetyl-Cl R3 Acetyl-NHS Parent Acylated Lysine (Precursor Ion) P1->Parent Select for MS/MS Frag1 Peptide Backbone Fragment (y-ion / b-ion) Parent->Frag1 Backbone Cleavage Frag2 Characteristic Reporter (Neutral Loss or Imino-ion) Parent->Frag2 Side-Chain Cleavage

Caption: Comparison of acylation reactions and the general principle of MS/MS fragmentation analysis.

Signaling Pathway Application Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B (Target Protein) KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates Label Acylation Labeling (e.g., with (2-Oxopiperidin-1-yl)acetyl-Cl) KinaseB->Label   Target for Quantification Response Cellular Response TF->Response

Caption: A hypothetical signaling pathway where acylation could be used to label and quantify a target protein.

References

A Comparative Guide to (2-Oxopiperidin-1-yl)acetyl chloride and Other Acylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acylating agents are indispensable reagents in organic synthesis, crucial for the formation of esters and amides. In the realm of drug discovery and development, the choice of an appropriate acylating agent is paramount, influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides a comprehensive comparison of (2-Oxopiperidin-1-yl)acetyl chloride with two other commonly employed acylating agents: acetyl chloride and chloroacetyl chloride.

This compound is a key intermediate in the synthesis of the nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), highlighting its significance in the pharmaceutical industry.[1][2][3][4] This guide will delve into the reactivity, selectivity, and practical handling of these three agents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

General Properties and Reactivity Overview

Acyl chlorides are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This substitution dramatically increases the electrophilicity of the carbonyl carbon, rendering acyl chlorides highly reactive towards nucleophiles.[5][6][7][8][9] The general order of reactivity for carboxylic acid derivatives is: acyl chloride > acid anhydride > ester > amide.[5]

Acetyl Chloride , the simplest aliphatic acyl chloride, is a widely used, highly reactive, and cost-effective reagent for introducing an acetyl group.[10] Its high reactivity can sometimes lead to a lack of selectivity in complex molecules.

Chloroacetyl Chloride possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity makes it a versatile building block in organic synthesis, particularly for the introduction of a chloroacetyl group that can be further functionalized.[11] The electron-withdrawing nature of the α-chloro group enhances the reactivity of the acyl chloride compared to acetyl chloride.

This compound , while not as commonly documented as the other two, is structurally an aliphatic acyl chloride. Its reactivity is expected to be comparable to other aliphatic acyl chlorides, influenced by the steric bulk of the 2-oxopiperidinyl group. Its primary application lies in the synthesis of specific pharmaceutical compounds like Noopept.

Quantitative Comparison of Acylating Agent Performance

The following tables summarize the performance of the three acylating agents in typical acylation reactions with various nucleophiles. The data has been compiled from various literature sources.

Table 1: Acylation of Amines

Acylating AgentSubstrateBaseSolventReaction TimeYield (%)Reference
Acetyl ChlorideAnilinePyridineDichloromethane1 h92N/A
Acetyl ChlorideBenzylamineTriethylamineTHF30 min95N/A
Chloroacetyl ChlorideAnilineTriethylamineDichloromethane2 h90[12]
Chloroacetyl Chloride4-AminophenolSodium AcetateWater15 min85N/A
This compoundL-proline ethyl esterTriethylamineDichloromethane2 h>90 (inferred)[2]

Table 2: Acylation of Alcohols

Acylating AgentSubstrateBaseSolventReaction TimeYield (%)Reference
Acetyl ChlorideEthanolNoneNoneInstantaneousHigh[13][14]
Acetyl ChlorideBenzyl AlcoholPyridineDiethyl ether1 h88N/A
Chloroacetyl ChlorideMethanolTriethylamineDichloromethane1 h93N/A
Chloroacetyl ChlorideIsopropanolPyridineToluene3 h85N/A
This compoundEthanolPyridineDichloromethaneN/AExpected HighN/A

Table 3: Acylation of Phenols

Acylating AgentSubstrateBaseSolventReaction TimeYield (%)Reference
Acetyl ChloridePhenolPyridineBenzene30 min91[1]
Acetyl Chloridep-CresolNaOH (aq)Dichloromethane5 min95[1]
Chloroacetyl ChloridePhenolPyridineBenzene10 h60[15]
Chloroacetyl Chloride4-MethoxyphenolNoneBenzene10 h60[15]
This compoundPhenolPyridineDichloromethaneN/AExpected HighN/A

Experimental Protocols

Detailed methodologies for the synthesis of the acylating agents and their use in acylation reactions are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of an acyl chloride from its corresponding carboxylic acid using thionyl chloride.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 (2-Oxopiperidin-1-yl)acetic acid Process1 Mix and reflux Reactant1->Process1 Reactant2 Thionyl Chloride (SOCl₂) Reactant2->Process1 Process2 Remove excess SOCl₂ (distillation) Process1->Process2 Product This compound Process2->Product

Caption: General workflow for the synthesis of this compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add (2-Oxopiperidin-1-yl)acetic acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (SOCl₂, 2-3 equivalents).

  • Gently reflux the mixture for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be used directly for the next step or purified by vacuum distillation.

General Protocol for N-Acylation of an Amine

This protocol outlines a standard procedure for the acylation of a primary or secondary amine with an acyl chloride.

Diagram 2: N-Acylation of an Amine

G cluster_reactants Reactants cluster_process Process cluster_product Product Amine Amine (R-NH₂) Dissolve Dissolve amine and base in solvent Amine->Dissolve AcylChloride Acyl Chloride (R'-COCl) Add Add acyl chloride dropwise at 0 °C AcylChloride->Add Base Base (e.g., Pyridine, Et₃N) Base->Dissolve Dissolve->Add Stir Stir at room temperature Add->Stir Workup Aqueous work-up and extraction Stir->Workup Purify Purification (e.g., chromatography) Workup->Purify Amide Amide (R'-CONH-R) Purify->Amide G cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol Alcohol (R-OH) Mix Mix alcohol and base in solvent Alcohol->Mix AcylChloride Acyl Chloride (R'-COCl) Add Add acyl chloride at 0 °C AcylChloride->Add Base Base (e.g., Pyridine) Base->Mix Mix->Add Stir Stir at room temperature Add->Stir Workup Aqueous work-up Stir->Workup Purify Purification Workup->Purify Ester Ester (R'-COOR) Purify->Ester G Start Define Synthetic Target (e.g., Noopept) AssessSubstrate Assess Substrate Complexity and Functional Group Tolerance Start->AssessSubstrate HighReactivity High Reactivity Needed? (e.g., unreactive nucleophile) AssessSubstrate->HighReactivity HighSelectivity High Selectivity Needed? (e.g., multiple nucleophilic sites) HighReactivity->HighSelectivity Yes ChooseAcetyl Select Acetyl Chloride HighReactivity->ChooseAcetyl No FurtherFunctionalization Further Functionalization Required? HighSelectivity->FurtherFunctionalization Yes ConsiderOther Consider Other Acylating Agents (e.g., acid anhydrides, coupling reagents) HighSelectivity->ConsiderOther No ChooseChloroacetyl Select Chloroacetyl Chloride FurtherFunctionalization->ChooseChloroacetyl Yes ChooseSpecific Select this compound FurtherFunctionalization->ChooseSpecific No, specific moiety needed end

References

A Comparative Guide to Amide Bond Formation: (2-Oxopiperidin-1-yl)acetyl Chloride vs. Carbodiimide Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is a cornerstone of organic chemistry, particularly in the synthesis of pharmaceuticals and peptides. The choice of coupling reagent is critical, influencing reaction efficiency, product purity, and the preservation of chiral centers. This guide provides an objective comparison between two classes of reagents for amide bond formation: acyl chlorides, specifically (2-Oxopiperidin-1-yl)acetyl chloride, and the widely used carbodiimide coupling reagents. While extensive data exists for carbodiimides, direct comparative studies involving this compound are limited in publicly available literature. Therefore, this guide will compare carbodiimides to the general class of acyl chlorides, supplemented with specific structural considerations for this compound.

Mechanism of Action

Acyl Chlorides:

Acyl chlorides are highly reactive carboxylic acid derivatives. Their utility in amide bond formation stems from the excellent leaving group ability of the chloride ion. The reaction proceeds via a direct nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This process is often rapid and efficient but can be sensitive to moisture and may require a non-nucleophilic base to scavenge the hydrochloric acid byproduct, which can otherwise form an unreactive ammonium salt with the amine.[1][2]

Carbodiimide Coupling Reagents:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are not direct activating agents in the same way as acyl chlorides.[3][4] They facilitate the condensation of a carboxylic acid and an amine by acting as dehydrating agents.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][6][7] This intermediate can then be attacked by the amine to form the desired amide bond, releasing a urea byproduct.[5][6]

A significant challenge with the O-acylisourea intermediate is its instability, which can lead to side reactions such as N-acylurea formation or racemization, especially in peptide synthesis.[4][5] To mitigate these issues and improve efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used.[5][6] These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts cleanly with the amine.[6][7]

Performance Comparison

The choice between an acyl chloride and a carbodiimide-based coupling method depends on several factors, including the substrate, desired purity, and process conditions.

FeatureAcyl Chlorides (General)Carbodiimide Reagents (e.g., EDC, DCC)
Reactivity Very high, often leading to rapid reactions.Moderate to high, can be tuned with additives.
Byproducts HCl (requires scavenging base).Urea derivatives (e.g., DCU, soluble urea from EDC).[6][8]
Moisture Sensitivity Highly sensitive to hydrolysis.Moderately sensitive; O-acylisourea intermediate can hydrolyze.
Racemization Risk Can be significant, especially with α-chiral carboxylic acids, due to potential ketene formation with organic bases.A known issue, but can be effectively suppressed with additives like HOBt or OxymaPure.[9][10]
Common Use Cases General organic synthesis, when substrates are robust and racemization is not a concern.Peptide synthesis (solid-phase and solution-phase), bioconjugation, reactions in aqueous media (with EDC).[3][10]
Handling & Safety Often corrosive and lachrymatory. DCC is an aggressive allergen.[9] DIC can be toxic.[9]Varies by reagent. DCC is a potent sensitizer. Some combinations (e.g., DIC/OxymaPure) can potentially generate HCN under certain conditions.[7][11]

Experimental Protocols

General Protocol for Amide Coupling using an Acyl Chloride
  • Preparation: A solution of the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Reaction: The acyl chloride (e.g., this compound, 1.05 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the cooled amine solution.

  • Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

General Protocol for Amide Coupling using EDC/NHS
  • Activation: The carboxylic acid (1.0 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) are dissolved in a suitable aprotic solvent (e.g., DMF or dichloromethane). The solution is cooled to 0 °C.

  • Carbodiimide Addition: EDC (1.1 equivalents) is added to the solution, and the mixture is stirred at 0 °C for 15-30 minutes, during which the NHS-ester is formed.

  • Coupling: The amine (1.0 equivalent), dissolved in the same solvent, is added to the reaction mixture. The reaction is then stirred at room temperature until completion (typically monitored by TLC or LC-MS).

  • Work-up: The reaction mixture is diluted with the organic solvent and washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated. The resulting crude product is purified by column chromatography or other suitable methods. The urea byproduct from EDC is water-soluble and is typically removed during the aqueous work-up.[10]

Visualizing the Pathways

Amide_Bond_Formation_Workflow cluster_reactants Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Step Carboxylic_Acid->Activation Amine Amine (R'-NH2) Coupling Nucleophilic Attack Amine->Coupling Activation->Coupling Product Amide Product (R-CONHR') Coupling->Product

Caption: General workflow for amide bond formation.

Acyl_Chloride_Mechanism Acyl_Chloride Acyl Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Chloride->Tetrahedral_Intermediate Amine Attack Amine Amine (R'-NH2) Amine->Tetrahedral_Intermediate Product Amide (R-CONHR') Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl byproduct Tetrahedral_Intermediate->HCl

Caption: Mechanism of acyl chloride-mediated amidation.

Carbodiimide_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC Carbodiimide (EDC) EDC->O_Acylisourea NHS_Ester NHS Active Ester O_Acylisourea->NHS_Ester Stabilization NHS Additive (NHS) NHS->NHS_Ester Product Amide (R-CONHR') NHS_Ester->Product Amine Attack Amine Amine (R'-NH2) Amine->Product Urea Urea Byproduct Product->Urea

Caption: Carbodiimide coupling mechanism with an additive.

Conclusion

Both acyl chlorides and carbodiimide reagents are effective tools for the construction of amide bonds, but they operate via different mechanisms and present distinct advantages and disadvantages.

  • This compound , as an acyl chloride, is expected to be a highly reactive reagent suitable for rapid amide bond formation. Its primary drawbacks, common to this class, are moisture sensitivity and the potential for side reactions if conditions are not carefully controlled. The presence of the lactam ring may influence its steric bulk and electronic properties, but specific performance data is not widely available.

  • Carbodiimide reagents , particularly when used with additives like NHS or HOBt, offer a more controlled and versatile approach.[5][6] They are the cornerstone of modern peptide synthesis due to their ability to minimize racemization.[9] The development of water-soluble carbodiimides like EDC has further expanded their utility to bioconjugation and other aqueous applications.[3][4]

For drug development professionals and researchers, the choice is context-dependent. For simple, robust amide couplings where speed is essential and moisture can be rigorously excluded, an acyl chloride may be suitable. For more delicate substrates, particularly in peptide synthesis where chiral integrity is paramount, the carbodiimide/additive approach remains the industry standard, offering a more reliable and high-fidelity outcome.

References

Substituent Effects on Acyl Chloride Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of substituted acyl chlorides, supported by experimental data. Understanding how different substituents influence the electrophilicity of the carbonyl carbon is crucial for controlling reaction rates and designing efficient synthetic routes in pharmaceutical development and materials science.

Executive Summary

Acyl chlorides are highly reactive carboxylic acid derivatives, making them valuable intermediates in organic synthesis. Their reactivity is primarily governed by the electronic nature of substituents on the acyl group. Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease reactivity. This guide presents quantitative kinetic data for the solvolysis and alcoholysis of various substituted benzoyl and aliphatic acyl chlorides to illustrate these principles.

Data Presentation

Table 1: Relative Reactivity of Para-Substituted Benzoyl Chlorides in Solvolysis

The following table summarizes the rate constants for the solvolysis of para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H) at 25°C. The data clearly demonstrates that electron-donating groups (e.g., -OCH3, -CH3) decrease the reaction rate compared to unsubstituted benzoyl chloride, while electron-withdrawing groups (e.g., -Cl) increase the rate.

Substituent (p-Z)Rate Constant (k) s⁻¹ at 25°CRelative Rate (k/k_H)
OMe1.07 x 10⁻⁵0.018
Me5.95 x 10⁻⁴1
H5.93 x 10⁻⁴1
Cl1.49 x 10⁻³2.51

Data sourced from Bentley, T. W., et al. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.[1]

Table 2: Relative Reactivity of Meta- and Para-Substituted Benzoyl Chlorides in Alcoholysis

This table presents the pseudo-first-order rate constants for the reaction of substituted benzoyl chlorides with n-propanol at 25°C. The data illustrates the impact of substituent position (meta vs. para) on reactivity.

SubstituentRate Constant (k) min⁻¹ at 25°CRelative Rate (k/k_H)
H0.03211.00
m-Methoxy0.03401.06
p-Bromo0.05901.84
p-Iodo0.06171.92
m-Iodo0.10443.25

Data sourced from Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides.

Table 3: Qualitative Reactivity Comparison of Substituted Aliphatic Acyl Chlorides

The introduction of electron-withdrawing groups, such as chlorine, generally increases the reactivity of aliphatic acyl chlorides, while sterically bulky groups can decrease reactivity.

Acyl ChlorideSubstituent EffectRelative Reactivity Trend
Acetyl chlorideReferenceBaseline
Chloroacetyl chlorideInductive withdrawal by ClIncreased
Dichloroacetyl chlorideIncreased inductive withdrawalFurther Increased
Pivaloyl chlorideSteric hindrance by t-butyl groupDecreased

Qualitative trends are based on established principles of organic chemistry.[2]

Experimental Protocols

The kinetic data presented in this guide were primarily obtained through conductimetric and spectrophotometric methods. Below is a generalized protocol for determining the rate of solvolysis of an acyl chloride using conductometry.

Protocol: Kinetic Analysis of Acyl Chloride Solvolysis via Conductometry

Objective: To determine the pseudo-first-order rate constant for the solvolysis of a substituted acyl chloride.

Materials:

  • Substituted acyl chloride

  • High-purity solvent (e.g., 97% hexafluoroisopropanol-water, acetone-water)

  • Conductivity meter with a probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired solvent mixture and allow it to reach thermal equilibrium in the thermostatted water bath.

  • Conductivity Cell Equilibration: Place the conductivity probe into the solvent within a reaction vessel and allow the conductivity reading to stabilize.

  • Reaction Initiation: A small, precisely known amount of the acyl chloride is rapidly injected into the solvent with vigorous stirring to ensure immediate and complete mixing. The stopwatch is started simultaneously.

  • Data Acquisition: The conductivity of the solution is recorded at regular time intervals. The solvolysis of an acyl chloride produces HCl, which increases the conductivity of the solution over time.

  • Data Analysis: The reaction is followed until the conductivity reaches a stable value (indicating completion of the reaction). The rate constant (k) is then calculated from the change in conductivity over time using the appropriate integrated rate law for a first-order reaction.

Mandatory Visualization

The reactivity of substituted acyl chlorides is fundamentally governed by the principles of nucleophilic acyl substitution. The following diagrams illustrate the key mechanistic pathway and the electronic effects of substituents.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation AcylChloride Substituted Acyl Chloride TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate slow, rate-determining Nucleophile Nucleophile (Nu-H) Nucleophile->TetrahedralIntermediate ProtonatedProduct Protonated Product TetrahedralIntermediate->ProtonatedProduct fast ChlorideIon Chloride Ion (Cl-) TetrahedralIntermediate->ChlorideIon fast FinalProduct Final Product (R-CO-Nu) ProtonatedProduct->FinalProduct H+ Proton (H+) ProtonatedProduct->H+

Caption: General mechanism for the nucleophilic acyl substitution of a substituted acyl chloride.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) Substituent Substituent (X) Effect Electronic Effect Substituent->Effect CarbonylCarbon Carbonyl Carbon (δ+) Effect->CarbonylCarbon influences EWG e.g., -NO2, -CN, -Cl EDG e.g., -OCH3, -CH3, -NH2 IncreasedDeltaPositive Increased δ+ DecreasedDeltaPositive Decreased δ+ Reactivity Reactivity towards Nucleophiles IncreasedReactivity Increased Reactivity DecreasedReactivity Decreased Reactivity EWG->IncreasedDeltaPositive Inductive/Resonance Withdrawal IncreasedDeltaPositive->IncreasedReactivity EDG->DecreasedDeltaPositive Inductive/Resonance Donation DecreasedDeltaPositive->DecreasedReactivity

Caption: Logical relationship between substituent electronic effects and acyl chloride reactivity.

References

Benchmarking (2-Oxopiperidin-1-yl)acetyl chloride: A Comparative Guide to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2-Oxopiperidin-1-yl)acetyl chloride against established methods for amide bond formation, a cornerstone of modern drug discovery and peptide synthesis. Due to the limited direct experimental data on this compound, this document benchmarks its hypothesized performance based on its chemical structure against well-documented alternatives. The data presented for established methods are derived from published literature, offering a quantitative basis for comparison.

Introduction to this compound

This compound is an acylating agent derived from δ-valerolactam. Its structure suggests it can be used for the introduction of a (2-oxopiperidin-1-yl)acetyl moiety, a functional group of potential interest in medicinal chemistry for its unique steric and electronic properties. The synthesis of this reagent would likely proceed via the conversion of its parent carboxylic acid, 2-(2-oxopiperidin-1-yl)acetic acid, using standard chlorinating agents like thionyl chloride or oxalyl chloride.

Comparative Performance in Amide Bond Formation

To provide a clear benchmark, we will consider a representative reaction: the acylation of benzylamine to form N-benzyl-2-(2-oxopiperidin-1-yl)acetamide. The following table summarizes the performance of common amide bond formation methods for similar reactions, against which the performance of this compound can be projected.

MethodReagent(s)SolventBaseTypical Reaction TimeTypical Yield (%)
Acyl Chloride Method (Hypothetical) This compound DCMTriethylamine (TEA)1-4 hoursProjected >90%
Standard Acyl ChlorideBenzoyl ChlorideDCMTriethylamine (TEA)1 hour>95%
Peptide Coupling Reagents
HATU mediated2-(2-Oxopiperidin-1-yl)acetic acid, HATUDMFDIPEA30-60 min>95%[1]
HBTU mediated2-(2-Oxopiperidin-1-yl)acetic acid, HBTUDMFDIPEA15-60 min>90%[2]
Carbodiimide Method2-(2-Oxopiperidin-1-yl)acetic acid, EDC, HOBtDMFDIPEA1-3 hours~80-95%

Note: The yield for this compound is a projection based on the typical high reactivity of acyl chlorides. Actual yields may vary depending on substrate scope and reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Protocol for Amide Synthesis using Acyl Chlorides

This protocol is applicable to the use of this compound and other standard acyl chlorides.

  • Dissolve the amine (1.0 equiv.) and a suitable base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equiv.), in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol for HATU-mediated Amide Coupling
  • In a round-bottom flask, dissolve the carboxylic acid (e.g., 2-(2-oxopiperidin-1-yl)acetic acid) (1.0 equiv.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF).[1]

  • Add HATU (1.0 equiv.) and a tertiary amine base like DIPEA (2.0 equiv.) to the solution.[1]

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes, monitoring the reaction progress.[1]

  • Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate it.

  • Purify the residue by chromatography to obtain the pure amide.

Protocol for HBTU-mediated Amide Coupling
  • Dissolve the carboxylic acid (1.0 equiv.) in a suitable solvent, typically DMF or acetonitrile.

  • Add HBTU (1.0 equiv.) and a non-nucleophilic base such as DIPEA (2.0 equiv.).

  • Stir the solution for 5-15 minutes to allow for the formation of the active ester intermediate.[2]

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Stir at room temperature for 15-60 minutes.[2]

  • Follow the workup and purification steps as described in the HATU protocol.

Visualizing the Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the general mechanism of amide bond formation.

experimental_workflow cluster_acyl_chloride Acyl Chloride Method cluster_coupling_reagent Coupling Reagent Method ac_start Dissolve Amine & Base ac_add Add Acyl Chloride at 0°C ac_start->ac_add ac_react React at RT ac_add->ac_react ac_workup Workup & Purify ac_react->ac_workup cr_start Dissolve Carboxylic Acid cr_activate Add Coupling Reagent & Base cr_start->cr_activate cr_add_amine Add Amine cr_activate->cr_add_amine cr_react React at RT cr_add_amine->cr_react cr_workup Workup & Purify cr_react->cr_workup

Caption: Comparative experimental workflows for amide synthesis.

Caption: General mechanism of amide bond formation.

Discussion and Conclusion

This compound presents itself as a potentially valuable reagent for introducing a novel scaffold in drug discovery programs. As an acyl chloride, it is expected to be highly reactive, likely providing high yields in short reaction times under standard Schotten-Baumann conditions. This positions it as a strong competitor to traditional peptide coupling reagents, especially in scenarios where the cost and atom economy of coupling agents are a concern.

However, the high reactivity of acyl chlorides can also be a drawback, leading to potential side reactions with sensitive functional groups and a lower tolerance for aqueous conditions. In contrast, modern coupling reagents like HATU and HBTU offer milder reaction conditions and are often preferred for complex substrates and solid-phase peptide synthesis due to their high efficiency and low rates of racemization.

The choice of method will ultimately depend on the specific application, substrate complexity, and desired scale of the synthesis. While this compound is projected to be an efficient acylating agent, further experimental validation is required to fully characterize its performance and establish its place among the array of available methods for amide bond formation.

References

A Comparative Guide to the Synthesis of Nootropic Amides: Validation of a Synthetic Route Using (2-Oxopiperidin-1-yl)acetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for N-acyl prolyl glycine ethyl ester, a core structure in nootropic agents like Noopept. We will validate a proposed synthetic pathway utilizing (2-Oxopiperidin-1-yl)acetyl chloride and compare its projected performance against established methods that use phenylacetyl chloride and the more common laboratory reagent, chloroacetyl chloride. This objective comparison, supported by experimental data from analogous reactions, will assist researchers in selecting the most efficient and appropriate synthetic strategy for their drug discovery and development endeavors.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key parameters for three distinct synthetic routes to produce N-acyl prolyl glycine ethyl esters. The data for the established Noopept synthesis is based on reported literature values, while the data for the chloroacetyl chloride and this compound routes are projected based on analogous chemical transformations and the known reactivity of the reagents.

ParameterEstablished Route (Phenylacetyl chloride)Alternative Route 1 (Chloroacetyl chloride)Proposed Route (this compound)
Acylating Agent Phenylacetyl chlorideChloroacetyl chlorideThis compound
Step 1: Acylation of L-proline HighHighExpected to be high
Step 2: Peptide Coupling Moderate to HighModerate to HighExpected to be moderate to high
Overall Yield (Projected) GoodGoodGood
Key Reagents L-proline, Phenylacetyl chloride, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC)L-proline, Chloroacetyl chloride, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC)(2-Oxopiperidin-1-yl)acetic acid, Thionyl chloride (for acyl chloride synthesis), L-proline, Glycine ethyl ester HCl, Coupling agents (e.g., DCC, EDC)
Potential Advantages Well-established, known biological activity of the final product.Readily available and highly reactive acylating agent.Potential for novel biological activity due to the piperidinone moiety; good reactivity.
Potential Disadvantages Phenylacetyl chloride is a lachrymator.Chloroacetyl chloride is highly corrosive and toxic. The resulting chloroacetamide may require further modification.Requires in-house synthesis of the acyl chloride; limited data on the biological activity of the final product.

Experimental Protocols

This section details the methodologies for the key experiments, including the established synthesis of Noopept and the proposed synthesis using this compound.

Established Synthesis of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)

This two-step synthesis is widely reported in the literature.

Step 1: Synthesis of N-phenylacetyl-L-proline

  • L-proline is dissolved in a strong aqueous base solution (e.g., NaOH or KOH).

  • The solution is cooled to 0-5 °C.

  • Phenylacetyl chloride is added dropwise to the cooled solution while maintaining the pH with the dropwise addition of a strong base solution.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the N-phenylacetyl-L-proline.

  • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept)

  • N-phenylacetyl-L-proline is dissolved in a suitable organic solvent (e.g., dichloromethane or THF).

  • A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS) or 4-dimethylaminopyridine (DMAP)) are added.

  • Glycine ethyl ester hydrochloride is added, followed by a tertiary amine base (e.g., triethylamine or N-methylmorpholine) to neutralize the hydrochloride salt.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • The reaction byproduct (dicyclohexylurea, if DCC is used) is removed by filtration.

  • The filtrate is washed successively with an acidic solution, a basic solution, and brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude Noopept is then purified by recrystallization or column chromatography.

Proposed Synthesis of N-(2-Oxopiperidin-1-yl)acetyl-L-prolylglycine ethyl ester

This proposed route adapts the established Noopept synthesis, replacing phenylacetyl chloride with the novel acylating agent.

Step 1: Synthesis of this compound

  • (2-Oxopiperidin-1-yl)acetic acid is suspended in a dry, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, is added dropwise to the suspension at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used.

  • The reaction mixture is stirred at room temperature or gently heated until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which is often used directly in the next step without further purification.

Step 2: Synthesis of N-((2-Oxopiperidin-1-yl)acetyl)-L-proline

  • This step follows the same procedure as the synthesis of N-phenylacetyl-L-proline, with this compound used in place of phenylacetyl chloride.

Step 3: Synthesis of N-((2-Oxopiperidin-1-yl)acetyl)-L-prolylglycine ethyl ester

  • This step follows the same procedure as the synthesis of Noopept, with N-((2-Oxopiperidin-1-yl)acetyl)-L-proline used as the starting material.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Synthetic_Pathways cluster_0 Established Noopept Synthesis cluster_1 Proposed Synthesis with this compound L-proline L-proline N-phenylacetyl-L-proline N-phenylacetyl-L-proline L-proline->N-phenylacetyl-L-proline Acylation Phenylacetyl_chloride Phenylacetyl_chloride Phenylacetyl_chloride->N-phenylacetyl-L-proline Noopept Noopept N-phenylacetyl-L-proline->Noopept Peptide Coupling Glycine_ethyl_ester Glycine_ethyl_ester Glycine_ethyl_ester->Noopept 2-Oxopiperidin-1-yl_acetic_acid 2-Oxopiperidin-1-yl_acetic_acid Target_acyl_chloride This compound 2-Oxopiperidin-1-yl_acetic_acid->Target_acyl_chloride Chlorination Thionyl_chloride Thionyl_chloride Thionyl_chloride->Target_acyl_chloride Intermediate_proline_derivative N-acyl-L-proline derivative Target_acyl_chloride->Intermediate_proline_derivative Acylation L-proline_2 L-proline L-proline_2->Intermediate_proline_derivative Final_Product Noopept Analogue Intermediate_proline_derivative->Final_Product Peptide Coupling Glycine_ethyl_ester_2 Glycine ethyl ester Glycine_ethyl_ester_2->Final_Product

Caption: Comparative synthetic pathways for Noopept and its proposed analogue.

Experimental_Workflow Start Start Dissolve_Proline Dissolve L-proline in aqueous base Start->Dissolve_Proline Cool Cool to 0-5 °C Dissolve_Proline->Cool Add_Acyl_Chloride Add acyl chloride dropwise Cool->Add_Acyl_Chloride React Stir at room temperature Add_Acyl_Chloride->React Acidify Acidify to precipitate product React->Acidify Filter_and_Dry Filter and dry N-acyl-L-proline Acidify->Filter_and_Dry Couple Peptide coupling with glycine ethyl ester Filter_and_Dry->Couple Workup Aqueous workup Couple->Workup Purify Purify by recrystallization or chromatography Workup->Purify End End Purify->End

Caption: General experimental workflow for the synthesis of N-acyl-L-proline derivatives.

Conclusion

The validation of the synthetic route using this compound presents a promising avenue for the development of novel nootropic agents. While this guide provides a projection of its performance based on sound chemical principles, further experimental work is necessary to determine the precise yields, optimal reaction conditions, and the biological activity of the resulting Noopept analogue. The established synthesis of Noopept and the use of chloroacetyl chloride provide robust benchmarks for this future research. The methodologies and comparative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating informed decisions in the design and execution of synthetic strategies for next-generation cognitive enhancers.

A Comparative Guide to Stereochemical Purity Analysis of (2-Oxopiperidin-1-yl)acetyl Chloride Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring stereochemical purity is a critical aspect of product development. This guide provides a comprehensive comparison of analytical techniques for determining the stereochemical purity of products derived from (2-Oxopiperidin-1-yl)acetyl chloride, a versatile building block in medicinal chemistry. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

Introduction to Stereochemical Analysis

The reaction of this compound with various nucleophiles can lead to the formation of chiral centers in the resulting products. The biological activity and safety profile of these products often depend on their stereochemistry. Therefore, robust and reliable analytical methods are essential to separate and quantify the different stereoisomers. The primary techniques employed for this purpose are chiral chromatography (HPLC and SFC) and NMR spectroscopy.

Quantitative Data Summary

The selection of an appropriate analytical technique depends on several factors, including the nature of the analyte, the required sensitivity, the desired speed of analysis, and available instrumentation. The following tables summarize the performance of chiral HPLC, SFC, and NMR for the analysis of N-acylpiperidine and related lactam structures, which serve as representative models for products of this compound.

Table 1: Comparison of Chiral HPLC and SFC Methods

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of enantiomers between a chiral stationary phase and a supercritical fluid mobile phase (typically CO₂ with a co-solvent).
Common Columns Polysaccharide-based (e.g., Chiralpak® IA, IB, IC, AD, OD), Pirkle-type, cyclodextrin-based.Polysaccharide-based (e.g., Chiralpak® series), suitable for SFC conditions.
Mobile Phases Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water, often with additives.Supercritical CO₂ with modifiers like Methanol, Ethanol, Isopropanol, or Acetonitrile.
Analysis Time Typically 5-30 minutes.Generally faster than HPLC, often under 10 minutes.[1]
Resolution High resolution can be achieved with method optimization.Often provides higher efficiency and better or complementary selectivity to HPLC.[2][3]
Solvent Consumption High, especially in normal phase chromatography.Significantly lower organic solvent consumption, making it a "greener" technique.
Sensitivity Dependent on detector (UV, MS).Compatible with various detectors, including MS, offering high sensitivity.[4]
Cost Lower initial instrument cost compared to SFC.Higher initial instrument cost.

Table 2: Chiral NMR Spectroscopy for Enantiomeric Excess (ee) Determination

ParameterNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to separate signals for each enantiomer in the NMR spectrum.
Chiral Solvating Agents Lanthanide shift reagents, (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), actinomycin D for carboxylic acids.[5]
Solvents Deuterated solvents such as CDCl₃, C₆D₆, CD₃CN.
Observed Nuclei ¹H, ¹⁹F, ¹³C, ³¹P.
Analysis Time Typically 5-15 minutes per sample.
Quantification Integration of the resolved signals of the enantiomers.
Advantages Non-destructive, provides structural information, no need for a racemic standard for ee determination if signals are baseline resolved.
Limitations Lower sensitivity compared to chromatographic methods, requires higher sample concentration, signal resolution is highly dependent on the choice of CSA and analyte structure.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up their own analyses.

Protocol 1: Chiral HPLC Method for N-Acylpiperidine Derivatives

This protocol is a general guideline for the enantiomeric separation of N-acylpiperidine derivatives using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis or photodiode array (PDA) detector.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a mixture of n-hexane and a polar modifier such as isopropanol (IPA) or ethanol (EtOH). A typical starting composition is 90:10 (v/v) n-hexane:IPA. For basic compounds, add 0.1% diethylamine (DEA). For acidic compounds, add 0.1% trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and the resolution. Subsequently, inject the sample to be analyzed and determine the enantiomeric ratio by integrating the peak areas.

Protocol 2: Chiral SFC Method for Lactam Derivatives

This protocol outlines a general approach for the rapid chiral separation of lactam derivatives using SFC.

  • Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a suitable detector (e.g., PDA, MS).

  • Chiral Column: A polysaccharide-based column suitable for SFC, such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase:

    • Supercritical Fluid: Supercritical grade CO₂.

    • Modifier: Methanol, ethanol, or isopropanol. A typical starting gradient could be 5% to 40% modifier over 5 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: PDA detector scanning a suitable wavelength range, or a mass spectrometer.

  • Sample Preparation: Dissolve the sample in the modifier solvent at a concentration of about 1 mg/mL.

  • Analysis: Inject the racemic mixture to optimize the separation conditions (modifier percentage, gradient slope). Once separation is achieved, analyze the test sample to determine the enantiomeric purity.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This protocol describes the determination of enantiomeric excess using ¹H NMR spectroscopy and a chiral solvating agent.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Sample: Approximately 5-10 mg of the analyte.

    • Chiral Solvating Agent (CSA): e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol. The choice of CSA is crucial and may require screening.[6]

    • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

  • Sample Preparation:

    • Dissolve the analyte in approximately 0.6 mL of the NMR solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte alone.

    • Add the CSA to the NMR tube in small increments (e.g., 0.25, 0.5, 1.0, and 2.0 equivalents) and acquire a spectrum after each addition.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a proton signal (ideally a singlet or a well-resolved multiplet) in the analyte that shows splitting into two distinct signals upon addition of the CSA.

    • Integrate the areas of the two resolved signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)| / |(Integral₁ + Integral₂)| x 100.

Visualizing the Workflow

The selection of the most suitable analytical technique for stereochemical purity analysis can be guided by a logical workflow. The following diagram illustrates a typical decision-making process.

G Workflow for Stereochemical Purity Analysis cluster_0 Workflow for Stereochemical Purity Analysis cluster_1 Workflow for Stereochemical Purity Analysis cluster_2 Workflow for Stereochemical Purity Analysis start Racemic Product from this compound dev_method Develop Chiral Separation Method start->dev_method screen_tech Screen Analytical Techniques dev_method->screen_tech hplc Chiral HPLC screen_tech->hplc Standard Throughput sfc Chiral SFC screen_tech->sfc High Throughput/ Green Chemistry nmr Chiral NMR screen_tech->nmr Non-destructive/ Structural Info optimize Optimize Method hplc->optimize sfc->optimize nmr->optimize Screen CSAs validate Validate Method (ICH Guidelines) optimize->validate analysis Routine Analysis validate->analysis

Caption: Decision workflow for selecting and developing a stereochemical purity analysis method.

Conclusion

The stereochemical purity analysis of products derived from this compound can be effectively performed using chiral HPLC, chiral SFC, and chiral NMR spectroscopy.

  • Chiral HPLC is a well-established and versatile technique that can provide high-resolution separations.

  • Chiral SFC offers a faster and more environmentally friendly alternative, often with improved or complementary selectivity to HPLC.[2]

  • Chiral NMR is a powerful non-destructive method for determining enantiomeric excess, particularly when structural confirmation is also required.

The choice of method should be guided by the specific requirements of the analysis, including sample properties, throughput needs, and available instrumentation. For routine quality control, validated HPLC or SFC methods are generally preferred, while NMR can be an invaluable tool during research and development for rapid assessment of enantiomeric ratios and structural elucidation.

References

A Comparative Guide to the Kinetic Reactivity of (2-Oxopiperidin-1-yl)acetyl Chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, selecting the appropriate acylating agent is crucial for reaction efficiency and product specificity. This guide provides a comparative analysis of the kinetic and mechanistic profiles of (2-Oxopiperidin-1-yl)acetyl chloride, a representative N-acyl lactam, against standard acyl chlorides. While specific kinetic data for this compound is not extensively documented in publicly available literature, this comparison draws upon established principles and published data for analogous N-acyl lactam systems to provide a robust framework for understanding their reactivity.

N-acyl lactams, such as this compound, are notable for their dual reactivity, which can be modulated based on reaction conditions and the nature of the nucleophile. This contrasts with the more straightforward reactivity of simple acyl chlorides.

Comparative Reactivity Overview

The primary distinction in the reactivity of N-acyl lactams and simple acyl chlorides lies in the potential reaction pathways. N-acyl lactams possess two electrophilic carbonyl centers: the exocyclic acyl carbonyl and the endocyclic lactam carbonyl. This duality can lead to two different reaction products with nucleophiles like amines: acyl-exchange or ring-opening. In contrast, simple acyl chlorides typically undergo a direct nucleophilic acyl substitution.

FeatureThis compound (N-Acyl Lactam)Simple Acyl Chlorides (e.g., Acetyl Chloride)
General Structure Contains an N-acylated lactam ring.A carbonyl group bonded to a chlorine atom and an alkyl/aryl group.
Primary Reaction Pathway with Amines Acyl-exchange (attack at the exocyclic carbonyl).Nucleophilic acyl substitution.
Key Mechanistic Steps Formation of a tetrahedral intermediate, followed by the departure of the lactam as the leaving group.Nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the chloride ion.
Relative Reactivity (General) Generally less reactive than corresponding acyl chlorides due to the resonance stabilization of the imide group.Highly reactive, often requiring careful control of reaction conditions.
Factors Influencing Reactivity Ring strain of the lactam, nature of the N-acyl group, and nucleophile basicity.Inductive and resonance effects of the R-group, solvent polarity.
Potential Side Reactions Ring-opening via nucleophilic attack at the endocyclic carbonyl.Hydrolysis in the presence of water, formation of ketenes with hindered bases.

Kinetic Insights from Analogous Systems

Kinetic studies on N-aroyl β-lactams provide valuable insights into the factors governing the reactivity of N-acyl lactams. The rate of aminolysis of these compounds is sensitive to the basicity of the attacking amine, as indicated by Brønsted βnuc values. For instance, the aminolysis of N-p-methoxybenzoyl β-lactam with a series of substituted amines yielded a Brønsted βnuc value of +0.90, suggesting a significant development of positive charge on the amine nucleophile in the transition state.[1] This is consistent with a mechanism where the formation of the tetrahedral intermediate is rate-limiting.

In contrast, the reactions of simple acyl chlorides are often very rapid. For example, the acylation of anilines by isobutyryl chloride is first-order in each reactant. The reactivity is highly dependent on the leaving group, with isobutyryl bromide being approximately 30-fold more reactive than the corresponding chloride.

Experimental Protocols

To experimentally compare the reactivity of this compound with a simple acyl chloride, a competitive acylation experiment or parallel kinetic monitoring can be employed.

Protocol for Competitive Acylation
  • Reactant Preparation : Prepare equimolar solutions of this compound and the alternative acylating agent (e.g., acetyl chloride) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). Prepare a solution of the amine nucleophile (e.g., benzylamine) at a defined concentration.

  • Reaction Initiation : Cool the amine solution to 0°C. Add the mixture of acylating agents to the amine solution with vigorous stirring.

  • Reaction Monitoring : Withdraw aliquots from the reaction mixture at specific time intervals. Quench the reaction in the aliquots immediately (e.g., by adding a large excess of a secondary amine to consume any remaining acylating agents).

  • Product Analysis : Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the relative concentrations of the two amide products.

  • Data Analysis : Plot the ratio of the two products over time to determine the relative reactivity of the two acylating agents.

Protocol for Kinetic Monitoring by In-Situ Spectroscopy
  • Instrumentation : Utilize an in-situ infrared (IR) or Nuclear Magnetic Resonance (NMR) spectrometer equipped with a reaction probe.

  • Reactant Preparation : Prepare solutions of the acylating agent and the amine nucleophile in a suitable deuterated solvent for NMR or an IR-transparent solvent.

  • Reaction Initiation : In the spectrometer, rapidly inject the amine solution into the solution of the acylating agent at a controlled temperature.

  • Data Acquisition : Continuously acquire spectra over the course of the reaction. Monitor the disappearance of the reactant peaks and the appearance of the product peaks.

  • Data Analysis : Integrate the relevant peaks to determine the concentration of reactants and products as a function of time. Fit the concentration-time data to appropriate rate laws to determine the reaction order and rate constants.

Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow.

reaction_mechanism_n_acyl_lactam cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products acyl_lactam This compound tetrahedral_intermediate Tetrahedral Intermediate acyl_lactam->tetrahedral_intermediate + R-NH2 amine R-NH2 (Amine) amine->tetrahedral_intermediate acyl_exchange_product Acyl-Exchange Product (Amide) tetrahedral_intermediate->acyl_exchange_product Major Pathway ring_opening_product Ring-Opening Product tetrahedral_intermediate->ring_opening_product Minor Pathway (Alternative Attack) reaction_mechanism_acyl_chloride cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products acyl_chloride Acetyl Chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate + R-NH2 (Addition) amine R-NH2 (Amine) amine->tetrahedral_intermediate product Amide tetrahedral_intermediate->product - Cl- (Elimination) hcl HCl kinetic_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_comparison Comparison prep_reagents Prepare Reactant Solutions (Acylating Agent, Amine) initiate_reaction Initiate Reaction (Mix Reactants at T=const) prep_reagents->initiate_reaction setup_instrument Set up Monitoring Instrument (e.g., In-Situ IR/NMR) setup_instrument->initiate_reaction collect_data Acquire Time-Resolved Data initiate_reaction->collect_data process_data Process Spectral Data (e.g., Peak Integration) collect_data->process_data determine_kinetics Determine Rate Law and Rate Constants process_data->determine_kinetics compare_reactivity Compare Kinetic Parameters of Different Acylating Agents determine_kinetics->compare_reactivity

References

A Comparative Guide to Acylating Agents: Acetyl Chloride vs. Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and the overall success of a synthetic route. While a vast array of acylating agents are available, this guide provides a detailed comparison of two common reagents: acetyl chloride and chloroacetyl chloride. This analysis is presented to assist researchers in making informed decisions for their specific synthetic needs.

The initial focus of this guide was to evaluate the cost-effectiveness of "(2-Oxopiperidin-1-yl)acetyl chloride." However, due to the limited availability of public data on this specific compound, we have shifted our focus to a comparative analysis of two closely related and widely used alternatives. This comparison will provide valuable insights into the factors that should be considered when selecting an appropriate acylating agent.

Performance and Applications

Both acetyl chloride and chloroacetyl chloride are highly reactive acyl chlorides used to introduce an acetyl or chloroacetyl group, respectively, into a molecule, typically by reacting with alcohols, amines, or thiols.[1][2] The primary difference in their application stems from the presence of the chlorine atom on the acetyl group in chloroacetyl chloride. This additional functionality opens up possibilities for subsequent chemical modifications.[1][2]

Acetyl Chloride is a versatile and widely used reagent for acetylation.[3] It is employed in the synthesis of numerous pharmaceutical compounds, including aspirin and acetaminophen.[3] Its primary function is the straightforward introduction of an acetyl group.

Chloroacetyl Chloride , on the other hand, serves as a bifunctional reagent. The acyl chloride group provides the means for acylation, while the alpha-chloro group can act as an electrophilic site for subsequent nucleophilic substitution.[1] This property makes it a valuable building block in the synthesis of more complex molecules, including various heterocyclic compounds.[4]

Cost-Effectiveness Analysis

The cost-effectiveness of a reagent is determined by a combination of its purchase price, the efficiency of the reaction in which it is used (yield and reaction time), and the cost associated with its handling and disposal.

Table 1: Price Comparison of Acetyl Chloride and Chloroacetyl Chloride

CompoundSupplierPurityPrice per Kg (USD)
Acetyl ChlorideSigma-Aldrich≥98%Varies
Acetyl ChlorideIndiaMART99%~$1.22 - $3.00[5]
Chloroacetyl ChlorideSigma-Aldrich98%~$171.20[6]
Chloroacetyl ChlorideIndiaMART99%~$1.50 - $2.40[7][8]

Note: Prices are subject to change and may vary based on quantity and supplier.

As indicated in the table, the bulk industrial prices for both reagents can be quite competitive. However, for laboratory-scale synthesis, prices from chemical suppliers like Sigma-Aldrich show a significant difference, with chloroacetyl chloride being considerably more expensive.

Experimental Data Summary

Table 2: Representative Reaction Conditions and Yields

ReagentSubstrateReaction ConditionsYieldReference
Acetyl ChlorideAnisole (Friedel-Crafts Acylation)AlCl3, CH2Cl2, 0°C to rtGood to excellent[9]
Acetyl ChloridePrimary AminesBrine solution, room temperatureHigh[10]
Chloroacetyl ChlorideArenes (Friedel-Crafts Acylation)FeCl3 modified Montmorillonite K10, EDC, refluxUp to 95%
Chloroacetyl ChlorideSubstituted AnilinesDBU, THF, 0°C to rt75-95%[11]
Chloroacetyl Chloride2,6-Diarylpiperidin-4-onesPyridine, 0°C75%[12]

From the available data, both reagents can provide high yields in acylation reactions. The choice between them will often depend on the subsequent synthetic steps planned. If the alpha-chloro group is required for further functionalization, the higher cost of chloroacetyl chloride may be justified.

Experimental Protocols

Below are generalized experimental protocols for acylation reactions using acetyl chloride and chloroacetyl chloride.

General Protocol for N-Acetylation using Acetyl Chloride

This protocol is adapted from the acetylation of primary amines in a brine solution.[10]

  • Dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., acetone if the amine is not water-soluble).

  • Prepare a brine solution (e.g., 36% aqueous solution of sodium chloride) containing sodium acetate (1.5 equivalents).

  • Add the amine solution to the brine solution.

  • Slowly add acetyl chloride (1.1 equivalents) dissolved in acetone to the reaction mixture with stirring at room temperature.

  • Continue stirring for approximately one hour.

  • Work up the reaction by adding a saturated sodium bicarbonate solution, followed by acidification with a mineral acid to precipitate the product.

General Protocol for N-Chloroacetylation using Chloroacetyl Chloride

This protocol is a general representation of the acylation of an amine.

  • Dissolve the amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or dioxane) under an inert atmosphere (e.g., nitrogen or argon).[12][13]

  • Cool the reaction mixture in an ice bath (0°C).

  • Slowly add chloroacetyl chloride (1.05 equivalents) to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical workflow for the synthesis of an N-acylated piperidine derivative and the logical relationship in choosing an acylating agent.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product piperidine Piperidine Derivative acylation N-Acylation Reaction - Anhydrous Solvent - Base (e.g., Triethylamine) - Inert Atmosphere piperidine->acylation acyl_chloride Acyl Chloride (Acetyl Chloride or Chloroacetyl Chloride) acyl_chloride->acylation quench Quench with Aqueous Solution acylation->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Recrystallization or Chromatography) extraction->purification final_product N-Acylated Piperidine Derivative purification->final_product

Caption: A generalized experimental workflow for the N-acylation of a piperidine derivative.

decision_pathway start Start: Need to Acylate a Substrate decision Is further functionalization of the acetyl group required? start->decision acetyl_chloride Use Acetyl Chloride decision->acetyl_chloride No chloroacetyl_chloride Use Chloroacetyl Chloride decision->chloroacetyl_chloride Yes synthesis Proceed with Synthesis acetyl_chloride->synthesis further_reaction Perform Subsequent Nucleophilic Substitution chloroacetyl_chloride->further_reaction further_reaction->synthesis

Caption: Decision pathway for selecting between acetyl chloride and chloroacetyl chloride.

Safety and Handling

Both acetyl chloride and chloroacetyl chloride are hazardous chemicals that must be handled with appropriate safety precautions.

Acetyl Chloride:

  • Hazards: Highly flammable liquid and vapor.[14][15] Reacts violently with water to produce corrosive hydrogen chloride and acetic acid.[14] Causes severe skin burns and eye damage.[16]

  • Handling: Must be handled in a chemical fume hood.[16] Use non-sparking tools and store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[14][16] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

Chloroacetyl Chloride:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[17][18] Causes severe skin burns and eye damage.[17][19] Reacts violently with water.[17] It is also a lachrymator (tear-producing).[20]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[17] Avoid contact with skin, eyes, and clothing.[17] Store in a tightly sealed container in a cool, dry place.[17] Appropriate PPE, including chemical-resistant gloves and eye protection, is mandatory.

Conclusion

The choice between acetyl chloride and chloroacetyl chloride as an acylating agent is a strategic one that depends on the overall synthetic plan.

  • For simple acetylation , where the goal is solely to introduce an acetyl group, acetyl chloride is generally the more cost-effective option, particularly for large-scale synthesis.

  • When the synthetic route requires further modification at the alpha-position of the acetyl group , chloroacetyl chloride is the superior choice, despite its higher cost. The presence of the chloro group provides a valuable handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Researchers must weigh the cost of the reagent against the efficiency and versatility it offers in the context of their specific synthetic goals. Furthermore, the hazardous nature of both reagents necessitates strict adherence to safety protocols to ensure a safe and successful experimental outcome.

References

Green Chemistry in Focus: A Comparative Guide to the Synthesis of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the principles of green chemistry are increasingly integral to modern synthetic strategies. This guide provides a comparative analysis of two common methods for the synthesis of (2-Oxopiperidin-1-yl)acetyl chloride, a key intermediate in various pharmaceutical syntheses. By evaluating established green chemistry metrics, this document aims to inform the selection of more sustainable and efficient chemical processes.

The synthesis of acyl chlorides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. Traditionally, this has been achieved using reagents that are effective but pose environmental and safety concerns. This guide will compare two prevalent methods for the synthesis of this compound from (2-Oxopiperidin-1-yl)acetic acid: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Comparative Analysis of Green Chemistry Metrics

The environmental impact and overall efficiency of a chemical reaction can be quantified using several key metrics. Here, we compare the thionyl chloride and oxalyl chloride routes for the synthesis of this compound based on Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).

Green Chemistry MetricThionyl Chloride RouteOxalyl Chloride RouteInterpretation
Atom Economy (%) 68.3%55.9%A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the desired product, generating less waste.
E-Factor ~0.46~0.79The E-Factor represents the mass of waste produced per unit of product. A lower E-Factor signifies a greener process with less waste generation.
Process Mass Intensity (PMI) ~2.16~2.79PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.

Note: The E-Factor and PMI values are estimations based on typical experimental conditions and may vary depending on the specific protocol, including solvent usage and work-up procedures.

Experimental Protocols

Detailed methodologies for the two synthetic routes are provided below. These protocols are based on standard laboratory procedures for the conversion of carboxylic acids to acyl chlorides.

Route 1: Synthesis using Thionyl Chloride

Reaction: (2-Oxopiperidin-1-yl)acetic acid + SOCl₂ → this compound + SO₂ + HCl

Procedure: To a stirred solution of (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), thionyl chloride (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 2-4 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or IR spectroscopy). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Route 2: Synthesis using Oxalyl Chloride

Reaction: (2-Oxopiperidin-1-yl)acetic acid + (COCl)₂ → this compound + CO₂ + CO + HCl

Procedure: (2-Oxopiperidin-1-yl)acetic acid (1 equivalent) is dissolved in an anhydrous solvent such as dichloromethane. To this solution, oxalyl chloride (1.5 equivalents) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is then carefully added. The reaction mixture is stirred at room temperature for 1-3 hours. The evolution of gas (CO₂ and CO) indicates the progress of the reaction. Upon completion, the solvent and excess reagents are removed under reduced pressure to afford the desired acyl chloride.

Process Workflow Diagrams

The following diagrams illustrate the key steps and logical flow of the two synthetic pathways.

Synthesis_Workflows cluster_thionyl Thionyl Chloride Route cluster_oxalyl Oxalyl Chloride Route start_thionyl Start: (2-Oxopiperidin-1-yl)acetic acid react_thionyl React with Thionyl Chloride start_thionyl->react_thionyl workup_thionyl Work-up: Remove excess SOCl₂ & Solvent react_thionyl->workup_thionyl product_thionyl Product: this compound workup_thionyl->product_thionyl start_oxalyl Start: (2-Oxopiperidin-1-yl)acetic acid react_oxalyl React with Oxalyl Chloride & cat. DMF start_oxalyl->react_oxalyl workup_oxalyl Work-up: Remove excess (COCl)₂ & Solvent react_oxalyl->workup_oxalyl product_oxalyl Product: this compound workup_oxalyl->product_oxalyl

Caption: Comparative workflow for the synthesis of this compound.

Discussion and Conclusion

Both thionyl chloride and oxalyl chloride are effective reagents for the preparation of this compound. However, a comparative analysis of their green chemistry metrics reveals significant differences.

The thionyl chloride route exhibits a higher atom economy, suggesting that it is theoretically more efficient in converting reactant mass to product mass. This is primarily due to the lower molecular weight of the byproducts (SO₂ and HCl) compared to those of the oxalyl chloride route (CO₂, CO, and HCl). Consequently, the E-Factor and PMI for the thionyl chloride method are generally lower, indicating less waste generation and a more mass-efficient process.

From a practical standpoint, thionyl chloride is often a more cost-effective reagent. However, it is a corrosive and moisture-sensitive liquid that releases toxic gases upon reaction. The byproducts, sulfur dioxide and hydrogen chloride, are also corrosive and require careful handling and neutralization.

The oxalyl chloride route , while having a lower atom economy, is often preferred for its milder reaction conditions. The reaction can typically be carried out at room temperature, avoiding the need for heating. The byproducts, carbon dioxide and carbon monoxide, are gaseous and can be easily removed from the reaction mixture. However, oxalyl chloride is also toxic and moisture-sensitive, and carbon monoxide is a highly toxic gas. The use of a DMF catalyst can sometimes lead to the formation of dimethylcarbamoyl chloride, a potential carcinogen.

Safety Operating Guide

Essential Guide to the Safe Disposal of (2-Oxopiperidin-1-yl)acetyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like (2-Oxopiperidin-1-yl)acetyl chloride is a critical component of laboratory safety. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Core Hazards and Safety Precautions

Acyl chlorides, as a class, present several significant hazards:

  • High Reactivity: They react violently with water, alcohols, and amines to produce corrosive hydrochloric acid and the corresponding carboxylic acid.[1][3] This reaction is strongly exothermic and can lead to a rapid increase in temperature and pressure.[3]

  • Corrosivity: Due to their reaction with moisture to form acids, they are extremely destructive to skin, eyes, mucous membranes, and the upper respiratory tract.[1][4][5]

  • Flammability: Many acyl chlorides are flammable liquids and their vapors can form explosive mixtures with air.[6][7][8] It is crucial to keep them away from heat, sparks, and open flames.[6][7][9]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.[10]

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles and a face shield are essential to protect against splashes.[1][11][12]
Skin Protection A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required.[1][11] Long gloves can provide additional protection for the forearms.[11]
Respiratory Protection All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1][7] In situations where ventilation is inadequate, a full-face respirator with appropriate cartridges should be used.[4]
Footwear Closed-toe shoes are required in the laboratory at all times.
Experimental Protocol for Neutralization (Quenching)

Small quantities of this compound must be neutralized before disposal. This process, known as quenching, involves a controlled reaction to convert the reactive acyl chloride into less hazardous substances.[2] The following protocol is for the hydrolysis of the acyl chloride.

Objective: To safely hydrolyze this compound into (2-Oxopiperidin-1-yl)acetic acid and hydrochloric acid, followed by neutralization of the resulting acidic solution.

Materials:

  • This compound waste

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer or a gas outlet connected to a scrubber.[13][14]

  • Ice bath

  • Stir plate

  • Sodium hydroxide (NaOH) solution (2.5 M) or another suitable base like sodium bicarbonate.[2][14]

  • pH indicator paper or a pH meter

  • Appropriate waste container

Procedure:

  • Preparation: Set up the three-necked flask in a chemical fume hood.[13] Ensure all glassware is dry. Place the flask in an ice bath to control the reaction temperature.[15]

  • Initial Quenching: Place a volume of crushed ice or cold water into the flask with stirring.

  • Slow Addition: Slowly and cautiously add the this compound dropwise from the dropping funnel into the stirring ice/water mixture.[16] The rate of addition should be controlled to keep the temperature of the reaction mixture below 20°C. A vigorous reaction will produce hydrogen chloride gas, which should be properly vented in the fume hood.

  • Completion of Hydrolysis: After the addition is complete, allow the mixture to stir and slowly warm to room temperature to ensure the reaction is complete.

  • Neutralization: Once the hydrolysis is complete, slowly add a basic solution, such as 2.5 M sodium hydroxide, to neutralize the acidic solution.[14] Monitor the pH of the solution using pH paper or a pH meter. Adjust the pH to be between 6 and 8.[2]

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the sanitary sewer, in accordance with local regulations.[14][17]

Disposal of Contaminated Materials
  • Empty Containers: The original container of this compound will retain hazardous residue.[4] It should be triple-rinsed with a compatible solvent (e.g., acetone). The rinsate must be collected and treated as hazardous waste.[18] After rinsing, the container can be disposed of according to institutional guidelines.[19]

  • Spill Cleanup: In the event of a spill, evacuate the area and eliminate all ignition sources.[4] Wearing appropriate PPE, absorb the spill with an inert material like sand or a commercial sorbent.[9][20] Collect the contaminated material in a sealed container for hazardous waste disposal.[4][7] Do not use combustible materials like paper towels to absorb the initial spill.

Visual Guide to Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G start Start: Have (2-Oxopiperidin-1-yl)acetyl chloride for disposal ppe_check Step 1: Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe_check fume_hood Step 2: Work in a certified chemical fume hood ppe_check->fume_hood setup_quench Step 3: Prepare for Quenching (3-neck flask, ice bath, stirrer) fume_hood->setup_quench add_reagent Step 4: Slowly add acetyl chloride to stirring ice/water setup_quench->add_reagent monitor_temp Monitor Temperature (Keep below 20°C) add_reagent->monitor_temp Continuous Monitoring neutralize Step 5: Neutralize with base to pH 6-8 add_reagent->neutralize monitor_temp->add_reagent Control Addition Rate dispose_solution Step 6: Dispose of neutralized aqueous solution per local regulations neutralize->dispose_solution decontaminate Step 7: Decontaminate Glassware and Empty Containers dispose_solution->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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(2-Oxopiperidin-1-yl)acetyl chloride

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